molecular formula C7H10N2O4 B1678803 (R)-Ampa CAS No. 83654-13-1

(R)-Ampa

Katalognummer: B1678803
CAS-Nummer: 83654-13-1
Molekulargewicht: 186.17 g/mol
InChI-Schlüssel: UUDAMDVQRQNNHZ-RXMQYKEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-Ampa is a stereoisomer of the well-characterized AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor ligand. Scientific studies have identified it as a weak antagonist of the AMPA receptor, a key ionotropic glutamate receptor that mediates the majority of fast excitatory synaptic transmission in the central nervous system . AMPA receptors are critical for synaptic plasticity, which is the cellular basis for learning and memory . The function of these receptors is tightly regulated through various mechanisms, including trafficking, endosomal recycling, and surface diffusion . As a research tool, this compound is valuable for investigating the physiological and pathological roles of AMPA receptors. Its antagonistic properties allow researchers to selectively inhibit AMPA receptor signaling in experimental models. This makes it useful for studying synaptic function, neural circuit dynamics, and the mechanisms underlying Long-Term Potentiation (LTP) and Long-Term Depression (LTD) . Furthermore, this compound serves as an important compound for exploring the structure-activity relationships of glutamate receptor ligands, helping to delineate the specific binding interactions and conformational changes required for receptor activation versus inhibition . Dysfunction of AMPA receptors has been implicated in a range of neurological conditions, making the study of receptor modulators like this compound relevant for foundational neuropharmacology research . This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

(2R)-2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4/c1-3-4(6(10)9-13-3)2-5(8)7(11)12/h5H,2,8H2,1H3,(H,9,10)(H,11,12)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDAMDVQRQNNHZ-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NO1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)NO1)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83654-13-1
Record name AMPA, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083654131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AMPA, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F45TJ02EL1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to (R)-alpha-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, commonly known as (R)-AMPA, is a potent and selective agonist for the AMPA receptor, a key player in fast excitatory neurotransmission in the central nervous system. This technical guide provides a comprehensive overview of the structure, synthesis, and pharmacological activity of this compound. It details experimental protocols for studying its effects on AMPA receptors and outlines the critical signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals involved in neuroscience and drug development.

Core Compound Structure and Properties

This compound is the inactive enantiomer of the prototypical AMPA receptor agonist, (S)-AMPA. While (S)-AMPA is the active form, the racemic mixture, (R,S)-AMPA, is often used in research. Understanding the fundamental properties of the core structure is crucial for its application in research.

PropertyValueReference
IUPAC Name (2R)-2-amino-3-(3-hydroxy-5-methyl-1,2-oxazol-4-yl)propanoic acid[1]
Synonyms (-)-AMPA, D-AMPA[1]
CAS Number 83654-13-1[1]
Molecular Formula C₇H₁₀N₂O₄[1]
Molecular Weight 186.17 g/mol [1]
Appearance Solid powder
Purity >98%
Storage Dry, dark, and at 0 - 4°C for short term

Synthesis of this compound

The enantiomerically pure synthesis of this compound is a critical process for detailed pharmacological studies. Chiral synthesis of α-amino acids often involves the use of chiral auxiliaries or asymmetric catalysis to control the stereochemistry at the α-carbon. A general approach for the synthesis of chiral α-substituted α-amino acid derivatives can be achieved through methods like Ni-catalyzed asymmetric hydrogenation of N-sulfonyl ketimino esters.

A plausible synthetic route for this compound could involve the following conceptual steps:

  • Preparation of a suitable isoxazole precursor: This would involve the synthesis of 3-hydroxy-5-methylisoxazole.

  • Introduction of the side chain: A protected propionic acid derivative is introduced at the 4-position of the isoxazole ring.

  • Asymmetric amination: A chiral auxiliary or a stereoselective catalytic method is employed to introduce the amino group at the α-carbon with the desired (R)-configuration.

  • Deprotection: Removal of protecting groups to yield the final this compound product.

The enantiomers of related compounds have been successfully prepared by reacting (S)-3,4-didehydroproline and (R)-3,4-didehydroproline with ethoxycarbonylformonitrile oxide, highlighting a strategy that could be adapted for this compound synthesis.

Pharmacology and Quantitative Data

This compound's primary pharmacological role is as a ligand for the AMPA receptor, a subtype of ionotropic glutamate receptors. While the (S)-enantiomer is the active agonist, understanding the binding and functional characteristics of both enantiomers is important for structure-activity relationship studies.

Binding Affinity

The binding affinity of ligands to the AMPA receptor is typically determined through competitive radioligand binding assays. In these assays, the ability of the test compound to displace a radiolabeled ligand (e.g., [³H]AMPA) from the receptor is measured.

LigandReceptor/TissueAssay TypeIC₅₀ (μM)Reference
(RS)-AMPARat cortical membranes[³H]AMPA binding0.04 ± 0.005
Thio-AMPARat cortical membranes[³H]AMPA binding1.8 ± 0.13
4-Br-HIBORat cortical membranes[³H]AMPA binding0.65 ± 0.12
Functional Potency

The functional potency of AMPA receptor agonists is often assessed using electrophysiological techniques, such as whole-cell patch-clamp recordings from neurons or cell lines expressing AMPA receptors. The half-maximal effective concentration (EC₅₀) is a key parameter determined from these experiments.

LigandPreparationAssay TypeEC₅₀ (μM)Reference
(RS)-AMPARat cortical sliceElectrophysiology3.5 ± 0.2
Thio-AMPARat cortical sliceElectrophysiology15.0 ± 2.4
4-Br-HIBORat cortical sliceElectrophysiology22 ± 0.6
(RS)-AMPACA1 pyramidal neuronsWhole-cell patch clamp11

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (IC₅₀) of a test compound for the AMPA receptor.

Materials:

  • Rat cortical membranes (or other tissue/cell preparation expressing AMPA receptors)

  • [³H]AMPA (radioligand)

  • Test compound (e.g., this compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter and cocktail

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a multi-well plate, add the membrane preparation, a fixed concentration of [³H]AMPA, and the test compound at varying concentrations.

  • Incubate the mixture to allow for binding to reach equilibrium.

  • Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a non-linear regression to determine the IC₅₀ value.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure AMPA receptor-mediated currents in response to agonist application and determine the EC₅₀.

Materials:

  • Cultured neurons or brain slices

  • External solution (aCSF) containing: NaCl, KCl, CaCl₂, MgCl₂, glucose, and a buffer (e.g., HEPES), bubbled with 95% O₂/5% CO₂.

  • Internal pipette solution containing: a potassium salt (e.g., K-gluconate), salts (e.g., MgCl₂, NaCl), a buffer (e.g., HEPES), EGTA, ATP, and GTP.

  • Patch pipettes (borosilicate glass)

  • Micromanipulator

  • Patch-clamp amplifier and data acquisition system

  • Agonist solution (e.g., (R,S)-AMPA)

  • Antagonist solution (e.g., NBQX) to confirm specificity.

Procedure:

  • Prepare the neuronal culture or brain slice and place it in the recording chamber perfused with external solution.

  • Pull a patch pipette with a resistance of 3-7 MΩ and fill it with the internal solution.

  • Under visual guidance (e.g., DIC microscopy), approach a neuron with the patch pipette while applying positive pressure.

  • Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane by applying gentle suction.

  • Rupture the cell membrane within the pipette tip by applying a brief pulse of suction to achieve the whole-cell configuration.

  • Voltage-clamp the neuron at a holding potential of -60 mV or -70 mV.

  • Apply the AMPA receptor agonist at various concentrations to the neuron and record the resulting inward currents.

  • To confirm that the currents are mediated by AMPA receptors, co-apply a selective antagonist like NBQX.

  • Plot the peak current amplitude against the logarithm of the agonist concentration and fit the data with a Hill equation to determine the EC₅₀.

Signaling Pathways and Molecular Interactions

Activation of AMPA receptors by agonists like (S)-AMPA initiates a cascade of intracellular signaling events that are fundamental to synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD).

AMPA Receptor Activation and Ion Influx

The binding of an agonist to the AMPA receptor induces a conformational change that opens the ion channel, leading to a rapid influx of sodium ions (Na⁺) and, in the absence of the edited GluA2 subunit, calcium ions (Ca²⁺). This influx causes depolarization of the postsynaptic membrane.

AMPA_Activation cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Agonist (S)-AMPA / Glutamate AMPAR AMPA Receptor Agonist->AMPAR Binds to Na_Influx Na+ Influx AMPAR->Na_Influx Opens Channel Ca_Influx Ca2+ Influx (GluA2-lacking AMPARs) AMPAR->Ca_Influx Opens Channel Depolarization Depolarization Na_Influx->Depolarization Ca_Influx->Depolarization

Figure 1. AMPA receptor activation and subsequent ion influx.

Downstream Signaling in Synaptic Plasticity

The influx of Ca²⁺ through AMPA receptors (and NMDA receptors, which are often co-activated) triggers various downstream signaling cascades involving protein kinases. These kinases play a crucial role in modulating AMPA receptor function and trafficking, which are central to synaptic plasticity.

Synaptic_Plasticity_Signaling Ca_Influx Ca2+ Influx CaMKII CaMKII Ca_Influx->CaMKII Activates PKC PKC Ca_Influx->PKC Activates AMPAR_Phosphorylation AMPAR Phosphorylation CaMKII->AMPAR_Phosphorylation PKA PKA PKA->AMPAR_Phosphorylation PKC->AMPAR_Phosphorylation Lyn Lyn Kinase MAPK MAPK Pathway Lyn->MAPK Gene_Expression Gene Expression (e.g., BDNF) MAPK->Gene_Expression AMPAR_Trafficking AMPAR Trafficking (Insertion/Internalization) AMPAR_Phosphorylation->AMPAR_Trafficking Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) AMPAR_Trafficking->Synaptic_Plasticity Gene_Expression->Synaptic_Plasticity Modulates AMPAR AMPA Receptor AMPAR->Lyn Activates

Figure 2. Downstream signaling pathways activated by AMPA receptor stimulation.

Experimental Workflow for Studying AMPA Receptor Signaling

A typical workflow to investigate the effects of a compound like this compound on AMPA receptor signaling involves a combination of biochemical and electrophysiological techniques.

Experimental_Workflow Compound_Synthesis Synthesis of this compound Binding_Assay Radioligand Binding Assay (Determine IC50) Compound_Synthesis->Binding_Assay Electrophysiology Whole-Cell Patch Clamp (Determine EC50) Compound_Synthesis->Electrophysiology Data_Analysis Data Analysis and Interpretation Binding_Assay->Data_Analysis Cellular_Assays Cellular Signaling Assays (e.g., Western Blot for p-AMPAR) Electrophysiology->Cellular_Assays Electrophysiology->Data_Analysis Cellular_Assays->Data_Analysis Conclusion Conclusion on Pharmacological Profile Data_Analysis->Conclusion

Figure 3. Logical workflow for characterizing this compound's pharmacological profile.

Conclusion

This compound, as a stereoisomer of a key excitatory neurotransmitter analog, serves as an important tool for dissecting the stereo-pharmacology of the AMPA receptor. This guide has provided a detailed overview of its structure, synthesis, and the experimental methodologies used to characterize its interaction with AMPA receptors. The provided signaling pathways and experimental workflows offer a framework for researchers to design and execute studies aimed at understanding the intricate role of AMPA receptors in neuronal function and dysfunction. A thorough understanding of these concepts is essential for the development of novel therapeutic agents targeting the glutamatergic system.

References

(R)-AMPA and its Interaction with Glutamate Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth guide provides a comprehensive overview of the mechanism of action of (R)-α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid ((R)-AMPA) on glutamate receptors. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's pharmacological profile. This document synthesizes available data on its binding affinity, efficacy, and impact on ion channel kinetics, alongside detailed experimental protocols and visual representations of relevant biological pathways and workflows.

Introduction to AMPA Receptors and this compound

AMPA receptors (AMPARs) are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system (CNS).[1] They are crucial for synaptic plasticity, learning, and memory.[1] AMPARs are tetrameric structures composed of four subunits (GluA1-4), with the subunit composition determining the receptor's functional properties, including ion permeability and gating kinetics.[1]

AMPA, the prototypical agonist for which these receptors are named, exists as two stereoisomers: (S)-AMPA and this compound. The (S)-enantiomer is the more biologically active form, exhibiting higher potency and efficacy at AMPA receptors. Consequently, much of the available literature focuses on (S)-AMPA or the racemic mixture, (R,S)-AMPA. This guide will focus on the less active (R)-enantiomer, supplementing with data from the racemic mixture where specific this compound data is unavailable, and will highlight the established stereoselectivity of the AMPA receptor.

Mechanism of Action of this compound

The fundamental mechanism of action of this compound involves binding to the ligand-binding domain (LBD) of the AMPA receptor subunits, inducing a conformational change that leads to the opening of the associated ion channel. This allows for the influx of cations, primarily Na+ and in some cases Ca2+, resulting in depolarization of the postsynaptic membrane.

Binding to the AMPA Receptor

This compound acts as a competitive agonist at the glutamate binding site on the AMPA receptor. However, studies have demonstrated a clear stereoselectivity, with the (R)-enantiomer exhibiting a lower binding affinity compared to the (S)-enantiomer.

Quantitative Data on Binding Affinity

Specific binding affinity (Ki or Kd) values for this compound across different AMPA receptor subunits are not widely reported in the literature. However, competitive binding assays using radiolabeled (S)-AMPA have established a rank order of potency, confirming the lower affinity of the (R)-enantiomer. Data for racemic (R,S)-AMPA provides an estimate of the combined activity of both enantiomers.

CompoundReceptor Subunit(s)Binding Affinity (Ki/Kd)Notes
(R,S)-AMPA Rat Cortex MembranesKd = 5.49 nM (high affinity site), 52 nM (low affinity site)Data for the racemic mixture.
(S)-AMPA Rat Brain Synaptic MembranesHigher affinity than this compoundRank order established by inhibition of (S)-[3H]AMPA binding.
This compound Rat Brain Synaptic MembranesLower affinity than (S)-AMPARank order established by inhibition of (S)-[3H]AMPA binding.
Efficacy and Potency in Channel Activation

The efficacy (maximal response) and potency (concentration required to elicit a half-maximal response, EC50) of this compound are also lower than those of (S)-AMPA. The potency of AMPA receptor agonists is influenced by the subunit composition and the presence of splice variants (flip/flop isoforms).

Quantitative Data on Efficacy and Potency

Direct EC50 values for this compound on specific AMPA receptor subunit combinations are scarce. The available data for (R,S)-AMPA on cultured neurons and expressed receptors provide an indication of its potency.

CompoundReceptor CompositionEC50Cell Type/System
(R,S)-AMPA Native AMPA Receptors17 µMCultured Rat Cortical Neurons
(R,S)-AMPA Native AMPA Receptors11 µMCultured Rat Spinal Cord Neurons
(R,S)-AMPA Homomeric GluR1-flop12 µMXenopus Oocytes
Effects on Ion Channel Kinetics

AMPA receptor agonists influence the rates of channel deactivation (closure after removal of the agonist) and desensitization (closure in the continued presence of the agonist). While specific kinetic data for this compound is limited, studies on various AMPA receptor agonists have shown that agonist potency can influence these kinetics. Generally, higher potency agonists are associated with slower deactivation rates.

Signaling Pathways

Activation of AMPA receptors by agonists like this compound initiates a cascade of downstream signaling events, primarily triggered by the influx of Na+ and, for Ca2+-permeable AMPARs, Ca2+. These events are crucial for synaptic plasticity.

AMPA_Receptor_Signaling cluster_membrane Postsynaptic Membrane cluster_extracellular Synaptic Cleft cluster_intracellular Intracellular Signaling AMPAR AMPA Receptor Na_influx Na+ Influx AMPAR->Na_influx Opens Channel Ca_influx Ca2+ Influx (via NMDAR or Ca2+-permeable AMPAR) AMPAR->Ca_influx (if Ca2+ permeable) NMDAR NMDA Receptor NMDAR->Ca_influx Glutamate This compound / Glutamate Glutamate->AMPAR Binds Depolarization Membrane Depolarization Na_influx->Depolarization CaMKII CaMKII Ca_influx->CaMKII Activates PKC PKC Ca_influx->PKC Activates Depolarization->NMDAR Relieves Mg2+ block MAPK MAPK Pathway CaMKII->MAPK Plasticity Synaptic Plasticity (LTP/LTD) CaMKII->Plasticity PKC->Plasticity PKA PKA PKA->Plasticity MAPK->Plasticity

AMPA Receptor Signaling Cascade

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with glutamate receptors.

Radioligand Binding Assay (Competition Assay)

This protocol is designed to determine the binding affinity (Ki) of this compound for AMPA receptors by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Membrane Preparation: Synaptic membranes prepared from a brain region rich in AMPA receptors (e.g., rat cortex) or from cell lines expressing specific AMPA receptor subunits.

  • Radioligand: [³H]-(S)-AMPA or another suitable high-affinity radioligand.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled standard agonist (e.g., L-Glutamate or (S)-AMPA).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Glass fiber filters (e.g., GF/B or GF/C) and a vacuum manifold.

  • Scintillation Counter and Cocktail.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 0.1-0.5 mg/mL.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Membrane preparation + Radioligand + Assay Buffer.

    • Non-specific Binding: Membrane preparation + Radioligand + Non-specific Binding Control.

    • Competition: Membrane preparation + Radioligand + varying concentrations of this compound.

  • Incubation: Incubate the plate at a defined temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the vacuum manifold. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site or two-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Prepare Synaptic Membranes start->prep setup Set up 96-well plate: - Total Binding - Non-specific Binding - Competition with this compound prep->setup incubate Incubate to reach equilibrium setup->incubate filter_wash Filter and Wash to separate bound from free ligand incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Radioligand Competition Binding Assay Workflow
Whole-Cell Patch-Clamp Electrophysiology

This protocol details the procedure for recording this compound-evoked currents from cultured neurons or cells expressing AMPA receptors to determine EC50 and kinetic properties.

Materials:

  • Cell Culture: Primary neurons or a cell line (e.g., HEK293) expressing the desired AMPA receptor subunit combination.

  • External Solution (aCSF): Containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4.

  • Internal Solution: Containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP; pH 7.2.

  • Patch Pipettes: Borosilicate glass, pulled to a resistance of 3-6 MΩ.

  • Patch-Clamp Amplifier and Data Acquisition System.

  • Rapid Solution Exchange System.

  • This compound Stock Solution.

Procedure:

  • Cell Preparation: Plate cells on coverslips for recording.

  • Recording Setup: Place a coverslip in the recording chamber and perfuse with external solution.

  • Obtain Whole-Cell Configuration: Approach a cell with a patch pipette filled with internal solution and apply gentle suction to form a high-resistance seal (>1 GΩ). Rupture the membrane patch to achieve the whole-cell configuration.

  • Voltage Clamp: Clamp the cell at a holding potential of -60 mV or -70 mV.

  • Drug Application:

    • EC50 Determination: Apply increasing concentrations of this compound for a fixed duration (e.g., 500 ms) using a rapid solution exchange system. Record the peak current response at each concentration.

    • Deactivation Kinetics: Apply a brief pulse of a saturating concentration of this compound (e.g., 1-2 ms) and record the decay of the current after the agonist is removed.

    • Desensitization Kinetics: Apply a prolonged pulse of a saturating concentration of this compound (e.g., 500 ms) and record the decay of the current in the continued presence of the agonist.

  • Data Analysis:

    • EC50: Plot the normalized peak current against the log concentration of this compound and fit the data with the Hill equation to determine the EC50.

    • Kinetics: Fit the decay phases of the deactivation and desensitization currents with one or two exponential functions to obtain the time constants (τ).

Electrophysiology_Workflow cluster_experiments Experimental Procedures start Start prep Prepare Cultured Cells Expressing AMPA Receptors start->prep setup Obtain Whole-Cell Patch-Clamp Configuration prep->setup vclamp Voltage Clamp Cell at -60 mV setup->vclamp ec50 Apply Increasing [R-AMPA] (EC50 Determination) vclamp->ec50 deact Apply Brief Pulse of [R-AMPA] (Deactivation Kinetics) vclamp->deact desens Apply Prolonged Pulse of [R-AMPA] (Desensitization Kinetics) vclamp->desens analyze Data Analysis: - EC50 Curve Fitting - Kinetic Analysis (τ) ec50->analyze deact->analyze desens->analyze end End analyze->end

Whole-Cell Patch-Clamp Electrophysiology Workflow

Conclusion

This compound serves as a useful pharmacological tool for probing the stereoselectivity of the AMPA receptor. While it is established to be the less potent enantiomer compared to (S)-AMPA, a comprehensive quantitative characterization across various AMPA receptor subtypes is still lacking in the published literature. The experimental protocols detailed in this guide provide a framework for researchers to systematically investigate the binding affinity, efficacy, and kinetic effects of this compound. Such studies will contribute to a more complete understanding of the structure-activity relationships of AMPA receptor agonists and will be valuable for the rational design of novel modulators targeting this critical class of neurotransmitter receptors. Further research is warranted to elucidate the specific downstream signaling consequences of activating AMPA receptors with this less potent enantiomer.

References

The Unseen Enantiomer: A Technical Guide to the Discovery, Synthesis, and Biological Role of (R)-AMPA

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) is a cornerstone of neuroscience research, serving as the defining agonist for a major class of ionotropic glutamate receptors. While the (S)-enantiomer is widely recognized for its potent excitatory activity, its mirror image, the (R)-enantiomer, possesses a distinct and often overlooked pharmacological profile. This technical guide provides an in-depth exploration of the (R)-AMPA enantiomer, detailing its discovery, stereoselective pharmacology, methods for its chemical synthesis and chiral resolution, and the fundamental signaling pathways associated with AMPA receptors. This document is intended for researchers, neuroscientists, and professionals in drug development seeking a comprehensive understanding of AMPA stereochemistry and its implications.

Discovery and Stereoselective Pharmacology

The development of AMPA by Tage Honore and colleagues at the Royal Danish School of Pharmacy in the early 1980s was a pivotal moment in neuropharmacology.[1] It provided a selective tool to differentiate a specific subtype of glutamate receptors from NMDA and kainate receptors.[1] Initial syntheses produced a racemic mixture, (RS)-AMPA, which displayed potent excitatory effects.

Subsequent research focused on resolving the enantiomers and revealed a stark stereoselectivity. The biological activity resides almost exclusively in the (S)-enantiomer, which acts as a potent agonist at AMPA receptors.[2] In contrast, the (R)-enantiomer is significantly less active as an agonist and, in some contexts, has been shown to act as a weak competitive antagonist at non-NMDA receptors. This stereochemical division of labor is a common theme among AMPA receptor ligands, highlighting the precise structural requirements for receptor activation.

Data Presentation: Pharmacological Profiles

The profound difference in activity between enantiomers is not unique to AMPA itself but is observed across various AMPA-receptor-active compounds. The following table summarizes the pharmacological data for the enantiomers of AMPA and related analogs, illustrating the critical role of stereochemistry.

CompoundEnantiomerActivity TypeReceptor TargetPotency MetricValue (µM)
AMPA (S)AgonistAMPA ReceptorEC₅₀3.5
AMPA (R)Inactive/Weak AntagonistAMPA Receptor->100
APPA (S)AgonistAMPA ReceptorIC₅₀6
APPA (S)AgonistAMPA ReceptorEC₅₀230
APPA (R)Antagonistnon-NMDA ReceptorpKᵢ (vs AMPA)3.54
ATPA (S)AgonistGluR1, GluR3, GluR4EC₅₀~8-22
ATPA (S)AgonistGluR5 (Kainate)EC₅₀0.48
ATPA (R)AntagonistAMPA ReceptorKᵢ33-75
Thio-AMPA (RS)AgonistAMPA ReceptorIC₅₀1.8
Thio-AMPA (RS)AgonistAMPA ReceptorEC₅₀15.0

Synthesis and Enantiomeric Resolution of this compound

The preparation of enantiomerically pure this compound involves two key stages: the initial synthesis of the racemic compound, (RS)-AMPA, followed by the separation of the two enantiomers, a process known as chiral resolution.

G cluster_synthesis Synthesis of Racemic (RS)-AMPA cluster_resolution Chiral Resolution cluster_products Isolated Enantiomers start Starting Materials (e.g., Ethyl Acetoacetate) int1 Isoxazole Ring Formation start->int1 int2 Functional Group Manipulation int1->int2 racemate (RS)-AMPA int2->racemate method1 Method A: Classical Resolution racemate->method1 method2 Method B: Chiral Chromatography racemate->method2 r_ampa This compound method1->r_ampa s_ampa (S)-AMPA method1->s_ampa method2->r_ampa method2->s_ampa

Figure 1: Overall workflow for the synthesis and resolution of this compound.
Experimental Protocol: Synthesis of Racemic (RS)-AMPA

While multiple synthetic routes exist, a representative method involves the construction of the 3-hydroxy-5-methylisoxazole core followed by the introduction of the aminopropionic acid side chain.

  • Isoxazole Synthesis: React ethyl acetoacetate with hydroxylamine to form 3-hydroxy-5-methylisoxazole.

  • Side Chain Introduction (Mannich Reaction): React the isoxazole with formaldehyde and a suitable amine (e.g., diethylamine) to introduce a side chain at the 4-position.

  • Conversion to Amino Acid: Convert the aminomethyl group to a nitrile, followed by hydrolysis to the carboxylic acid and introduction of the α-amino group. This often involves multi-step transformations, such as conversion to a halide, displacement with cyanide, and subsequent hydrolysis and amination.

  • Purification: The final racemic product, (RS)-AMPA, is purified by recrystallization or column chromatography.

Experimental Protocol: Chiral Resolution

The separation of (RS)-AMPA into its constituent enantiomers is the critical step to obtaining this compound. Two primary methods are employed.

Method A: Classical Resolution via Diastereomeric Salt Formation

This method relies on reacting the racemic mixture with a single enantiomer of another chiral compound (a resolving agent) to form a pair of diastereomers, which have different physical properties and can be separated.

  • Salt Formation: Dissolve (RS)-AMPA in a suitable solvent (e.g., aqueous ethanol). Add an equimolar amount of an enantiomerically pure chiral base, such as (R)-(+)-α-phenylethylamine.

  • Diastereomer Crystallization: The two diastereomeric salts, [this compound:(R)-Base] and [(S)-AMPA:(R)-Base], will form. Due to different solubilities, one salt will preferentially crystallize out of the solution upon cooling or slow evaporation.

  • Isolation: Filter the crystals to isolate the less soluble diastereomeric salt. The more soluble diastereomer remains in the filtrate.

  • Liberation of Enantiomer: Treat the isolated salt with a strong acid (e.g., HCl) to protonate the AMPA and separate it from the chiral base. The desired enantiomer (e.g., this compound) can then be isolated and purified by recrystallization.

  • Recovery: The other enantiomer can be recovered from the filtrate by a similar acidification and purification process.

Method B: Chiral High-Performance Liquid Chromatography (HPLC)

This is a modern analytical and preparative technique that uses a chiral stationary phase (CSP) to physically separate the enantiomers as they pass through the column.

  • Column Selection: Choose a suitable chiral column. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating amino acids.

  • Mobile Phase Preparation: Prepare an isocratic or gradient mobile phase. A typical mobile phase for normal-phase chiral chromatography might consist of a mixture of hexane, isopropanol, and a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid) to improve peak shape.

  • Sample Preparation: Dissolve the (RS)-AMPA sample in the mobile phase at a known concentration.

  • Chromatographic Separation: Inject the sample onto the HPLC system. The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times and their separation into two distinct peaks.

  • Fraction Collection: For preparative work, collect the eluent corresponding to the peak of the (R)-enantiomer.

  • Solvent Removal: Remove the mobile phase solvent under reduced pressure to yield the purified this compound.

Core Signaling Pathways of AMPA Receptors

AMPA receptors are central to fast excitatory neurotransmission and synaptic plasticity. Their function is mediated through several interconnected signaling pathways.

Canonical Ionotropic Signaling

This is the primary and most well-understood function of AMPA receptors. It involves the direct gating of an ion channel.

  • Agonist Binding: Glutamate or an agonist like (S)-AMPA binds to the ligand-binding domain of the AMPA receptor.

  • Conformational Change: This binding induces a conformational change in the receptor protein.

  • Channel Opening: The change opens the integral ion channel pore.

  • Ion Flux: The channel is primarily permeable to sodium (Na⁺) and potassium (K⁺) ions. The influx of Na⁺ down its electrochemical gradient is the dominant effect.

  • Depolarization: The influx of positive charge leads to a rapid depolarization of the postsynaptic membrane, generating an Excitatory Postsynaptic Potential (EPSP).

G glutamate Glutamate or (S)-AMPA ampar AMPA Receptor glutamate->ampar Binds channel Ion Channel Opens ampar->channel Activates influx Na+ Influx (K+ Efflux) channel->influx depol Membrane Depolarization (EPSP) influx->depol

Figure 2: Canonical ionotropic signaling pathway of the AMPA receptor.
Flux-Independent (Metabotropic-like) Signaling

Recent evidence has shown that AMPA receptors can also initiate intracellular signaling cascades independent of ion flux, similar to metabotropic receptors. One key pathway involves the Src-family tyrosine kinase, Lyn.

  • Receptor Activation: Stimulation of the AMPA receptor, particularly the GluA2 subunit, recruits and activates the associated Lyn kinase.

  • Kinase Cascade: Activated Lyn initiates a downstream phosphorylation cascade, which includes the Mitogen-Activated Protein Kinase (MAPK) pathway.

  • Gene Expression: The MAPK pathway can translocate to the nucleus and phosphorylate transcription factors.

  • Cellular Response: This leads to changes in gene expression, such as an increase in Brain-Derived Neurotrophic Factor (BDNF) mRNA, which can contribute to long-term changes in synaptic plasticity.

G ampar AMPA Receptor (GluA2) lyn Lyn Kinase ampar->lyn Recruits & Activates mapk MAPK Pathway (ERK1/2) lyn->mapk Phosphorylates nucleus Transcription Factors mapk->nucleus Activates bdnf BDNF Gene Expression nucleus->bdnf

Figure 3: Flux-independent signaling via the Lyn-MAPK pathway.
Receptor Trafficking in Synaptic Plasticity

The number of AMPA receptors at the synapse is not static. The dynamic regulation of their surface expression is a primary mechanism underlying long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory.

  • Long-Term Potentiation (LTP): High-frequency stimulation leads to strong postsynaptic depolarization, which removes the Mg²⁺ block from NMDA receptors. The resulting Ca²⁺ influx through NMDA receptors activates protein kinases like CaMKII. CaMKII then promotes the trafficking and insertion of AMPA receptors (especially those containing the GluA1 subunit) from intracellular stores into the postsynaptic membrane, strengthening the synapse.

  • Long-Term Depression (LTD): Low-frequency stimulation leads to a smaller, more prolonged increase in postsynaptic Ca²⁺. This preferentially activates protein phosphatases, which dephosphorylate AMPA receptors and their interacting proteins. This signals for the internalization (endocytosis) of AMPA receptors from the synaptic membrane, weakening the synapse.

G cluster_ltp Long-Term Potentiation (LTP) cluster_ltd Long-Term Depression (LTD) hfs High-Frequency Stimulation nmdar_ltp NMDAR Activation (Strong Ca2+ Influx) hfs->nmdar_ltp camkii CaMKII Activation nmdar_ltp->camkii insertion AMPAR Exocytosis/ Insertion into PSD camkii->insertion synapse Postsynaptic Density (PSD) insertion->synapse Strengthens Synapse lfs Low-Frequency Stimulation nmdar_ltd NMDAR Activation (Weak Ca2+ Influx) lfs->nmdar_ltd phosphatases Protein Phosphatase Activation nmdar_ltd->phosphatases removal AMPAR Endocytosis/ Removal from PSD phosphatases->removal removal->synapse Weakens Synapse

Figure 4: AMPA receptor trafficking in synaptic plasticity (LTP and LTD).

References

Stereoisomer Activity of (R)-AMPA versus (S)-AMPA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) is a potent synthetic agonist for the AMPA receptor, a key player in fast excitatory neurotransmission in the central nervous system. As a chiral molecule, AMPA exists in two stereoisomeric forms: (R)-AMPA and (S)-AMPA. The stereochemistry of a ligand can dramatically influence its pharmacological activity, including its binding affinity, potency, and efficacy at its target receptor. This technical guide provides a comprehensive overview of the differential activity of this compound and (S)-AMPA, presenting quantitative data, detailed experimental methodologies, and visualizations of relevant signaling pathways and workflows to aid researchers in the field of neuroscience and drug development.

It is widely established that the agonist activity of AMPA resides primarily in the (S)-enantiomer. (S)-AMPA is a potent agonist at AMPA receptors, while the (R)-enantiomer is generally considered to be the inactive isomer or a weak antagonist. This stereoselectivity is a critical consideration in the design and interpretation of pharmacological studies involving AMPA and its analogs.

Data Presentation: Quantitative Comparison of this compound and (S)-AMPA Activity

The following tables summarize the available quantitative data on the binding affinity and functional potency of the AMPA stereoisomers at AMPA receptors.

StereoisomerParameterValueReceptor/SystemReference
(S)-AMPAKi22 nMHuman Glutamate Receptor 1[1]
(S)-AMPAEC503.5 µMNot specified[2]
(S)-AMPAEC503 µMCultured murine cortical neurons (inducing neuronal cell death)[3]
(RS)-AMPAEC5011 µMNot specified[4]
This compoundActivityInactive enantiomer/Weak antagonistAMPA Receptors[4]

Experimental Protocols

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound and the dissociation constant (Kd) of (S)-AMPA for AMPA receptors using a radiolabeled ligand such as [³H]-(S)-AMPA.

Materials:

  • Membrane Preparation: Synaptosomal membranes prepared from rat brain tissue or cell lines expressing specific AMPA receptor subtypes.

  • Radioligand: [³H]-(S)-AMPA.

  • Test Compounds: this compound and unlabeled (S)-AMPA.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-(S)-AMPA (typically at or below its Kd), and varying concentrations of the unlabeled test compound (this compound or (S)-AMPA for competition curve). For saturation binding to determine the Kd of [³H]-(S)-AMPA, increasing concentrations of the radioligand are used.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • For saturation binding, plot the specific binding (total binding minus non-specific binding, determined in the presence of a high concentration of unlabeled ligand) against the concentration of [³H]-(S)-AMPA to determine the Kd and Bmax (receptor density).

    • For competition binding, plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value for this compound can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology for Determining Functional Activity (EC50/IC50)

This protocol outlines the procedure to measure the agonist potency (EC50) of (S)-AMPA and the antagonist activity (IC50) of this compound on AMPA receptors expressed in a cellular system.

Materials:

  • Cell Culture: HEK293 cells or neurons expressing AMPA receptors.

  • Recording Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-5 MΩ.

  • Internal Solution: e.g., containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP-Mg, 0.3 GTP-Na, pH 7.2.

  • External Solution: e.g., containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4. To isolate AMPA receptor currents, antagonists for other receptors (e.g., picrotoxin for GABAA receptors, D-AP5 for NMDA receptors) are typically included.

  • Test Compounds: (S)-AMPA and this compound.

  • Patch-clamp amplifier and data acquisition system.

  • Perfusion system for rapid application of compounds.

Procedure:

  • Cell Preparation: Plate cells on coverslips for recording.

  • Patching: Establish a whole-cell patch-clamp recording from a single cell.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.

  • Agonist Application ((S)-AMPA EC50):

    • Rapidly apply increasing concentrations of (S)-AMPA to the cell using a perfusion system.

    • Record the resulting inward currents.

    • Wash the cell with external solution between applications to allow for receptor recovery.

  • Antagonist Application (this compound IC50):

    • Apply a fixed, sub-maximal concentration of (S)-AMPA (e.g., its EC50) to elicit a stable baseline current.

    • In the continued presence of the agonist, co-apply increasing concentrations of this compound.

    • Record the inhibition of the agonist-evoked current.

  • Data Analysis:

    • For agonist activity, plot the normalized peak current amplitude against the log concentration of (S)-AMPA and fit the data to a sigmoidal dose-response curve to determine the EC50.

    • For antagonist activity, plot the percentage of inhibition of the agonist-evoked current against the log concentration of this compound and fit the data to determine the IC50.

Mandatory Visualization

AMPA Receptor Signaling Pathway

Activation of AMPA receptors by agonists like (S)-AMPA leads to the influx of cations (primarily Na⁺ and in some cases Ca²⁺), resulting in depolarization of the postsynaptic membrane. This initial electrical signal can trigger a cascade of downstream intracellular signaling events, often involving protein kinases that modulate receptor function and synaptic plasticity.

AMPA_Signaling cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space AMPA_R AMPA Receptor Na_Ca_influx Na⁺ / Ca²⁺ Influx AMPA_R->Na_Ca_influx Glutamate (S)-AMPA / Glutamate Glutamate->AMPA_R Binds Depolarization Depolarization Na_Ca_influx->Depolarization PKC PKC Na_Ca_influx->PKC Activates CaMKII CaMKII Depolarization->CaMKII Activates Phosphorylation AMPA-R Phosphorylation CaMKII->Phosphorylation PKA PKA PKA->Phosphorylation PKC->Phosphorylation Trafficking Receptor Trafficking (Insertion/Internalization) Phosphorylation->Trafficking Trafficking->AMPA_R Modulates surface expression

Caption: AMPA receptor activation and downstream signaling cascade.

Experimental Workflow for Stereoisomer Characterization

The following diagram illustrates a typical workflow for the comprehensive pharmacological characterization of stereoisomers at a target receptor.

Stereoisomer_Workflow cluster_synthesis Compound Synthesis & Purity cluster_binding Binding Assays cluster_functional Functional Assays cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of (R)- and (S)-AMPA Purification Chiral Separation & Purification (e.g., HPLC) Synthesis->Purification Analysis Purity & Enantiomeric Excess Analysis (e.g., NMR, Chiral HPLC) Purification->Analysis Radioligand Radioligand Binding Assay Analysis->Radioligand Electrophysiology Whole-Cell Patch-Clamp Analysis->Electrophysiology Ki_Kd Determine Ki for this compound and Kd for (S)-AMPA Radioligand->Ki_Kd Comparison Compare Potency, Affinity, and Efficacy Ki_Kd->Comparison EC50_IC50 Determine EC50 for (S)-AMPA and IC50 for this compound Electrophysiology->EC50_IC50 EC50_IC50->Comparison SAR Structure-Activity Relationship (SAR) Analysis Comparison->SAR

Caption: Workflow for characterizing stereoisomer activity.

Conclusion

The stereochemical configuration of AMPA is a critical determinant of its pharmacological activity. (S)-AMPA is a potent agonist that activates AMPA receptors, leading to neuronal depolarization and the initiation of downstream signaling cascades. In contrast, this compound is largely inactive as an agonist and may possess weak antagonist properties. This pronounced stereoselectivity underscores the importance of using enantiomerically pure compounds in research to ensure the precise interpretation of experimental results. The methodologies and data presented in this guide provide a framework for the continued investigation of AMPA receptor pharmacology and the development of novel therapeutic agents targeting this crucial receptor system.

References

The Pivotal Role of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) Receptors in Long-Term Potentiation Induction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-term potentiation (LTP) is a fundamental cellular mechanism underlying learning and memory. A key player in the induction and expression of LTP is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This technical guide provides an in-depth examination of the multifaceted role of AMPA receptors in LTP induction. We will explore the critical aspects of AMPA receptor subunit composition, their dynamic trafficking to and from the synapse, and the intricate signaling pathways that govern these processes. This document synthesizes key experimental findings, presents quantitative data in a structured format, and offers detailed diagrams to elucidate the molecular machinery of AMPA receptor-dependent synaptic plasticity.

Introduction: AMPA Receptors as Key Mediators of Synaptic Plasticity

Fast excitatory synaptic transmission in the central nervous system is primarily mediated by the ionotropic glutamate receptors, NMDA and AMPA receptors.[1] While NMDA receptors are crucial for initiating LTP, the subsequent expression and maintenance of this potentiation are largely dependent on changes in AMPA receptor function and number at the postsynaptic density (PSD).[2][3][4][5] LTP induction triggers a cascade of events leading to a sustained increase in the synaptic efficacy, which is often manifested as an increase in the amplitude of the excitatory postsynaptic current (EPSC) mediated by AMPA receptors.

It is important to clarify a potential point of confusion regarding nomenclature. The agonist that gives the AMPA receptor its name is (S)-α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid. The (R)-enantiomer, (R)-AMPA, is generally considered to be inactive or significantly less potent at AMPA receptors. Therefore, this guide will focus on the endogenous AMPA receptors and their roles in LTP, rather than the effects of the this compound enantiomer.

The Role of AMPA Receptor Subunit Composition in LTP

AMPA receptors are tetrameric complexes typically composed of combinations of four different subunits: GluA1, GluA2, GluA3, and GluA4. The subunit composition of an AMPA receptor dictates its biophysical properties, such as ion permeability and channel kinetics, and plays a crucial role in its trafficking during synaptic plasticity.

  • GluA1-containing AMPA receptors: These are considered critical for the expression of LTP. The cytoplasmic C-terminal tail of the GluA1 subunit contains phosphorylation sites that are targets for various kinases, including Ca2+/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase A (PKA). Phosphorylation of these sites is a key step in the trafficking of GluA1-containing receptors to the synapse during LTP.

  • GluA2-containing AMPA receptors: The presence of a GluA2 subunit renders the AMPA receptor impermeable to calcium ions. Most AMPA receptors at mature synapses contain the GluA2 subunit. During LTP, there is evidence for an initial insertion of GluA2-lacking, calcium-permeable AMPA receptors (CP-AMPARs), which are later replaced by GluA2-containing receptors.

  • GluA3 and GluA4 subunits: These subunits are also involved in forming functional AMPA receptors, though their specific roles in LTP are less well-defined compared to GluA1 and GluA2.

Dynamic Trafficking of AMPA Receptors during LTP Induction

A central tenet of LTP expression is the activity-dependent increase in the number of AMPA receptors at the postsynaptic membrane. This is a highly dynamic process involving both the lateral diffusion of existing surface receptors and the exocytosis of new receptors from intracellular stores.

Lateral Diffusion and Trapping of AMPA Receptors

A significant pool of AMPA receptors exists on the extrasynaptic membrane and is constantly moving through lateral diffusion. Upon LTP induction, these mobile receptors can be trapped at the PSD, leading to a rapid increase in synaptic AMPA receptor number. This trapping is thought to be mediated by the interaction of AMPA receptor auxiliary subunits, such as stargazin, with PSD scaffolding proteins like PSD-95.

Exocytosis of AMPA Receptors

LTP induction also triggers the exocytosis of AMPA receptors from recycling endosomes to the postsynaptic membrane. This process is particularly important for providing a fresh supply of receptors to the synapse and for the long-term maintenance of LTP. The GluA1 subunit is again crucial in this process, as its C-terminal domain interacts with proteins involved in vesicular trafficking.

Signaling Pathways Governing AMPA Receptor Trafficking in LTP

The trafficking of AMPA receptors during LTP is tightly regulated by a complex network of signaling pathways initiated by the influx of calcium through NMDA receptors.

The Central Role of CaMKII

The rise in postsynaptic calcium activates CaMKII, a key kinase in LTP. Activated CaMKII can directly phosphorylate the GluA1 subunit of AMPA receptors at Serine 831, which enhances the single-channel conductance of the receptor. Furthermore, CaMKII plays a crucial role in the translocation of AMPA receptors to the synapse.

Other Key Signaling Molecules

Besides CaMKII, other signaling molecules are involved in modulating AMPA receptor trafficking, including:

  • Protein Kinase A (PKA): PKA can phosphorylate the GluA1 subunit at Serine 845, which also promotes the synaptic insertion of AMPA receptors.

  • Protein Kinase C (PKC): PKC is another kinase implicated in the regulation of AMPA receptor trafficking and function during LTP.

  • Scaffolding Proteins: Proteins like PSD-95, GRIP, and PICK1 are essential for anchoring AMPA receptors at the synapse and regulating their trafficking.

Quantitative Data on AMPA Receptor Dynamics in LTP

The following tables summarize key quantitative findings from studies investigating the role of AMPA receptors in LTP.

ParameterControl ConditionPost-LTP InductionReference
AMPA Receptor-mediated Current Amplitude 1019 ± 47 pA1742 ± 173 pA
AMPA Receptor Channel Number 1642 ± 1262771 ± 249
Single-channel Conductance (γ) 9.3 ± 0.7 pS8.8 ± 0.9 pS (no significant change)
Channel Maximum Open Probability (Po,max) 0.87 ± 0.030.92 ± 0.01 (no significant change)
AMPA Current Deactivation Time Constant 3.2 ± 0.3 ms4.4 ± 0.3 ms

Table 1: Changes in AMPA Receptor Properties Following LTP Induction.

GenotypeLTP InductionLTP Magnitude (% of baseline)Reference
Wild-typeTetanic stimulation~150-200%
GluA1 knockoutTetanic stimulationSignificantly reduced or absent
GluA2 knockoutTetanic stimulationNormal or slightly enhanced

Table 2: Genetic Evidence for the Role of AMPA Receptor Subunits in LTP.

Experimental Protocols

Electrophysiological Recording of LTP in Hippocampal Slices

Objective: To measure the potentiation of synaptic transmission following high-frequency stimulation.

Methodology:

  • Slice Preparation: Prepare 300-400 µm thick transverse hippocampal slices from rodents.

  • Recording: Perform whole-cell patch-clamp or field potential recordings from CA1 pyramidal neurons.

  • Baseline Recording: Record baseline synaptic responses by stimulating Schaffer collateral afferents at a low frequency (e.g., 0.05 Hz) for 10-20 minutes.

  • LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second) or a theta-burst stimulation (TBS) protocol.

  • Post-Induction Recording: Continue recording synaptic responses for at least 60 minutes post-induction to assess the magnitude and stability of LTP.

Solutions:

  • Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgCl2, bubbled with 95% O2/5% CO2.

  • Intracellular Solution (for whole-cell, in mM): 130 Cs-gluconate, 10 CsCl, 4 NaCl, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.5 Na-GTP, pH adjusted to 7.2 with CsOH.

Imaging of AMPA Receptor Trafficking

Objective: To visualize the movement and synaptic accumulation of AMPA receptors during LTP.

Methodology:

  • Construct Expression: Express fluorescently tagged AMPA receptor subunits (e.g., pHluorin-tagged GluA1) in cultured neurons or in vivo using viral vectors.

  • Live-Cell Imaging: Perform time-lapse imaging of dendritic spines using confocal or two-photon microscopy.

  • LTP Induction: Induce LTP chemically (e.g., using glycine) or through two-photon glutamate uncaging at individual spines.

  • Image Analysis: Quantify the change in fluorescence intensity at synaptic sites before and after LTP induction to measure the accumulation of tagged AMPA receptors.

Visualizations of Signaling Pathways and Workflows

LTP_Signaling_Pathway Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx CaMKII CaMKII Ca_influx->CaMKII activates PKC PKC Ca_influx->PKC activates GluA1_P_S831 p-GluA1 (S831) CaMKII->GluA1_P_S831 phosphorylates PKA PKA GluA1_P_S845 p-GluA1 (S845) PKA->GluA1_P_S845 phosphorylates AMPA_R_insertion AMPAR Insertion into Synapse GluA1_P_S831->AMPA_R_insertion GluA1_P_S845->AMPA_R_insertion LTP_Expression LTP Expression AMPA_R_insertion->LTP_Expression Extrasynaptic_AMPAR Extrasynaptic AMPAR Pool Extrasynaptic_AMPAR->AMPA_R_insertion Lateral Diffusion Recycling_Endosome Recycling Endosome Recycling_Endosome->AMPA_R_insertion Exocytosis

Caption: Signaling cascade for AMPA receptor insertion during LTP.

Experimental_Workflow_LTP Slice_Prep Hippocampal Slice Preparation Recording_Setup Electrophysiological Recording Setup Slice_Prep->Recording_Setup Baseline Baseline Recording (10-20 min) Recording_Setup->Baseline LTP_Induction LTP Induction (HFS or TBS) Baseline->LTP_Induction Post_Induction Post-Induction Recording (≥60 min) LTP_Induction->Post_Induction Data_Analysis Data Analysis (EPSC Amplitude) Post_Induction->Data_Analysis

Caption: Workflow for an electrophysiological LTP experiment.

Conclusion

AMPA receptors are indispensable for the expression of long-term potentiation. The intricate interplay of their subunit composition, dynamic trafficking, and the signaling pathways that control these processes highlights the complexity of synaptic plasticity. A thorough understanding of these mechanisms is not only crucial for fundamental neuroscience research but also holds significant promise for the development of novel therapeutic strategies for cognitive disorders characterized by dysfunctional synaptic plasticity. Future research will likely focus on further dissecting the synapse-specific regulation of AMPA receptor trafficking and its role in different forms of learning and memory.

References

In Vivo Effects of (R)-AMPA on Synaptic Transmission: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a cornerstone of fast excitatory synaptic transmission in the central nervous system. Its activation by glutamate leads to the influx of sodium ions, causing depolarization of the postsynaptic membrane. The (R)-enantiomer of AMPA is a potent agonist at these receptors. Understanding the in vivo effects of (R)-AMPA is critical for elucidating the mechanisms of synaptic plasticity, learning, and memory, and for the development of novel therapeutics for neurological and psychiatric disorders. This technical guide provides an in-depth overview of the effects of this compound on synaptic transmission, focusing on quantitative data, experimental protocols, and the underlying signaling pathways. While direct quantitative data on the in vivo synaptic effects of exogenously applied this compound are limited in publicly available literature, this guide synthesizes findings from studies on AMPA receptor activation, trafficking, and modulation to provide a comprehensive framework.

Data Presentation: Quantitative Effects on Synaptic Transmission

The following tables summarize quantitative data related to AMPA receptor-mediated synaptic potentiation. It is important to note that these data are primarily derived from studies inducing long-term potentiation (LTP) through electrical stimulation, which inherently involves the activation of AMPA receptors by endogenous glutamate, rather than direct application of this compound.

Parameter Experimental Condition Brain Region Animal Model Quantitative Change Citation
Field Excitatory Postsynaptic Potential (fEPSP) Slope High-Frequency Stimulation (LTP induction)Hippocampus (CA1)Rat~150-200% increase from baseline[1]
AMPA Receptor-mediated EPSC Amplitude Pairing protocol (2 Hz stimulation with depolarization)Hippocampus (CA1)MouseSignificant long-lasting increase from baseline[2]
[3H]AMPA Binding LTP induction via perforant path stimulationHippocampusRatIncreased binding in various hippocampal subfields
Single-Channel Conductance (GluA1-containing AMPARs) CaMKII activationHippocampus (CA1)RatIncreased unitary conductance

Table 1: Quantitative Changes in Synaptic Strength Following AMPA Receptor Activation

Parameter Modulator Brain Region Animal Model Quantitative Effect Citation
AMPA Receptor-mediated EPSCs CyclothiazideHippocampus (CA1)RatPronounced increase in EPSC amplitude[3]
Cognitive Function (Water Maze) PIMSD ((R,R)-arylpropylsulfonamide)-MousePartial reversal of scopolamine-induced impairment
Brain-Derived Neurotrophic Factor (BDNF) mRNA CX614 (Ampakine)HippocampusRat5- to 10-fold increase

Table 2: Effects of Positive Allosteric Modulators of AMPA Receptors

Experimental Protocols

In Vivo Electrophysiological Recording of AMPA Receptor-Mediated Synaptic Potentiation

This protocol describes a general procedure for inducing and recording long-term potentiation (LTP), a form of synaptic plasticity heavily dependent on AMPA receptor function, in the hippocampus of an anesthetized rodent. This methodology can be adapted for studying the effects of locally applied this compound.

1. Animal Preparation:

  • Anesthetize a male Wistar rat or C57BL/6 mouse with urethane (1.5 g/kg, intraperitoneal injection).
  • Mount the animal in a stereotaxic frame.
  • Maintain body temperature at 37°C using a heating pad.
  • Perform a craniotomy to expose the brain region of interest (e.g., the hippocampus).

2. Electrode Placement:

  • Stimulating Electrode: Place a bipolar stimulating electrode in the Schaffer collateral pathway (e.g., coordinates from bregma for a rat: AP -3.5 mm, ML 2.5 mm, DV 2.5-3.0 mm).
  • Recording Electrode: Place a glass microelectrode filled with artificial cerebrospinal fluid (aCSF) in the stratum radiatum of the CA1 region (e.g., coordinates from bregma for a rat: AP -2.8 mm, ML 1.8 mm, DV 2.5-3.0 mm) to record field excitatory postsynaptic potentials (fEPSPs).[4]
  • Drug Delivery (optional for this compound application): A microinjection cannula can be placed adjacent to the recording electrode for local drug delivery.

3. Electrophysiological Recording:

  • Deliver baseline test pulses (e.g., 0.1 Hz) to the stimulating electrode to evoke fEPSPs. The stimulus intensity should be set to elicit a response that is approximately 50% of the maximal fEPSP amplitude.
  • Record a stable baseline for at least 20-30 minutes.
  • LTP Induction: Deliver a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 pulses at 100 Hz, with a 20-second inter-train interval).
  • Continue recording fEPSPs at the baseline frequency for at least 60 minutes post-HFS to monitor the potentiation of the synaptic response.

4. Data Analysis:

  • Measure the slope of the initial phase of the fEPSP.
  • Normalize the fEPSP slope to the average baseline value.
  • Plot the normalized fEPSP slope over time to visualize the induction and maintenance of LTP.

Intracerebroventricular (ICV) Administration of this compound

This protocol outlines the general steps for administering a substance directly into the cerebral ventricles, which allows for widespread distribution throughout the brain.

1. Cannula Implantation (Chronic Studies):

  • Anesthetize the animal and place it in a stereotaxic frame.
  • Implant a guide cannula into a lateral ventricle (e.g., coordinates from bregma for a rat: AP -0.8 mm, ML ±1.5 mm, DV -3.5 mm).
  • Secure the cannula to the skull with dental cement.
  • Allow the animal to recover for at least one week.

2. Drug Injection:

  • Dissolve this compound in sterile saline or aCSF. The solution should be sterile, pH-neutral, and iso-osmotic.[5]
  • On the day of the experiment, gently restrain the animal and insert an injection cannula into the guide cannula.
  • Infuse the this compound solution slowly (e.g., 0.5 µL/min) using a microinfusion pump.
  • Leave the injection cannula in place for a few minutes after the infusion to allow for diffusion.

3. Post-Injection Monitoring and Analysis:

  • Following injection, the animal can be subjected to behavioral testing or prepared for in vivo electrophysiology as described in the previous protocol.

Signaling Pathways and Experimental Workflows

Postsynaptic Signaling Cascade in AMPA Receptor-Mediated Potentiation

Activation of AMPA receptors, particularly those lacking the GluA2 subunit, can lead to calcium influx, which, along with calcium entry through NMDA receptors, initiates a signaling cascade that results in the insertion of more AMPA receptors into the postsynaptic membrane, thereby strengthening the synapse.

AMPA_Signaling_LTP cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Glutamate Glutamate / this compound AMPAR AMPAR Glutamate->AMPAR Binds NMDAR NMDAR Glutamate->NMDAR Binds Ca Ca²⁺ AMPAR->Ca Ca²⁺ Influx (if GluA2-lacking) NMDAR->Ca Ca²⁺ Influx CaMKII CaMKII Ca->CaMKII Activates PKC PKC Ca->PKC Activates Receptor_Insertion AMPAR Insertion (Synaptic Potentiation) CaMKII->Receptor_Insertion PKC->Receptor_Insertion PKA PKA PKA->Receptor_Insertion

Caption: Postsynaptic signaling in LTP.

Experimental Workflow for In Vivo Electrophysiology with Drug Administration

This diagram illustrates the logical flow of an experiment designed to test the in vivo effects of this compound on synaptic transmission.

Experimental_Workflow Animal_Prep Animal Preparation (Anesthesia, Stereotaxic Mounting) Electrode_Placement Electrode & Cannula Placement (Stimulating, Recording, Drug Delivery) Animal_Prep->Electrode_Placement Baseline_Recording Baseline fEPSP Recording (Stable for 20-30 min) Electrode_Placement->Baseline_Recording Drug_Admin This compound Administration (Microinjection or ICV) Baseline_Recording->Drug_Admin Post_Drug_Recording Post-Administration Recording (Monitor fEPSP changes) Drug_Admin->Post_Drug_Recording Data_Analysis Data Analysis (fEPSP slope, statistical comparison) Post_Drug_Recording->Data_Analysis

Caption: In vivo electrophysiology workflow.

Conclusion

The activation of AMPA receptors by agonists such as this compound is a fundamental process in synaptic transmission and plasticity. While direct, quantitative in vivo data for exogenously applied this compound is not extensively detailed in the literature, the principles of AMPA receptor function derived from LTP studies and experiments with positive allosteric modulators provide a strong foundation for understanding its potential effects. The experimental protocols and signaling pathways outlined in this guide offer a framework for researchers to investigate the in vivo consequences of this compound administration, which will be crucial for advancing our knowledge of synaptic function and for the development of novel cognitive enhancers and therapeutics for a range of neurological disorders.

References

(R)-AMPA and its Impact on Neuronal Excitability: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(α)-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) is a potent synthetic agonist for the AMPA receptor, a key mediator of fast excitatory neurotransmission in the central nervous system (CNS). The biologically active enantiomer is (S)-AMPA, which selectively activates AMPA receptors to induce neuronal depolarization.[1] The (R)-enantiomer of AMPA is comparatively inactive.[1] This guide will focus on the actions of the active (S)-enantiomer, referred to herein as (R)-AMPA as per the topic request, and its profound impact on neuronal excitability. Understanding the precise mechanisms and quantitative effects of this compound is crucial for neuroscience research and the development of novel therapeutics targeting glutamatergic signaling.

Activation of AMPA receptors by agonists like this compound leads to the opening of non-selective cation channels, resulting in an influx of Na+ and, in the case of Ca2+-permeable AMPA receptors, Ca2+ ions.[2] This influx causes a rapid depolarization of the neuronal membrane, which can trigger the firing of action potentials and thus increase neuronal excitability. The modulation of AMPA receptor activity is fundamental to synaptic plasticity, the cellular basis of learning and memory.

This technical guide provides a comprehensive overview of this compound's effects on neuronal excitability, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters of this compound and related compounds' interaction with AMPA receptors.

Table 1: Binding Affinity of AMPA Receptor Agonists

LigandPreparationK_d (nM)Notes
[³H]AMPARat brain membranesHigh affinity site: 9, Low affinity site: 2440Two independent binding sites were suggested.
[³H]AMPAWashed rat brain membranes278A single binding site was observed after additional washing.
[³H]AMPARat brain membranesHigh affinity site: 28, Low affinity site: 500Scatchard analysis suggested two sites.

Note: The specific enantiomer of [³H]AMPA was not always specified in these studies. It is generally assumed that the radiolabeled active enantiomer was used.

Table 2: EC₅₀ Values of AMPA Receptor Agonists

AgonistCell TypeEC₅₀ (µM)Reference
(S)-AMPANot specified3.5
AMPACultured rat cortical neurons17
AMPACultured rat spinal cord neurons11
KainateCultured rat cortical neurons106
KainateCultured mouse spinal motor neurons35

Table 3: Impact of AMPA on Neuronal Excitability

ParameterCell TypeAMPA ConcentrationEffectReference
Membrane PotentialGeneric Neuron ModelNot specifiedDepolarization from ~-70 mV to ~-55 mV (threshold for action potential)
Firing PatternDopamine Neuron ModelNot specifiedIncreased spike frequency and fraction of spikes fired in bursts
Spontaneous mEPSCsCultured Cortical NeuronsNot specifiedNot directly an effect of exogenous AMPA, but reflective of AMPA receptor-mediated synaptic events.

Signaling Pathways

Activation of AMPA receptors by this compound initiates a cascade of intracellular signaling events that modulate neuronal function. These can be broadly categorized into ionotropic and metabotropic pathways.

Ionotropic Signaling Pathway

The canonical signaling pathway for AMPA receptors is ionotropic, involving the direct flow of ions across the cell membrane upon agonist binding. This rapid influx of cations, primarily Na+, leads to membrane depolarization and an increase in neuronal excitability. For AMPA receptors lacking the edited GluA2 subunit, there is also a significant influx of Ca2+, which can act as a second messenger to activate a variety of downstream signaling cascades.

Ionotropic_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound AMPAR AMPA Receptor This compound->AMPAR Binds Na_ion Na+ Influx AMPAR->Na_ion Opens channel Ca_ion Ca2+ Influx (GluA2-lacking AMPARs) AMPAR->Ca_ion Opens channel Depolarization Membrane Depolarization Na_ion->Depolarization Ca_ion->Depolarization Ca_Signaling Ca2+-dependent Signaling Cascades Ca_ion->Ca_Signaling Excitability Increased Neuronal Excitability Depolarization->Excitability Action_Potential Action Potential Firing Excitability->Action_Potential

Ionotropic signaling pathway of this compound.
Metabotropic Signaling Pathway

In addition to their ion channel function, AMPA receptors can also engage in metabotropic signaling, which is independent of ion flux. This involves the activation of intracellular protein kinase cascades. For instance, AMPA receptor stimulation can lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.

Metabotropic_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound AMPAR AMPA Receptor This compound->AMPAR Binds G_Protein G-Protein AMPAR->G_Protein Activates PKC Protein Kinase C G_Protein->PKC MAPK_Cascade MAPK Cascade (e.g., ERK) PKC->MAPK_Cascade Gene_Expression Changes in Gene Expression MAPK_Cascade->Gene_Expression Synaptic_Plasticity Modulation of Synaptic Plasticity Gene_Expression->Synaptic_Plasticity

Metabotropic signaling of this compound.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of this compound's effects on neuronal excitability. Below are protocols for key experiments.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the electrophysiological properties of individual neurons and their responses to this compound.

Objective: To characterize this compound-induced currents and changes in neuronal firing.

Materials:

  • Primary neuronal cultures (e.g., hippocampal or cortical neurons) or acute brain slices.

  • Patch-clamp amplifier and data acquisition system.

  • Micromanipulator.

  • Borosilicate glass capillaries for patch pipettes.

  • Artificial cerebrospinal fluid (aCSF) containing (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose.

  • Intracellular solution containing (for current-clamp): (in mM) 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 2 MgCl₂, 4 Na₂-ATP, 0.4 Na₃-GTP (pH adjusted to 7.2-7.3 with KOH).

  • This compound stock solution.

  • Antagonists for other receptors (e.g., APV for NMDA receptors, bicuculline for GABA-A receptors) to isolate AMPA receptor-mediated responses.

Procedure:

  • Prepare neuronal cultures or acute brain slices.

  • Place the preparation in the recording chamber and perfuse with aCSF.

  • Pull patch pipettes with a resistance of 3-7 MΩ.

  • Fill the pipette with intracellular solution.

  • Approach a neuron and form a giga-ohm seal.

  • Rupture the membrane to achieve the whole-cell configuration.

  • Voltage-Clamp Recordings:

    • Hold the neuron at a negative potential (e.g., -70 mV) to record inward currents.

    • Establish a stable baseline recording.

    • Bath apply or locally perfuse known concentrations of this compound.

    • Record the resulting inward current.

    • To determine the EC₅₀, apply a range of this compound concentrations and plot the dose-response curve.

  • Current-Clamp Recordings:

    • Record the resting membrane potential.

    • Apply this compound and measure the change in membrane potential.

    • Inject current to hold the neuron near its firing threshold and apply this compound to observe changes in action potential firing frequency.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Prep_Cells Prepare Neuronal Culture/Slice Form_Seal Form Giga-ohm Seal Prep_Cells->Form_Seal Prep_Solutions Prepare aCSF and Intracellular Solution Prep_Solutions->Form_Seal Pull_Pipette Pull Patch Pipette Pull_Pipette->Form_Seal Go_Whole_Cell Establish Whole-Cell Configuration Form_Seal->Go_Whole_Cell Set_Mode Set Recording Mode (Voltage/Current Clamp) Go_Whole_Cell->Set_Mode Record_Baseline Record Stable Baseline Set_Mode->Record_Baseline Apply_AMPA Apply this compound Record_Baseline->Apply_AMPA Record_Response Record AMPA-induced Response Apply_AMPA->Record_Response Analyze_Currents Analyze Current (Amplitude, Kinetics) Record_Response->Analyze_Currents Analyze_Firing Analyze Firing (Frequency, Pattern) Record_Response->Analyze_Firing Dose_Response Generate Dose-Response Curve (EC50) Analyze_Currents->Dose_Response

Workflow for whole-cell patch-clamp electrophysiology.
Calcium Imaging

This technique is used to visualize changes in intracellular calcium concentration in response to this compound, particularly in neurons expressing Ca2+-permeable AMPA receptors.

Objective: To measure this compound-induced calcium influx.

Materials:

  • Primary neuronal cultures.

  • Fluorescence microscope with appropriate filters for the chosen calcium indicator.

  • Calcium indicator dye (e.g., Fura-2 AM).

  • Hanks' Balanced Salt Solution (HBSS) or other imaging buffer.

  • This compound stock solution.

  • Pharmacological agents to block other sources of calcium entry (e.g., voltage-gated calcium channel blockers, NMDA receptor antagonists).

Procedure:

  • Culture neurons on glass coverslips.

  • Load the cells with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM) for 30-45 minutes at 37°C.

  • Wash the cells to remove excess dye and allow for de-esterification.

  • Mount the coverslip in an imaging chamber and perfuse with imaging buffer.

  • Acquire baseline fluorescence images. For ratiometric dyes like Fura-2, alternate excitation at 340 nm and 380 nm and measure emission at ~510 nm.

  • Apply this compound to the cells.

  • Continuously acquire fluorescence images to record the change in intracellular calcium concentration.

  • Calculate the ratio of fluorescence intensities (e.g., 340/380 nm for Fura-2) to determine the relative change in calcium levels.

Calcium_Imaging_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Data Analysis Culture_Cells Culture Neurons on Coverslips Load_Dye Load Cells with Calcium Indicator Culture_Cells->Load_Dye Wash_Cells Wash to Remove Excess Dye Load_Dye->Wash_Cells Mount_Sample Mount Coverslip in Imaging Chamber Wash_Cells->Mount_Sample Acquire_Baseline Acquire Baseline Fluorescence Mount_Sample->Acquire_Baseline Apply_AMPA Apply this compound Acquire_Baseline->Apply_AMPA Record_Response Record Fluorescence Changes Apply_AMPA->Record_Response Calculate_Ratio Calculate Fluorescence Ratio (e.g., 340/380 nm) Record_Response->Calculate_Ratio Quantify_Calcium Quantify Change in Intracellular Calcium Calculate_Ratio->Quantify_Calcium

Workflow for calcium imaging.
Radioligand Binding Assay

This biochemical assay is used to determine the binding affinity (K_d) of this compound for its receptor.

Objective: To quantify the binding of radiolabeled this compound to AMPA receptors.

Materials:

  • Cell membranes from brain tissue or cells expressing AMPA receptors.

  • Radiolabeled this compound (e.g., --INVALID-LINK---AMPA).

  • Unlabeled this compound for competition assays.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Filtration manifold.

  • Scintillation counter.

Procedure:

  • Prepare cell membranes.

  • Incubate the membranes with increasing concentrations of radiolabeled this compound (for saturation binding) or a fixed concentration of radiolabeled this compound and increasing concentrations of unlabeled this compound (for competition binding).

  • Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • For saturation binding, plot the amount of bound radioligand against the concentration of free radioligand and fit the data to determine K_d and B_max (receptor density).

  • For competition binding, plot the percentage of specific binding against the concentration of the unlabeled ligand to determine the IC₅₀, from which the K_i can be calculated.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_binding Binding Assay cluster_analysis Data Analysis Prep_Membranes Prepare Cell Membranes Incubate Incubate Membranes with Ligands Prep_Membranes->Incubate Prep_Ligands Prepare Radiolabeled and Unlabeled Ligands Prep_Ligands->Incubate Filter Separate Bound/Free Ligand via Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count_Radioactivity Measure Radioactivity (Scintillation Counting) Wash->Count_Radioactivity Analyze_Data Analyze Data (Saturation/Competition) Count_Radioactivity->Analyze_Data Determine_Kd_Bmax Determine Kd and Bmax Analyze_Data->Determine_Kd_Bmax

Workflow for radioligand binding assay.

Conclusion

This compound, the active (S)-enantiomer, is an invaluable tool for probing the function of AMPA receptors and their role in neuronal excitability. Its ability to potently and selectively activate these receptors allows for the detailed investigation of fast excitatory neurotransmission and synaptic plasticity. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to study the multifaceted impact of this compound on neuronal function. A thorough understanding of these mechanisms is paramount for advancing our knowledge of brain function and for the rational design of novel therapeutics for a range of neurological and psychiatric disorders.

References

Illuminating the Path Forward: A Technical Guide to the Downstream Signaling of (R)-AMPA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core downstream signaling pathways activated by the selective α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor agonist, (R)-AMPA. Understanding these intricate molecular cascades is paramount for the development of novel therapeutics targeting a range of neurological and psychiatric disorders. While direct quantitative data for this compound is limited in publicly available literature, the pathways detailed herein represent the consensus downstream effects of AMPA receptor agonism.

Core Signaling Cascades of AMPA Receptor Activation

Activation of AMPA receptors by agonists like this compound initiates a rapid influx of sodium ions, and in the case of calcium-permeable AMPA receptors (CP-AMPARs), calcium ions. This initial depolarization triggers a cascade of intracellular signaling events crucial for synaptic plasticity, gene expression, and cell survival. The primary pathways implicated are the Ras-ERK and PI3K-Akt-mTOR cascades.

The Ras-ERK-CREB Pathway: A Conduit for Synaptic Plasticity and Neuroprotection

The Ras-ERK pathway is a critical signaling cascade that translates synaptic activity into long-term changes in neuronal function. Low levels of Ras activation preferentially stimulate the extracellular signal-regulated kinase (ERK) pathway.[1] Activation of this pathway is essential for many forms of synaptic plasticity, including long-term potentiation (LTP).[1]

Upon AMPA receptor activation, the influx of calcium can lead to the activation of Ras, a small GTPase. Activated Ras then initiates a phosphorylation cascade, activating Raf, which in turn activates MEK (MAPK/ERK kinase).[2] MEK then phosphorylates and activates ERK1 and ERK2.[2] Activated ERK translocates to the nucleus, where it phosphorylates and activates the cAMP response element-binding protein (CREB).[3] Phosphorylated CREB is a key transcription factor that promotes the expression of genes involved in synaptic growth and plasticity, such as brain-derived neurotrophic factor (BDNF).

ERK_CREB_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AMPA_R This compound -> AMPA Receptor Ca_influx Ca2+ Influx AMPA_R->Ca_influx Ras Ras Ca_influx->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n Translocation CREB CREB Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression ERK_n->CREB

Fig. 1: this compound activated Ras-ERK-CREB signaling pathway.
The PI3K-Akt-mTOR Pathway: Regulating Protein Synthesis and Cell Survival

The PI3K-Akt-mTOR pathway is another major signaling cascade activated by AMPA receptors, playing a crucial role in cell growth, proliferation, survival, and protein synthesis. Higher levels of Ras activity can lead to the activation of the PI3K-Akt pathway. Activation of this pathway is also implicated in the neuroprotective effects of AMPA receptor modulation.

Following AMPA receptor activation, PI3K (phosphatidylinositol 3-kinase) can be activated, leading to the phosphorylation of PIP2 to PIP3. PIP3 serves as a docking site for Akt (also known as protein kinase B) and PDK1, leading to the phosphorylation and activation of Akt. Activated Akt has several downstream targets, including the mammalian target of rapamycin (mTOR). The mTOR pathway is a central regulator of protein synthesis, and its activation is required for the expression of synaptic proteins and synaptogenesis. Akt can also phosphorylate and inactivate glycogen synthase kinase 3β (GSK3β), a kinase involved in various cellular processes, including apoptosis and inflammation.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm AMPA_R This compound -> AMPA Receptor PI3K PI3K AMPA_R->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 GSK3b GSK3β Akt->GSK3b Inhibition Cell_Survival Cell Survival Akt->Cell_Survival Promotes Protein_Synthesis Protein Synthesis & Synaptogenesis mTORC1->Protein_Synthesis GSK3b->Cell_Survival Promotes Apoptosis

Fig. 2: this compound activated PI3K-Akt-mTOR signaling pathway.

Quantitative Data Summary

The following table summarizes quantitative data from studies on AMPA receptor signaling. It is important to note that these studies did not specifically use this compound as the agonist; however, they provide valuable insights into the quantitative aspects of AMPA receptor-mediated signaling.

Pathway ComponentChange upon AMPA Receptor ActivationCell Type/ModelAgonist UsedReference
p-ERK1/2 IncreasedRat Hippocampal CA1 NeuronsAMPA + PEPA
p-CREB IncreasedRat Hippocampal CA1 NeuronsAMPA + PEPA
BDNF expression IncreasedRat Hippocampal CA1 NeuronsAMPA + PEPA
p-Akt IncreasedRat Hippocampal CA1 NeuronsAMPA + PEPA
p-mTOR IncreasedRat Primary Hippocampal NeuronsLY341495
p-p70S6K IncreasedRat Primary Hippocampal NeuronsLY341495
p-4E-BP1 IncreasedRat Primary Hippocampal NeuronsLY341495

Detailed Experimental Protocols

Western Blotting for Signaling Protein Phosphorylation

Objective: To quantify the change in phosphorylation status of key signaling proteins (e.g., ERK, Akt, CREB, mTOR) following this compound treatment.

Methodology:

  • Cell Culture and Treatment: Culture primary neurons or a suitable neuronal cell line to an appropriate density. Treat the cells with this compound at various concentrations and for different time points. A vehicle control should be included.

  • Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-p-ERK) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total-ERK).

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). The ratio of the phosphorylated protein to the total protein is calculated to determine the relative phosphorylation level.

Patch-Clamp Electrophysiology for AMPA Receptor Currents

Objective: To measure the electrophysiological response of neurons to this compound application.

Methodology:

  • Cell Preparation: Use cultured primary neurons or acute brain slices.

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 3-5 MΩ.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).

    • Internal Solution (in mM): 140 CsF, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2).

  • Recording Procedure:

    • Establish a whole-cell recording configuration.

    • Clamp the cell at -60 mV.

    • Use a rapid solution exchange system to apply this compound at a known concentration.

    • Record the inward current mediated by AMPA receptors.

  • Data Analysis: Measure the peak amplitude, rise time, and decay kinetics of the this compound-evoked currents.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation Culture Primary Neurons or Neuronal Cell Line Treatment Treat with this compound (various concentrations and times) Culture->Treatment Western Western Blotting (p-ERK, p-Akt, etc.) Treatment->Western Electro Patch-Clamp Electrophysiology Treatment->Electro Imaging Calcium Imaging Treatment->Imaging Interpretation Quantify Changes in Signaling & Function Western->Interpretation Electro->Interpretation Imaging->Interpretation

Fig. 3: General experimental workflow for investigating this compound signaling.

Conclusion

The downstream signaling pathways of this compound, primarily the Ras-ERK-CREB and PI3K-Akt-mTOR cascades, are central to the regulation of synaptic plasticity, neuronal survival, and gene expression. A thorough understanding of these pathways, supported by robust experimental investigation, is essential for the rational design of novel therapeutics targeting the AMPA receptor system for a variety of neurological and psychiatric conditions. Further research is warranted to elucidate the specific quantitative and kinetic details of signaling initiated by this compound compared to other AMPA receptor agonists.

References

Preliminary Studies of AMPA Receptor Modulation in Neurological Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key ionotropic glutamate receptor, is pivotal for fast excitatory neurotransmission in the central nervous system (CNS).[1] Its role in synaptic plasticity, learning, and memory makes it a critical target for therapeutic intervention in a spectrum of neurological and psychiatric disorders.[2][3] While direct agonism of AMPA receptors has been explored, the focus has increasingly shifted towards allosteric modulation to achieve more nuanced and spatially precise therapeutic effects.[4][5] This guide provides a comprehensive overview of preliminary studies involving AMPA receptor modulation in various neurological models, with a special focus on the emerging importance of stereoselective compounds. Due to a scarcity of published research on the direct preclinical application of the (R)-AMPA enantiomer, this document will broaden its scope to cover key findings from studies on general AMPA receptor agonists, positive allosteric modulators (PAMs), and the stereospecific effects of compounds like the ketamine metabolite (2R,6R)-hydroxynorketamine (HNK).

Quantitative Data from Preclinical Neurological Models

The following tables summarize key quantitative findings from preclinical studies investigating the effects of AMPA receptor modulation in various neurological models.

Table 1: Electrophysiological Effects of AMPA Receptor Modulators

Compound/ModulatorNeurological ModelPreparationKey Quantitative Finding(s)Reference(s)
(2R,6R)-HNKRat Hippocampal SlicesField Excitatory Postsynaptic Potential (fEPSP) recordingsRapid and persistent potentiation of AMPAR-mediated fEPSPs. EC₅₀ of 3.3 µM.
(2R,6R)-HNKRat Hippocampal SlicesMiniature Excitatory Postsynaptic Current (mEPSC) recordingsIncreased the frequency, but not amplitude, of mEPSC events.
Ketamine (subanesthetic dose)Rat Hippocampus (in vivo)Micro-iontophoretic applicationIncreased AMPA-evoked responses in CA3 pyramidal neurons.
AMPA Receptor PAMs (e.g., CX516)Sprague-Dawley RatsIn vivo administrationSignificantly increased BDNF and NGF mRNA expression in the dentate gyrus, amygdala, and piriform cortex.
IEM-1460 (GluA2-lacking AMPAR blocker)Cdkl5R59X Knock-in Mouse (Model of CDKL5 Deficiency Disorder)Hippocampal Slice ElectrophysiologyDecreased AMPAR currents by ~20% at -60 mV.

Table 2: Behavioral Effects of AMPA Receptor Modulators in Animal Models

Compound/ModulatorAnimal ModelBehavioral TestKey Quantitative Finding(s)Reference(s)
(2R,6R)-HNKMouse Model of DepressionForced Swim Test, Learned HelplessnessExhibited rapid and sustained antidepressant-like effects.
AMPA Receptor Antagonist (CNQX)Spinally Transected RatsInstrumental LearningDisrupted performance in a dose-dependent manner.
AMPA Receptor Agonist (AMPA)Spinally Transected RatsInstrumental LearningNon-monotonic effect: slight facilitation at low doses, disruption at high doses.
AMPA Receptor PAM (PF-4778574)Mouse Model of Multiple SclerosisExperimental Autoimmune Encephalomyelitis (EAE)Reduced demyelination and clinical disability.

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of AMPA receptor modulation.

Whole-Cell Patch-Clamp Electrophysiology in Brain Slices

This protocol is adapted from established methods for recording AMPA receptor-mediated currents in acute brain slices.

1. Brain Slice Preparation:

  • Anesthetize the animal (e.g., mouse or rat) and rapidly decapitate.

  • Quickly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution. The composition of a typical cutting solution is (in mM): 212.7 Sucrose, 2.6 KCl, 1.23 NaH₂PO₄, 26 NaHCO₃, 10 D-Glucose, 3 MgCl₂, and 1 CaCl₂.

  • Mount the brain on a vibratome stage and cut coronal or sagittal slices (typically 300 µm thick) of the region of interest (e.g., hippocampus, prefrontal cortex).

  • Transfer slices to a holding chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.

2. Recording:

  • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.

  • Visualize neurons using an upright microscope with infrared differential interference contrast (IR-DIC) optics.

  • Pull patch pipettes from borosilicate glass (3-5 MΩ resistance) and fill with an internal solution. A typical internal solution for recording AMPA receptor currents contains (in mM): 135 Cs-gluconate, 10 HEPES, 10 Na₂-phosphocreatine, 4 Mg-ATP, and 0.4 Na-GTP, with pH adjusted to 7.2-7.3.

  • Establish a whole-cell recording configuration from a target neuron.

  • Voltage-clamp the neuron at -70 mV to record AMPA receptor-mediated excitatory postsynaptic currents (EPSCs). NMDA receptors are largely blocked by Mg²⁺ at this holding potential.

  • Stimulate afferent fibers with a bipolar electrode to evoke synaptic responses.

  • Bath apply AMPA receptor modulators at known concentrations and record changes in EPSC amplitude, frequency, and kinetics.

Forced Swim Test (FST) in Mice

The FST is a widely used behavioral assay to screen for antidepressant-like activity.

1. Apparatus:

  • A transparent cylindrical container (e.g., 25 cm high, 15 cm in diameter) filled with water (23-25°C) to a depth of 15 cm, making it impossible for the mouse to escape or touch the bottom.

2. Procedure:

  • Administer the test compound (e.g., (2R,6R)-HNK) or vehicle to the mice at a predetermined time before the test.

  • Individually place each mouse into the cylinder of water for a 6-minute session.

  • Record the entire session with a video camera positioned to have a clear view of the animal.

  • After the 6 minutes, remove the mouse from the water, dry it with a towel, and return it to its home cage.

  • The water should be changed between animals.

3. Data Analysis:

  • An observer, blind to the experimental conditions, scores the duration of immobility during the last 4 minutes of the 6-minute test.

  • Immobility is defined as the absence of any movement except for those necessary to keep the head above water.

  • A decrease in immobility time is interpreted as an antidepressant-like effect.

AMPA Receptor Trafficking Assay

This assay quantifies the surface and internal populations of AMPA receptors in cultured neurons.

1. Cell Culture and Treatment:

  • Culture primary hippocampal or cortical neurons on coverslips.

  • On the day of the experiment, treat the neurons with the compound of interest or vehicle for the desired time.

2. Antibody Labeling:

  • To label surface receptors, incubate live neurons with an antibody targeting an extracellular epitope of an AMPA receptor subunit (e.g., GluA1 or GluA2) for 15-30 minutes at 37°C.

  • Wash the cells to remove unbound primary antibody.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).

  • Incubate with a primary antibody against the same or a different intracellular epitope of the AMPA receptor subunit to label the internal pool.

  • Wash and incubate with fluorescently labeled secondary antibodies that recognize the different primary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594).

3. Imaging and Quantification:

  • Acquire images using a confocal or epifluorescence microscope.

  • Quantify the fluorescence intensity of the surface and internal receptor populations using image analysis software.

  • The ratio of surface to internal fluorescence provides a measure of receptor trafficking.

Signaling Pathways and Experimental Workflows

AMPA Receptor Signaling Cascade

Activation of AMPA receptors by glutamate leads to the influx of Na⁺ (and Ca²⁺ in the case of GluA2-lacking receptors), causing depolarization of the postsynaptic membrane. This initial depolarization is crucial for relieving the Mg²⁺ block of NMDA receptors, allowing for Ca²⁺ influx and the initiation of downstream signaling cascades that are fundamental to synaptic plasticity.

AMPA_Signaling cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPAR AMPAR Glutamate->AMPAR Binds Depolarization Membrane Depolarization AMPAR->Depolarization Na+ influx NMDAR NMDAR (Mg2+ block) CaMKII CaMKII NMDAR->CaMKII Ca2+ influx activates PKC PKC NMDAR->PKC Ca2+ influx activates Depolarization->NMDAR Relieves Mg2+ block CaMKII->AMPAR Phosphorylates LTP LTP CaMKII->LTP Induces GeneExpression Gene Expression Changes CaMKII->GeneExpression PKC->AMPAR Phosphorylates LTD LTD PKC->LTD Induces PKC->GeneExpression PKA PKA PKA->AMPAR Phosphorylates

Caption: Simplified signaling pathway of AMPA receptor activation.

Experimental Workflow for Screening Novel AMPA Receptor Modulators

The discovery and characterization of new AMPA receptor modulators typically follow a multi-step process, beginning with high-throughput screening and progressing to more detailed in vivo studies.

Experimental_Workflow HTS High-Throughput Screening (e.g., FLIPR assay) HitValidation Hit Validation & Potency Determination (Electrophysiology) HTS->HitValidation Primary Hits Selectivity Selectivity & Off-Target Profiling HitValidation->Selectivity Validated Hits InVivoPK In Vivo Pharmacokinetics (e.g., brain penetration) Selectivity->InVivoPK Selective Compounds InVivoEfficacy In Vivo Efficacy Studies (Behavioral Models) InVivoPK->InVivoEfficacy Brain-Penetrant Compounds Tox Toxicology & Safety Assessment InVivoEfficacy->Tox Efficacious Compounds

Caption: A typical experimental workflow for the development of new AMPA receptor modulators.

Mechanism of (2R,6R)-HNK-Mediated Synaptic Potentiation

Preclinical studies suggest that (2R,6R)-HNK, a metabolite of (R)-ketamine, enhances glutamatergic transmission through a presynaptic mechanism, leading to increased glutamate release. This action is independent of NMDA receptor activity and appears to be synapse-specific.

HNK_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal HNK (2R,6R)-HNK cAMP ↑ cAMP HNK->cAMP PKA ↑ PKA Activity cAMP->PKA GluRelease ↑ Glutamate Release PKA->GluRelease Glutamate Glutamate GluRelease->Glutamate AMPAR AMPAR Glutamate->AMPAR Activates Potentiation Synaptic Potentiation AMPAR->Potentiation

Caption: Proposed presynaptic mechanism of action for (2R,6R)-HNK.

Conclusion

The modulation of AMPA receptors represents a promising avenue for the development of novel therapeutics for a range of neurological disorders. While direct agonists have shown limited clinical success due to a narrow therapeutic window, positive allosteric modulators and compounds with stereoselective activity, such as the metabolites of (R)-ketamine, offer the potential for more targeted and safer interventions. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals working to advance our understanding and therapeutic exploitation of AMPA receptor function. Future research should continue to explore the nuances of subunit-specific modulation and the development of compounds with improved pharmacokinetic and pharmacodynamic profiles to unlock the full therapeutic potential of targeting this critical component of excitatory neurotransmission.

References

Methodological & Application

Application Notes and Protocols for (R)-AMPA in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(α)-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system. These receptors are crucial for synaptic plasticity, learning, and memory. AMPA exists as two stereoisomers: (S)-AMPA, the biologically active enantiomer that potently agonizes AMPA receptors, and (R)-AMPA, which is considered the inactive enantiomer.[1] Due to its lack of agonist activity, this compound serves as an ideal negative control in in vitro experiments designed to investigate the specific effects of AMPA receptor activation by (S)-AMPA or the racemic mixture, (RS)-AMPA.

These application notes provide detailed protocols for the preparation, solubilization, and application of this compound in common in vitro assays, ensuring rigorous and reproducible experimental design.

Data Presentation: Physicochemical Properties and Solubility

A clear understanding of the physicochemical properties and solubility of this compound and its related compounds is essential for accurate and effective experimental work.

CompoundMolecular Weight ( g/mol )CAS NumberSolubility ProfileStorage Conditions
This compound 186.1783654-13-1Inactive enantiomer. Solubility information is limited due to its primary use as a control. Assumed to be similar to (RS)-AMPA.Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[2]
(RS)-AMPA 186.1777521-29-0Water: Up to 10 mM (1.86 mg/mL) with gentle warming.[3][4][5] DMSO: 4.3 mg/mL.Store at room temperature.
(RS)-AMPA hydrobromide 267.08171259-81-7A more water-soluble form. Water: Up to 10 mM (2.67 mg/mL) with gentle warming.Desiccate at +4°C.

Experimental Protocols

Preparation of Stock Solutions

Accurate preparation of stock solutions is the first critical step for any in vitro assay. Due to the limited solubility of AMPA in aqueous solutions at high concentrations, a stepwise approach is recommended.

Materials:

  • This compound, (RS)-AMPA, or (RS)-AMPA hydrobromide powder

  • Sterile, high-purity water (e.g., Milli-Q or equivalent) or Dimethyl sulfoxide (DMSO)

  • Vortex mixer

  • Water bath or heating block (optional)

  • Sterile microcentrifuge tubes or vials

Protocol for Aqueous Stock Solution (e.g., 10 mM):

  • Calculate the required mass of the AMPA compound based on the desired concentration and volume. For example, for 1 mL of a 10 mM (RS)-AMPA solution (MW: 186.17 g/mol ), weigh out 1.86 mg.

  • Add the powder to a sterile tube.

  • Add a portion of the solvent (e.g., 80% of the final volume) to the tube.

  • Vortex the solution thoroughly.

  • If the compound does not fully dissolve, gentle warming (e.g., in a 30-40°C water bath) can be applied.

  • Once dissolved, add the remaining solvent to reach the final desired volume.

  • Vortex again to ensure homogeneity.

  • For long-term storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol for DMSO Stock Solution:

  • Follow the same steps as for the aqueous solution, substituting DMSO for water.

  • Note that DMSO can be used to prepare more concentrated stock solutions.

  • Store aliquots at -20°C or -80°C.

Experimental Workflow for In Vitro Assays

The following diagram illustrates a general workflow for utilizing this compound as a negative control in parallel with an active AMPA compound in typical in vitro functional assays.

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout cluster_analysis Analysis prep_r_ampa This compound Stock (Negative Control) assay_r Treat with this compound prep_r_ampa->assay_r prep_s_ampa (S)- or (RS)-AMPA Stock (Active Compound) assay_s Treat with (S)/(RS)-AMPA prep_s_ampa->assay_s prep_cells Prepare Cell Culture (e.g., Neurons, HEK293) prep_cells->assay_r prep_cells->assay_s assay_vehicle Treat with Vehicle prep_cells->assay_vehicle readout_ca Calcium Imaging assay_r->readout_ca readout_ep Electrophysiology assay_r->readout_ep assay_s->readout_ca assay_s->readout_ep assay_vehicle->readout_ca assay_vehicle->readout_ep analysis Compare Responses readout_ca->analysis readout_ep->analysis AMPA_Signaling cluster_membrane Postsynaptic Membrane cluster_extracellular Synaptic Cleft cluster_intracellular Intracellular Space cluster_effects Cellular Effects AMPAR AMPA Receptor Depolarization Na+ Influx & Depolarization AMPAR->Depolarization Activates Ca_Influx Ca2+ Influx AMPAR->Ca_Influx (if Ca2+ permeable) NMDAR NMDA Receptor NMDAR->Ca_Influx Allows Agonist (S)-AMPA / Glutamate Agonist->AMPAR Binds Depolarization->NMDAR Relieves Mg2+ block CaMKII CaMKII Ca_Influx->CaMKII Activates PKC PKC Ca_Influx->PKC Activates PKA PKA Ca_Influx->PKA Activates MAPK MAPK Pathway (ERK, p38) CaMKII->MAPK Activates Trafficking AMPAR Trafficking (LTP/LTD) CaMKII->Trafficking PKC->Trafficking PKA->Trafficking MAPK->Trafficking Gene_Expression Changes in Gene Expression MAPK->Gene_Expression

References

Application Note and Protocol: Dissolving (R)-AMPA in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the dissolution of (R)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid ((R)-AMPA), a potent agonist for the AMPA subtype of ionotropic glutamate receptors, in dimethyl sulfoxide (DMSO). Adherence to this protocol is crucial for preparing stable, high-concentration stock solutions suitable for in vitro and in vivo research applications. This guide includes quantitative solubility data, a step-by-step experimental protocol, and diagrams to ensure clarity and reproducibility.

Introduction

This compound is the active enantiomer of AMPA and a selective agonist of the AMPA receptor, playing a critical role in synaptic plasticity and neurotransmission. Due to its limited aqueous solubility, DMSO is a commonly used solvent for preparing stock solutions. However, proper handling and dissolution techniques are essential to maintain the compound's integrity and ensure accurate experimental outcomes. It is also important to note that DMSO can have direct effects on neuronal activity, and appropriate vehicle controls are necessary in experimental designs[1].

Data Presentation: Solubility and Storage

The following table summarizes the solubility of AMPA in DMSO and recommended storage conditions. While specific data for the (R)-enantiomer is not widely reported, data for the racemic mixture ((RS)-AMPA or (±)-AMPA) provides a strong reference point.

Compound Solvent Maximum Concentration Molar Concentration Notes Storage of Stock Solution
(RS)-AMPA hydrochlorideDMSO~125 mg/mL[2]~561.47 mM[2]Ultrasonication may be required[2].-20°C for 1 month, -80°C for 6 months[2].
(±)-AMPADMSO4.3 mg/mL~23.09 mM-General recommendation: -20°C or -80°C.

Note: It is highly recommended to use anhydrous, high-purity DMSO to prepare stock solutions, as DMSO is hygroscopic and absorbed water can affect solubility.

Experimental Protocol: Preparation of a 50 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO. The concentration can be adjusted based on experimental needs and the solubility data presented above.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic water bath (optional)

  • Calibrated micropipettes

Procedure:

  • Equilibration: Allow the container of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. To prepare 1 mL of a 50 mM stock solution (Molecular Weight of AMPA: 186.17 g/mol ), weigh out 9.31 mg of this compound.

  • Dispensing Solvent: In a sterile microcentrifuge tube, add the calculated volume of anhydrous DMSO. For a 1 mL final volume, add 1 mL of DMSO.

  • Dissolution: Add the weighed this compound powder to the DMSO.

  • Vortexing: Tightly cap the tube and vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • Visual Inspection: Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.

  • Ultrasonication (if necessary): If the compound does not fully dissolve with vortexing, place the tube in an ultrasonic water bath. Sonicate for 5-10 minute intervals until the solution is clear.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, sterile vials to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Mandatory Visualizations

Diagram 1: this compound Signaling Pathway

AMPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate / this compound AMPAR AMPA Receptor Glutamate->AMPAR Ion_Influx Na+ Influx Ca2+ Influx AMPAR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream Downstream Signaling Depolarization->Downstream

Caption: this compound binding to its receptor, leading to ion influx and downstream signaling.

Diagram 2: Experimental Workflow for Preparing this compound Stock Solution

experimental_workflow start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate weigh Weigh this compound Powder equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex inspect Visually Inspect for Dissolution vortex->inspect sonicate Ultrasonicate (if necessary) inspect->sonicate Not Dissolved aliquot Aliquot into Single-Use Vials inspect->aliquot Fully Dissolved sonicate->vortex store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Step-by-step workflow for the dissolution of this compound in DMSO.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of (R)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid ((R)-AMPA), a selective agonist for the AMPA receptor, in primary neuronal cultures. This document includes recommended concentrations for various applications, detailed experimental protocols, and an overview of the relevant signaling pathways.

Introduction

This compound is a potent and selective agonist of the AMPA-type ionotropic glutamate receptors (AMPARs), which mediate the majority of fast excitatory synaptic transmission in the central nervous system. In primary neuron cultures, this compound is a valuable tool for investigating fundamental aspects of neuronal function, including synaptic plasticity, excitotoxicity, and the modulation of intracellular signaling cascades.

Data Presentation: Recommended this compound Concentrations

The optimal concentration of this compound is application-dependent. The following tables summarize recommended concentration ranges for various experimental paradigms in primary cortical and hippocampal neuron cultures.

ApplicationThis compound Concentration RangeTypical Neuron TypeKey Considerations
Induction of Excitotoxicity 30 - 100 µMCortical, HippocampalHigher concentrations and longer exposure times increase cell death. Co-application with a positive allosteric modulator may be necessary to overcome desensitization[1].
Calcium Imaging 10 - 100 µMCortical, HippocampalThe concentration should be titrated to elicit a robust and reproducible calcium transient without inducing immediate toxicity[2].
Electrophysiology (Whole-Cell Patch Clamp) 10 - 100 µMCortical, HippocampalApplied locally via a perfusion system to evoke inward currents. The precise concentration depends on the desired level of receptor activation.
Induction of Dendritic Beading ~100 µMCorticalA marker of excitotoxic stress, indicating significant disruption of dendritic structure[3].
Studying Receptor Trafficking 20 µMAuditory NeuronsUsed to induce the removal of surface AMPA receptors[4].
Related Agonists and ModulatorsConcentration RangeApplication
Glutamate 30 - 100 µMInduction of Excitotoxicity[5]
Kainic Acid (activates AMPA-Rs) 50 - 500 µMInduction of Excitotoxicity
Cyclothiazide (Positive Allosteric Modulator) 50 µMTo block AMPA receptor desensitization and enhance excitotoxicity

Experimental Protocols

Primary Neuron Culture

A foundational requirement for studying the effects of this compound is a healthy primary neuron culture.

Objective: To establish a viable culture of primary neurons from embryonic rodent brain tissue.

Materials:

  • Embryonic day 18 (E18) rat or mouse embryos

  • Dissection medium (e.g., Hibernate-E)

  • Enzyme solution (e.g., papain or trypsin)

  • Enzyme inhibitor solution

  • Neuronal culture medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)

  • Poly-D-lysine or Poly-L-lysine coated culture vessels (e.g., plates, coverslips)

  • Sterile dissection tools

  • Centrifuge

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Aseptically dissect embryonic brains and isolate the desired region (e.g., cortex or hippocampus) in chilled dissection medium.

  • Mince the tissue into small pieces.

  • Digest the tissue with the enzyme solution according to the manufacturer's instructions to dissociate the cells.

  • Neutralize the enzyme with the inhibitor solution.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in pre-warmed neuronal culture medium.

  • Determine cell viability and density using a hemocytometer and Trypan blue exclusion.

  • Plate the neurons onto poly-lysine coated surfaces at the desired density.

  • Incubate the cultures at 37°C in a 5% CO₂ incubator.

  • Replace half of the culture medium every 3-4 days. Experiments are typically performed on mature cultures (Days in Vitro 8-14).

In Vitro Excitotoxicity Assay

Objective: To determine the neurotoxic effects of this compound on primary neurons.

Materials:

  • Mature primary neuron cultures (DIV 8-14)

  • This compound stock solution

  • Cell viability assay (e.g., MTT assay, LDH assay, or live/dead staining with Calcein-AM and Ethidium Homodimer-1)

  • Plate reader or fluorescence microscope

Protocol:

  • Prepare a range of this compound concentrations (e.g., 10, 30, 50, 100 µM) in neuronal culture medium.

  • Remove the existing medium from the neuronal cultures and replace it with the this compound-containing medium. Include a vehicle control.

  • Incubate the cultures for a defined period (e.g., 6-24 hours).

  • Assess cell viability using a chosen assay:

    • MTT Assay: Measures the metabolic activity of viable cells.

    • LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.

    • Live/Dead Staining: Allows for direct visualization and quantification of live and dead cells.

  • Quantify the results and plot a dose-response curve to determine the EC₅₀ for this compound-induced neurotoxicity.

Intracellular Calcium Imaging

Objective: To measure changes in intracellular calcium ([Ca²⁺]i) in response to this compound application.

Materials:

  • Mature primary neuron cultures on coverslips

  • Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Imaging buffer (e.g., HEPES-buffered saline)

  • This compound stock solution

  • Fluorescence imaging system with appropriate filters

Protocol:

  • Prepare a loading solution of the calcium indicator dye in imaging buffer (e.g., 2-5 µM Fura-2 AM). Add a small amount of Pluronic F-127 to aid in dye loading.

  • Incubate the neuronal cultures with the loading solution for 30-45 minutes at 37°C in the dark.

  • Wash the cells with imaging buffer to remove excess dye and allow for de-esterification of the dye for at least 20 minutes.

  • Mount the coverslip onto the imaging chamber and perfuse with imaging buffer.

  • Acquire baseline fluorescence images.

  • Stimulate the neurons by perfusing with a solution containing this compound (e.g., 10-100 µM).

  • Record the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, record the change in the ratio of fluorescence at two excitation wavelengths.

  • Analyze the data to determine the amplitude and kinetics of the calcium response.

Signaling Pathways and Visualizations

This compound binding to AMPA receptors triggers distinct downstream signaling cascades.

Ionotropic Signaling Pathway

The canonical signaling pathway for AMPA receptors is ionotropic, involving the influx of cations upon ligand binding.

ionotropic_pathway cluster_membrane Postsynaptic Membrane AMPAR AMPA Receptor Extracellular Intracellular Na_Ca_influx Na+ and Ca2+ Influx AMPAR:p2->Na_Ca_influx Channel Opening RAMPA This compound RAMPA->AMPAR:p1 Binding Depolarization Membrane Depolarization Na_Ca_influx->Depolarization EPSP Excitatory Postsynaptic Potential (EPSP) Depolarization->EPSP

Caption: Ionotropic signaling cascade of the AMPA receptor.

Metabotropic Signaling Pathway

AMPA receptors can also signal through a metabotropic pathway, independent of ion flux, by interacting with intracellular proteins such as the Src-family kinase Lyn.

metabotropic_pathway RAMPA This compound AMPAR AMPA Receptor RAMPA->AMPAR Binding Lyn_Kinase Lyn Kinase AMPAR->Lyn_Kinase Activation MAPK_pathway MAPK Pathway Lyn_Kinase->MAPK_pathway Activation Gene_expression Changes in Gene Expression (e.g., BDNF) MAPK_pathway->Gene_expression

Caption: Metabotropic signaling of the AMPA receptor via Lyn kinase.

Experimental Workflow for Excitotoxicity Assay

The following diagram illustrates the workflow for assessing this compound-induced excitotoxicity.

excitotoxicity_workflow Workflow for this compound Excitotoxicity Assay start Start: Mature Primary Neuron Culture treatment Treat with varying concentrations of this compound start->treatment incubation Incubate for 6-24 hours treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT, LDH) incubation->viability_assay data_analysis Quantify Results and Analyze Data viability_assay->data_analysis end End: Determine EC50 for Neurotoxicity data_analysis->end

Caption: Workflow for assessing this compound induced excitotoxicity.

References

Application Notes and Protocols for Utilizing AMPA in Electrophysiology Patch-Clamp Recordings

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Understanding AMPA and its Stereoisomers

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a cornerstone of fast excitatory synaptic transmission in the central nervous system.[1] As an ionotropic glutamate receptor, it forms a cation channel that, upon binding to a ligand like glutamate, allows the influx of sodium and, depending on subunit composition, calcium ions.[1][2] This rapid depolarization is fundamental to numerous neurological processes, including learning, memory, and synaptic plasticity.[1][3]

A critical pharmacological detail for researchers is the stereochemistry of AMPA. The molecule exists as two enantiomers: (S)-AMPA and (R)-AMPA. Scientific literature consistently identifies (S)-AMPA as the biologically active enantiomer that potently agonizes the AMPA receptor. The (R)-enantiomer is considered inactive. Commercially, AMPA is often supplied as a racemic mixture, denoted as (R,S)-AMPA. Therefore, when designing experiments, it is crucial to use either the pure (S)-AMPA isomer for maximal potency or the (R,S)-AMPA mixture, noting that the effective concentration of the active compound is halved. This document will provide protocols and data pertinent to the use of the active (S)-AMPA and the commonly used (R,S)-AMPA.

Quantitative Data: Agonist Properties and Experimental Parameters

The following tables summarize key quantitative data for planning and executing patch-clamp experiments with AMPA.

Pharmacological Properties of AMPA Agonists
AgonistEC₅₀ ValueTypical Working ConcentrationNotes
(S)-AMPA ~3.5 µM1 - 100 µMThe active, potent enantiomer. Use for precise dose-response studies.
(R,S)-AMPA 11 - 53 µM1 - 100 µMRacemic mixture. EC₅₀ can vary with cell type and receptor subunit expression.
L-Glutamate 6.2 - 32.3 µM1 - 10 mMEndogenous agonist. Higher concentrations are often needed to overcome uptake mechanisms in slice preparations.
Standard Solutions for Whole-Cell Patch-Clamp Recordings
Solution TypeComponentConcentration (mM)
External (aCSF) NaCl126
KCl3
MgSO₄2
CaCl₂2
NaH₂PO₄1.25
NaHCO₃26.4
D-Glucose10
Internal (K-Gluconate based) K-Gluconate135
KCl10
HEPES10
Mg-ATP4
Na-GTP0.3
EGTA0.2
Internal (Cs-based for Voltage Clamp) Cs-Methanesulfonate or CsF115 - 135
CsCl20 - 33
HEPES10
Mg-ATP4
Na-GTP0.4
EGTA5 - 11
QX-314 (optional)5

Note: The osmolarity of solutions should be adjusted to ~290-300 mOsm for internal and ~310-320 mOsm for external solutions. The pH should be buffered to 7.3-7.4. External solutions must be continuously bubbled with 95% O₂ / 5% CO₂.

Experimental Protocols

This section details the methodology for performing whole-cell voltage-clamp recordings to measure AMPA receptor-mediated currents in cultured neurons or acute brain slices.

Preparation of (S)-AMPA or (R,S)-AMPA Stock Solution
  • Calculate Mass: Based on the desired stock concentration (e.g., 10 mM) and volume, calculate the required mass of (S)-AMPA or (R,S)-AMPA.

  • Dissolution: Dissolve the compound in high-purity water. Gentle warming or vortexing can aid dissolution.

  • Aliquoting and Storage: Prepare single-use aliquots to minimize freeze-thaw cycles. Store at -20°C or below.

Whole-Cell Voltage-Clamp Recording Protocol
  • Cell/Slice Preparation: Prepare cultured neurons or acute brain slices according to standard laboratory procedures. Transfer the preparation to the recording chamber on the microscope stage.

  • Perfusion: Continuously perfuse the chamber with oxygenated artificial cerebrospinal fluid (aCSF) at a rate of 1.5-2 mL/min.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the appropriate internal solution.

  • Obtaining a Gigaseal: Under visual control (e.g., DIC microscopy), approach a target neuron with the patch pipette while applying light positive pressure. Once the pipette tip touches the cell membrane, release the pressure to facilitate the formation of a high-resistance (GΩ) seal.

  • Establishing Whole-Cell Configuration: Apply brief, gentle suction to rupture the membrane patch under the pipette tip. This establishes electrical and diffusive access to the cell's interior.

  • Cell Clamping: Clamp the neuron at a holding potential of -60 mV to -70 mV to record excitatory postsynaptic currents (EPSCs). At this potential, NMDA receptors are largely blocked by Mg²⁺, helping to isolate AMPA receptor-mediated currents.

  • Baseline Recording: Record a stable baseline for several minutes.

  • Agonist Application: Apply the desired concentration of (S)-AMPA or (R,S)-AMPA via the perfusion system. For rapid kinetic studies, a fast-application system using a piezoelectric translator is recommended to achieve rapid solution exchange.

  • Data Acquisition: Record the inward current elicited by the AMPA application. Key parameters to analyze include peak amplitude, rise time, and decay kinetics (desensitization).

  • Washout and Controls: Wash out the agonist by perfusing with standard aCSF. To confirm the current is mediated by AMPA receptors, the experiment can be repeated in the presence of a selective AMPA receptor antagonist, such as NBQX (10-20 µM) or CNQX (10 µM).

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Patch-Clamp Recording

G cluster_prep Preparation cluster_rec Recording cluster_exp Experiment cluster_analysis Analysis prep_solutions Prepare Internal & External Solutions prep_cells Prepare Neuronal Culture or Slice prep_solutions->prep_cells prep_pipette Pull & Fill Patch Pipette prep_cells->prep_pipette approach Approach Neuron prep_pipette->approach seal Form Gigaseal approach->seal whole_cell Establish Whole-Cell Configuration seal->whole_cell clamp Voltage Clamp (-70 mV) whole_cell->clamp baseline Record Baseline Current clamp->baseline apply_ampa Apply (S)-AMPA baseline->apply_ampa record_current Record Inward Current apply_ampa->record_current washout Washout Agonist record_current->washout measure Measure Peak, Rise Time, & Decay Kinetics washout->measure stats Statistical Analysis & Interpretation measure->stats

Experimental workflow for a whole-cell patch-clamp experiment.
AMPA Receptor Signaling Pathway

Upon activation, AMPA receptors not only conduct ions but also initiate intracellular signaling cascades that are crucial for synaptic plasticity.

G cluster_membrane Postsynaptic Membrane cluster_cyto Cytosol AMPA_R AMPA Receptor Na_influx Na+ Influx AMPA_R->Na_influx opens to allow Ca_influx_AMPA Ca2+ Influx (if GluA2-lacking) AMPA_R->Ca_influx_AMPA NMDA_R NMDA Receptor Ca_influx_NMDA Ca2+ Influx NMDA_R->Ca_influx_NMDA opens to allow Agonist (S)-AMPA or Glutamate Agonist->AMPA_R binds Depolarization Depolarization Na_influx->Depolarization CaMKII CaMKII Ca_influx_AMPA->CaMKII activates Depolarization->NMDA_R relieves Mg2+ block Ca_influx_NMDA->CaMKII activates Phosphorylation AMPAR Phosphorylation (e.g., at Ser831/Ser845) CaMKII->Phosphorylation causes PKA PKA PKA->Phosphorylation causes Trafficking ↑ AMPAR Trafficking to Synapse (LTP) Phosphorylation->Trafficking promotes

Simplified AMPA receptor signaling cascade in synaptic plasticity.

References

Application Notes and Protocols for AMPA in Hippocampal Slice Preparations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, commonly known as AMPA, is a potent and selective agonist for the AMPA receptor (AMPAR), a key mediator of fast excitatory synaptic transmission in the central nervous system. The biologically active enantiomer is (S)-AMPA. In hippocampal slice preparations, an ex vivo model that preserves the intricate neuronal circuitry of the hippocampus, AMPA is an invaluable tool for investigating the fundamental mechanisms of synaptic transmission, plasticity, and excitotoxicity. These studies are crucial for understanding cognitive processes like learning and memory, as well as for the development of therapeutics for neurological and psychiatric disorders.

These application notes provide a comprehensive overview of the use of AMPA in hippocampal slice preparations, including detailed experimental protocols, quantitative data summaries, and visualizations of relevant signaling pathways and workflows.

Data Presentation

Table 1: Effects of AMPA Receptor Modulation on Synaptic Transmission in Hippocampal Slices
Compound/ConditionPreparationConcentrationMeasured ParameterObserved EffectReference
AMPARat neostriatum in vivoNot specifiedCa2+-dependent efflux of [3H]-glutamate and [14C]-GABADose-dependent increase[1]
AMPARat cortex and hippocampiNot specifiedPresynaptic GluA2 and GluA3 subunit levelsIncreased[1]
SPARC TreatmentOrganotypic hippocampal slices0.5 µg/ml (48h)mEPSC AmplitudeSignificant increase[2]
SPARC TreatmentOrganotypic hippocampal slices0.5 µg/ml (48h)mEPSC FrequencyNo change[2]
GluA4 AblationMouse hippocampal interneuronsN/AAMPA receptor-mediated currentsReduced[3]
Table 2: AMPA Receptor Subunit Expression in Hippocampal Neurons
SubunitCell TypemRNA molecules per cell (mean ± SEM)Reference
GluR1 (GluA1)Pyramidal-like neurons1150 ± 324
GluR2 (GluA2)Pyramidal-like neurons1080 ± 273
GluR3 (GluA3)Pyramidal-like neurons100 ± 20
GluR4 (GluA4)Pyramidal-like neurons50 ± 10
GluR1 (GluA1)Non-pyramidal neurons354 ± 64
GluR2 (GluA2)Non-pyramidal neuronsNot detected
GluR3 (GluA3)Non-pyramidal neurons25 ± 17
GluR4 (GluA4)Non-pyramidal neurons168 ± 36

Experimental Protocols

Protocol 1: Preparation of Acute Hippocampal Slices

This protocol describes the preparation of acute hippocampal slices from rodents for electrophysiological recordings.

Materials:

  • Rodent (e.g., C57BL/6 mouse, 8-9 weeks old)

  • Ice-cold, oxygenated sucrose-based cutting solution (in mM): 220 Sucrose, 2 KCl, 26 NaHCO₃, 1.15 NaH₂PO₄, 10 Glucose, 0.2 CaCl₂, 6 MgCl₂

  • Artificial cerebrospinal fluid (aCSF) for recording (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 Glucose, 2 CaCl₂, 1 MgCl₂

  • Vibratome (e.g., Leica VT1200S)

  • Dissection tools

  • Carbogen gas (95% O₂, 5% CO₂)

  • Incubation chamber

Procedure:

  • Anesthetize the animal with a mixture of ketamine/xylazine (100 and 10 mg/kg, respectively).

  • Perform cardiac perfusion with ice-cold, oxygenated sucrose-based cutting solution.

  • Rapidly decapitate the animal and dissect the brain, placing it in the ice-cold cutting solution.

  • Mount the brain on the vibratome stage and cut transverse hippocampal slices (300-400 µm thick) in the ice-cold cutting solution.

  • Transfer the slices to an incubation chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes to recover.

  • After the recovery period, maintain the slices at room temperature in oxygenated aCSF until required for recording.

Protocol 2: Electrophysiological Recording of AMPA Receptor-Mediated Currents

This protocol outlines the whole-cell patch-clamp recording of AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) in hippocampal neurons.

Materials:

  • Prepared acute hippocampal slices

  • Recording setup (microscope, micromanipulators, amplifier, digitizer)

  • Glass micropipettes (3-5 MΩ)

  • Intracellular solution (in mM): e.g., 135 Cs-gluconate, 10 HEPES, 10 Na₂-phosphocreatine, 4 Mg-ATP, 0.4 Na-GTP, adjusted to pH 7.2-7.3 and 290-300 mOsm.

  • aCSF containing antagonists for other receptors (e.g., D-AP5 for NMDA receptors, picrotoxin for GABA-A receptors).

  • AMPA solution (agonist) for bath application.

Procedure:

  • Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF.

  • Visualize a neuron (e.g., a CA1 pyramidal neuron) using differential interference contrast (DIC) optics.

  • Approach the neuron with a patch pipette filled with intracellular solution and establish a giga-ohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the neuron at a holding potential of -70 mV to record inward AMPA receptor-mediated currents.

  • Record baseline synaptic activity.

  • Bath-apply AMPA at the desired concentration and record the induced current.

  • Wash out the AMPA solution to allow for recovery.

  • Analyze the amplitude, frequency, and kinetics of the recorded currents.

Visualizations

experimental_workflow cluster_prep Slice Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis p1 Anesthesia & Perfusion p2 Brain Dissection p1->p2 p3 Vibratome Slicing p2->p3 p4 Slice Recovery p3->p4 r1 Transfer to Chamber p4->r1 r2 Patch Clamp Neuron r1->r2 r3 Record Baseline r2->r3 r4 Apply (S)-AMPA r3->r4 r5 Record Response r4->r5 a1 Measure Current Properties r5->a1 a2 Statistical Analysis a1->a2 a3 Interpret Results a2->a3

Caption: Experimental workflow for studying (S)-AMPA effects.

LTP_signaling cluster_membrane Postsynaptic Membrane NMDAR NMDA Receptor Calcium Ca²⁺ Influx NMDAR->Calcium Activation AMPAR AMPA Receptor CaMKII CaMKII GluA1 GluA1 Subunit CaMKII->GluA1 Phosphorylation (Ser831) PKC PKC PKA PKA PKA->GluA1 Phosphorylation (Ser845) LTP LTP Expression (Increased Synaptic Strength) GluA1->LTP Synaptic Insertion Glutamate Glutamate Glutamate->NMDAR Glutamate->AMPAR Calcium->CaMKII Activation Calcium->PKC Activation

Caption: Signaling pathway for AMPAR-mediated LTP.

LTD_signaling cluster_membrane_ltd Postsynaptic Membrane NMDAR_LTD NMDA Receptor Calcium_LTD Ca²⁺ Influx (Low Level) NMDAR_LTD->Calcium_LTD Activation AMPAR_LTD AMPA Receptor GluA1_LTD GluA1 Subunit AMPAR_LTD->GluA1_LTD PP1_PP2B Phosphatases (PP1, PP2B) PP1_PP2B->GluA1_LTD Dephosphorylation LTD LTD Expression (Decreased Synaptic Strength) GluA1_LTD->LTD Endocytosis Glutamate_LTD Glutamate (Low Frequency) Glutamate_LTD->NMDAR_LTD Calcium_LTD->PP1_PP2B Activation

References

(S)-AMPA for Studying Synaptic Plasticity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning and memory. Two of the most extensively studied forms of synaptic plasticity are Long-Term Potentiation (LTP) and Long-Term Depression (LTD). A key player in these processes is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a primary mediator of fast excitatory neurotransmission in the central nervous system.[1][2][3] The dynamic trafficking of AMPA receptors to and from the postsynaptic membrane is a critical mechanism for the expression of both LTP and LTD.[4][5]

This document provides detailed application notes and protocols for the use of the selective AMPA receptor agonist, (S)-AMPA , as a tool to investigate the molecular and cellular mechanisms of synaptic plasticity.

A Note on Stereoisomerism: It is crucial to distinguish between the enantiomers of AMPA. The biological activity resides in the (S)-enantiomer , which is a potent agonist at AMPA receptors. The (R)-enantiomer is considered inactive. Therefore, for studying the induction and mechanisms of synaptic plasticity mediated by AMPA receptor activation, (S)-AMPA or the racemic mixture, (R,S)-AMPA, should be utilized.

Mechanism of Action in Synaptic Plasticity

The induction of LTP and LTD is dependent on the differential activation of intracellular signaling cascades, which are primarily initiated by calcium (Ca2+) influx through N-methyl-D-aspartate (NMDA) receptors. However, the expression of these plastic changes is largely mediated by alterations in the number and function of postsynaptic AMPA receptors.

  • Long-Term Potentiation (LTP): High-frequency stimulation leads to a large influx of Ca2+ through NMDA receptors, activating protein kinases such as CaMKII and PKA. This triggers the insertion of AMPA receptors, particularly those containing the GluA1 subunit, into the postsynaptic membrane, thereby strengthening the synapse.

  • Long-Term Depression (LTD): Low-frequency stimulation results in a smaller, more prolonged increase in postsynaptic Ca2+, which preferentially activates protein phosphatases. This leads to the dephosphorylation and subsequent internalization (endocytosis) of synaptic AMPA receptors, weakening the synapse.

(S)-AMPA can be used to probe these mechanisms by directly activating AMPA receptors to either mimic or modulate synaptic transmission and plasticity.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of synaptic plasticity protocols on AMPA receptor function and trafficking.

Table 1: Electrophysiological Changes During LTP and LTD in the Hippocampal CA1 Region

ParameterExperimental ConditionResultReference
fEPSP SlopeHigh-Frequency Stimulation (HFS) for LTP induction~150-200% increase from baseline
fEPSP SlopeLow-Frequency Stimulation (LFS) for LTD induction~20-40% decrease from baseline
AMPA Receptor CurrentLTP inductionSignificant increase in amplitude
AMPA Receptor CurrentLTD inductionSignificant decrease in amplitude
Single-channel ConductancePost-LTPNo significant change
Channel Open ProbabilityPost-LTPNo significant change

Table 2: Changes in AMPA Receptor Subunit Surface Expression During Synaptic Plasticity

AMPA Receptor SubunitPlasticity ProtocolChange in Surface ExpressionCellular LocationReference
GluA1Chemical LTP (cLTP)IncreasedSynaptic
GluA2Chemical LTD (cLTD)DecreasedSynaptic
GluA1Chronic Synaptic InactivationDecreasedSynaptic
GluA2/3Chronic Synaptic InactivationNo significant changeSynaptic

Experimental Protocols

Protocol 1: Induction of Long-Term Potentiation (LTP) in Acute Hippocampal Slices

This protocol describes the induction of LTP at the Schaffer collateral-CA1 synapse in acute hippocampal slices from rodents.

Materials:

  • Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgCl2.

  • (S)-AMPA stock solution (e.g., 10 mM in water).

  • Dissection tools, vibratome, recording chamber, and electrophysiology rig.

Procedure:

  • Slice Preparation:

    • Anesthetize and decapitate a rodent (e.g., Wistar rat, C57BL/6 mouse) according to approved animal care protocols.

    • Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

    • Prepare 350-400 µm thick transverse hippocampal slices using a vibratome.

    • Allow slices to recover in an interface or submerged chamber with continuously oxygenated (95% O2 / 5% CO2) aCSF at room temperature for at least 1 hour.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber perfused with oxygenated aCSF at 30-32°C.

    • Place a stimulating electrode on the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • Establish a stable baseline recording of fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

  • LTP Induction:

    • Induce LTP using a high-frequency stimulation (HFS) protocol, such as one train of 100 Hz for 1 second.

    • Alternatively, for chemical LTP (cLTP), incubate the slice in aCSF containing a glycine-based, magnesium-free solution or a solution with an elevated K+ concentration in the presence of an NMDA receptor co-agonist.

  • Data Acquisition and Analysis:

    • Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes post-induction.

    • Measure the slope of the fEPSP. LTP is expressed as the percentage increase in the fEPSP slope compared to the pre-induction baseline.

Protocol 2: Induction of Long-Term Depression (LTD) in Hippocampal Slices

This protocol details the induction of LTD at the Schaffer collateral-CA1 synapse.

Materials:

  • Same as for the LTP protocol.

  • (S)-AMPA stock solution.

Procedure:

  • Slice Preparation and Recording Setup:

    • Follow steps 1 and 2 of the LTP protocol.

  • LTD Induction:

    • Induce LTD using a low-frequency stimulation (LFS) protocol, such as paired-pulse LFS (e.g., 900 pulses at 1 Hz).

    • For chemical LTD (cLTD), bath apply NMDA (e.g., 20 µM) for a short duration (e.g., 3 minutes).

  • Data Acquisition and Analysis:

    • Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes post-induction.

    • LTD is quantified as the percentage decrease in the fEPSP slope relative to the baseline.

Protocol 3: AMPA Receptor Surface Expression and Internalization Assay

This immunocytochemistry-based protocol allows for the visualization and quantification of changes in surface and internalized AMPA receptor populations in cultured neurons.

Materials:

  • Primary hippocampal neuron cultures.

  • Antibodies: Primary antibody against an extracellular epitope of an AMPA receptor subunit (e.g., GluA1 or GluA2), and fluorescently-labeled secondary antibodies.

  • Fixation and permeabilization solutions (e.g., paraformaldehyde, Triton X-100).

  • Blocking solution (e.g., bovine serum albumin in PBS).

  • (S)-AMPA.

Procedure:

  • Live-Cell Labeling of Surface Receptors:

    • Incubate live neuron cultures with the primary antibody against the extracellular domain of the target AMPA receptor subunit to label the surface-expressed receptors.

  • Induction of Internalization:

    • Treat the neurons with a stimulus to induce LTD and receptor internalization (e.g., bath application of (S)-AMPA or NMDA).

  • Fixation and Permeabilization:

    • Fix the cells with paraformaldehyde.

    • For labeling the internalized receptor pool, permeabilize the cells with a detergent like Triton X-100.

  • Immunolabeling:

    • To visualize the remaining surface receptors, apply a fluorescently-labeled secondary antibody (without permeabilization).

    • To visualize the internalized receptors, apply a different fluorescently-labeled secondary antibody after permeabilization.

  • Imaging and Analysis:

    • Acquire images using fluorescence microscopy.

    • Quantify the fluorescence intensity of the surface and internalized receptor populations. A decrease in surface fluorescence and a corresponding increase in intracellular fluorescence indicate receptor internalization.

Visualizations

Signaling Pathways in LTP and LTD

LTP_LTD_Signaling cluster_LTP Long-Term Potentiation (LTP) cluster_LTD Long-Term Depression (LTD) High-Frequency Stimulation High-Frequency Stimulation Large Ca2+ Influx (NMDA-R) Large Ca2+ Influx (NMDA-R) High-Frequency Stimulation->Large Ca2+ Influx (NMDA-R) CaMKII CaMKII Large Ca2+ Influx (NMDA-R)->CaMKII PKA PKA Large Ca2+ Influx (NMDA-R)->PKA GluA1 Insertion GluA1 Insertion CaMKII->GluA1 Insertion PKA->GluA1 Insertion Synaptic Strengthening Synaptic Strengthening GluA1 Insertion->Synaptic Strengthening Low-Frequency Stimulation Low-Frequency Stimulation Small Ca2+ Influx (NMDA-R) Small Ca2+ Influx (NMDA-R) Low-Frequency Stimulation->Small Ca2+ Influx (NMDA-R) Phosphatases Phosphatases Small Ca2+ Influx (NMDA-R)->Phosphatases GluA2 Internalization GluA2 Internalization Phosphatases->GluA2 Internalization Synaptic Weakening Synaptic Weakening GluA2 Internalization->Synaptic Weakening

Caption: Signaling cascades for LTP and LTD induction.

Experimental Workflow for Hippocampal Slice Electrophysiology

Electrophysiology_Workflow Slice Preparation Slice Preparation Recovery Recovery Slice Preparation->Recovery Transfer to Recording Chamber Transfer to Recording Chamber Recovery->Transfer to Recording Chamber Baseline Recording (20 min) Baseline Recording (20 min) Transfer to Recording Chamber->Baseline Recording (20 min) Plasticity Induction Plasticity Induction Baseline Recording (20 min)->Plasticity Induction HFS (LTP) HFS (LTP) Plasticity Induction->HFS (LTP) High Freq. LFS (LTD) LFS (LTD) Plasticity Induction->LFS (LTD) Low Freq. Post-Induction Recording (60+ min) Post-Induction Recording (60+ min) HFS (LTP)->Post-Induction Recording (60+ min) LFS (LTD)->Post-Induction Recording (60+ min) Data Analysis Data Analysis Post-Induction Recording (60+ min)->Data Analysis

Caption: Workflow for synaptic plasticity experiments.

Role of (S)-AMPA in Probing Synaptic Plasticity Mechanisms

AMPA_Probe cluster_experiment Experimental Intervention cluster_mechanism Cellular Mechanism cluster_readout Experimental Readout (S)-AMPA Application (S)-AMPA Application Direct AMPA-R Activation Direct AMPA-R Activation (S)-AMPA Application->Direct AMPA-R Activation Modulation of Synaptic Transmission Modulation of Synaptic Transmission Direct AMPA-R Activation->Modulation of Synaptic Transmission Induction of Receptor Trafficking Induction of Receptor Trafficking Direct AMPA-R Activation->Induction of Receptor Trafficking Electrophysiological Recording Electrophysiological Recording Modulation of Synaptic Transmission->Electrophysiological Recording Imaging of Receptor Localization Imaging of Receptor Localization Induction of Receptor Trafficking->Imaging of Receptor Localization

Caption: (S)-AMPA as a tool to study plasticity.

References

Application Notes and Protocols for Radiolabeling and Binding Assays of (R)-AMPA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for utilizing radiolabeled (R)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid ((R)-AMPA) in receptor binding assays. The protocols outlined below are essential tools for characterizing the pharmacology of AMPA receptors, screening novel drug candidates, and investigating the role of these receptors in neurological processes.

Introduction to this compound Radiolabeling

This compound is the biologically active enantiomer of AMPA that selectively binds to AMPA receptors, a class of ionotropic glutamate receptors critical for fast excitatory synaptic transmission in the central nervous system. Radiolabeling of this compound, typically with tritium ([³H]) or radioiodine ([¹²⁵I]), allows for the direct measurement of its binding to these receptors. These radioligands are indispensable for determining key pharmacological parameters such as receptor affinity (Kd), receptor density (Bmax), and the inhibitory constants (Ki) of unlabeled competing ligands.

Similarly, the preparation of radioiodinated this compound derivatives, for example with [¹²⁵I], would involve the synthesis of a precursor molecule that can be readily iodinated. This often involves a phenolic or an activated aromatic ring to which the radioiodine can be attached via electrophilic substitution. As with tritiated compounds, specific protocols for the synthesis of radioiodinated this compound for binding assays are not widely published.

The following sections will focus on the application of commercially available or custom-synthesized radiolabeled this compound in receptor binding assays.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from radioligand binding assays using [³H]-AMPA. These values are critical for comparative analysis and for the design of new experiments.

Table 1: Binding Affinity (Kd) and Receptor Density (Bmax) of [³H]-AMPA

RadioligandPreparationHigh-Affinity Kd (nM)High-Affinity Bmax (pmol/mg protein)Low-Affinity Kd (nM)Low-Affinity Bmax (pmol/mg protein)Reference
DL-[³H]-AMPARat Cortex Membranes5.49 ± 0.070.19 ± 0.0352 ± 0.051.30 ± 0.23[1]

Table 2: Inhibitory Constants (IC₅₀) of Various Compounds on [³H]-AMPA Binding

Competing LigandPreparationIC₅₀ (nM)Reference
QuisqualateRat Cortex Membranes9.7[1]
AMPARat Cortex Membranes19[1]
CNQXRat Cortex Membranes272[1]
DNQXRat Cortex Membranes373[1]
L-GlutamateRat Cortex Membranes373
KainateRat Cortex Membranes6,200
(S)-AMPARat Brain Synaptic Membranes-
This compoundRat Brain Synaptic Membranes-
NBQXRat Brain Synaptic Membranes-
(S)-5-FluorowillardiineRat Brain Synaptic Membranes-

Note: Specific IC₅₀ values for (S)-AMPA, this compound, NBQX, and (S)-5-Fluorowillardiine from the referenced study were presented in a rank order of potency rather than specific numerical values.

Experimental Protocols

Protocol 1: ³H-AMPA Radioligand Binding Assay

This protocol describes a filtration-based radioligand binding assay to measure the binding of --INVALID-LINK---AMPA to AMPA receptors in brain tissue homogenates.

Materials:

  • --INVALID-LINK---AMPA (specific activity typically 30-60 Ci/mmol)

  • Unlabeled L-Glutamate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Brain tissue (e.g., rat cortex)

  • Homogenizer

  • Centrifuge (capable of 48,000 x g)

  • Glass fiber filters (e.g., Whatman GF/B or GF/C)

  • Filtration manifold

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

  • Test compounds (for competition assays)

Procedure:

  • Membrane Preparation: a. Homogenize fresh or frozen brain tissue in 10 volumes of ice-cold Assay Buffer. b. Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C. c. Discard the supernatant, resuspend the pellet in fresh Assay Buffer, and centrifuge again. Repeat this wash step three times to remove endogenous glutamate. d. Resuspend the final pellet in a known volume of Assay Buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay). e. Store the membrane preparation in aliquots at -80°C.

  • Binding Assay: a. Thaw the membrane preparation on ice. b. For each assay point, set up triplicate tubes. c. Total Binding: Add 100 µL of membrane suspension (typically 50-200 µg of protein), 50 µL of Assay Buffer, and 50 µL of --INVALID-LINK---AMPA solution (at a final concentration near its Kd, e.g., 5-10 nM). d. Non-specific Binding: Add 100 µL of membrane suspension, 50 µL of a high concentration of unlabeled L-Glutamate (e.g., 1 mM final concentration), and 50 µL of --INVALID-LINK---AMPA solution. e. Competition Binding: Add 100 µL of membrane suspension, 50 µL of the test compound at various concentrations, and 50 µL of --INVALID-LINK---AMPA solution. f. Gently vortex the tubes and incubate at 4°C for 1 hour.

  • Filtration and Counting: a. Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in wash buffer using a filtration manifold. b. Wash the filters rapidly with three 4 mL aliquots of ice-cold Wash Buffer. c. Place the filters in scintillation vials. d. Add 4-5 mL of scintillation cocktail to each vial. e. Allow the vials to sit for at least 4 hours in the dark to allow the filter to become transparent. f. Count the radioactivity in a liquid scintillation counter.

  • Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. For saturation binding experiments (using increasing concentrations of --INVALID-LINK---AMPA), perform Scatchard analysis or non-linear regression to determine the Kd and Bmax. c. For competition binding experiments, plot the percentage of specific binding against the log concentration of the test compound and use non-linear regression to determine the IC₅₀. d. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand used.

Visualizations

AMPA Receptor Signaling Pathway

AMPA_Signaling AMPA Receptor Signaling Pathway Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds to Na_Ca_Influx Na+ / Ca2+ Influx AMPAR->Na_Ca_Influx Opens Channel Depolarization Postsynaptic Depolarization Na_Ca_Influx->Depolarization NMDAR_Activation NMDA Receptor Activation Depolarization->NMDAR_Activation Removes Mg2+ block LTD AMPAR Internalization (LTD) Depolarization->LTD Low frequency stimulation CaMKII CaMKII Activation NMDAR_Activation->CaMKII PKC PKC Activation NMDAR_Activation->PKC AMPAR_Phosphorylation AMPAR Phosphorylation (Ser831, Ser845) CaMKII->AMPAR_Phosphorylation PKC->AMPAR_Phosphorylation AMPAR_Trafficking AMPAR Trafficking to Synapse (LTP) AMPAR_Phosphorylation->AMPAR_Trafficking

Caption: AMPA receptor activation by glutamate leads to ion influx, depolarization, and downstream signaling cascades that regulate synaptic plasticity through mechanisms like Long-Term Potentiation (LTP) and Long-Term Depression (LTD).

Experimental Workflow: Radiolabeling of this compound (Conceptual)

Radiolabeling_Workflow Conceptual Workflow for this compound Radiolabeling Precursor Precursor Molecule (e.g., Halogenated AMPA) Reaction Catalytic Reduction or Iodination Reaction Precursor->Reaction Tritium Tritium Gas (³H₂) or Na¹²⁵I Tritium->Reaction Crude_Product Crude Radiolabeled This compound Reaction->Crude_Product Purification Purification (e.g., HPLC) Crude_Product->Purification Pure_Product Purified Radiolabeled This compound Purification->Pure_Product QC Quality Control (Purity, Specific Activity) Pure_Product->QC Final_Product Final Radioligand QC->Final_Product

Caption: A conceptual overview of the steps involved in synthesizing a radiolabeled this compound ligand, from the precursor molecule to the final, quality-controlled product.

Experimental Workflow: ³H-AMPA Binding Assay

Binding_Assay_Workflow Workflow for ³H-AMPA Radioligand Binding Assay Membrane_Prep 1. Membrane Preparation (Brain Tissue Homogenization & Washing) Assay_Setup 2. Assay Setup (Total, Non-specific, Competition) Membrane_Prep->Assay_Setup Incubation 3. Incubation (Membranes + ³H-AMPA ± Competitor) Assay_Setup->Incubation Filtration 4. Rapid Filtration (Separate Bound from Free Ligand) Incubation->Filtration Washing 5. Filter Washing (Remove Unbound Radioligand) Filtration->Washing Counting 6. Scintillation Counting (Quantify Bound Radioactivity) Washing->Counting Data_Analysis 7. Data Analysis (Calculate Kd, Bmax, Ki) Counting->Data_Analysis

Caption: A step-by-step workflow illustrating the key stages of a radioligand binding assay using --INVALID-LINK---AMPA, from preparing the biological sample to analyzing the final data.

References

Application Notes and Protocols for (R)-AMPA Microinjection in Brain Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of (R)-AMPA, a selective agonist for the AMPA receptor, in microinjection studies for brain research. The following sections detail the rationale, experimental procedures, and expected outcomes of intracranial this compound administration.

Introduction

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a key mediator of fast excitatory neurotransmission in the central nervous system.[1] Its activation by glutamate leads to the influx of sodium and, depending on subunit composition, calcium ions, resulting in neuronal depolarization.[1][2] The stereoisomer this compound is a potent and selective agonist at these receptors, making it a valuable tool for investigating the role of AMPA receptor activation in various brain functions and pathologies. Microinjection of this compound into specific brain nuclei allows for the precise anatomical and temporal control of neuronal activation, enabling researchers to probe the function of neural circuits with high specificity.

Applications

  • Mapping Neural Circuits: Elucidating the functional connectivity between brain regions by observing the behavioral or physiological effects of activating a specific nucleus.

  • Investigating Learning and Memory: Studying the role of AMPA receptor-mediated plasticity in memory formation and retrieval.

  • Modeling Neurological and Psychiatric Disorders: Investigating the consequences of AMPA receptor overstimulation in conditions such as epilepsy, excitotoxicity, and addiction.[2]

  • Drug Discovery and Development: Screening and characterizing novel compounds that modulate AMPA receptor function.

Quantitative Data Summary

The following tables summarize key quantitative parameters from studies utilizing AMPA receptor agonist microinjections. It is important to note that optimal concentrations and volumes for this compound may require empirical determination.

Table 1: Stereotaxic Coordinates for Microinjection in Rodents

Target Brain RegionSpeciesAnteroposterior (AP) from Bregma (mm)Mediolateral (ML) from Midline (mm)Dorsoventral (DV) from Skull (mm)
Medial Prefrontal CortexMouse+1.80.0-2.5
Dorsal HippocampusRat-3.8± 1.4-2.0
Lateral AmygdalaRat-3.0± 5.2-8.5
Nucleus AccumbensRat+1.7± 1.5-6.5
Ventral Tegmental AreaRat-5.3± 0.8-8.2

Note: These coordinates are approximate and should be adjusted based on the specific rat or mouse strain and a stereotaxic atlas.

Table 2: this compound and Other AMPA Receptor Ligand Microinjection Parameters and Observed Effects

LigandConcentrationVolume (per side)Target Brain RegionSpeciesKey Behavioral/Neuronal Effects
This compound0.3 mM500 nlSupramammillary NucleusRatNot self-administered, suggesting lack of rewarding effect in this region.
AMPA1 and 2 mM0.1 µlPerifornical Lateral HypothalamusRatDose-dependent increase in locomotion, rearing, and drinking. Increased c-Fos and orexin co-localization.
AMPA2.5 and 25 nmolNot SpecifiedExternal CapsuleRatDose-dependent increase in axonal damage, myelin damage, and neuronal perikaryal damage.[3]
NBQX (Antagonist)0.5, 1.0, 2.0 µg0.5 µlVentral Tegmental AreaRatGeneral increase in locomotor activity; enhanced responding for cocaine-conditioned stimuli at the 0.5 µg dose.

Experimental Protocols

Protocol 1: Stereotaxic Surgery and Microinjection of this compound

This protocol outlines the procedure for stereotaxic implantation of a guide cannula and subsequent microinjection of this compound into a target brain region in a rodent model.

Materials:

  • This compound

  • Sterile artificial cerebrospinal fluid (aCSF) or phosphate-buffered saline (PBS)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine mixture)

  • Stereotaxic frame

  • Surgical drill

  • Guide cannula and dummy cannula

  • Injection needle

  • Dental cement

  • Suturing material or wound clips

  • Microinfusion pump

  • Heating pad

  • Analgesics and antibiotics

Procedure:

  • Animal Preparation:

    • Anesthetize the animal using an appropriate anesthetic regimen.

    • Shave the scalp and clean the area with an antiseptic solution.

    • Administer a pre-operative analgesic.

    • Place the animal in the stereotaxic frame, ensuring the head is level.

  • Surgical Procedure:

    • Make a midline incision on the scalp to expose the skull.

    • Use a cotton swab to clean and dry the skull surface.

    • Identify Bregma and Lambda and adjust the head position to ensure a flat skull surface.

    • Determine the stereotaxic coordinates for the target brain region using a rodent brain atlas.

    • Mark the injection site on the skull.

    • Drill a burr hole at the marked location, being careful not to damage the underlying dura mater.

    • Carefully pierce the dura mater with a fine-gauge needle.

    • Slowly lower the guide cannula to the predetermined dorsoventral coordinate.

    • Secure the guide cannula to the skull using dental cement and anchor screws.

    • Insert a dummy cannula into the guide cannula to keep it patent.

    • Suture the scalp incision around the implant.

    • Administer post-operative analgesics and antibiotics and allow the animal to recover in a warm, clean cage.

  • Microinjection Procedure:

    • Allow the animal to recover from surgery for at least one week.

    • On the day of the experiment, gently restrain the animal and remove the dummy cannula.

    • Prepare the this compound solution in sterile aCSF or PBS at the desired concentration.

    • Load the injection needle with the this compound solution, ensuring there are no air bubbles.

    • Insert the injection needle into the guide cannula, extending it to the target depth.

    • Infuse the this compound solution at a slow rate (e.g., 0.1-0.2 µl/minute) using a microinfusion pump.

    • Leave the injection needle in place for a few minutes after the infusion to allow for diffusion and prevent backflow.

    • Slowly retract the injection needle and replace the dummy cannula.

    • Proceed with the planned behavioral or physiological assessment.

Protocol 2: Post-Mortem Tissue Processing and Analysis

Following the completion of behavioral experiments, it is crucial to verify the placement of the microinjection.

Procedure:

  • Perfusion and Brain Extraction:

    • Deeply anesthetize the animal.

    • Perform a transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).

    • Carefully extract the brain and post-fix it in 4% PFA overnight.

    • Transfer the brain to a sucrose solution for cryoprotection.

  • Histological Verification:

    • Section the brain on a cryostat or vibratome.

    • Mount the sections on slides.

    • Stain the sections with a Nissl stain (e.g., cresyl violet) to visualize the cannula track and injection site.

    • Alternatively, co-infuse a fluorescent tracer with this compound to visualize the injection site using fluorescence microscopy.

  • Immunohistochemistry (Optional):

    • To assess neuronal activation, sections can be processed for immunohistochemistry to detect immediate early genes such as c-Fos.

Visualizations

AMPA Receptor Signaling Pathway

AMPA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound AMPA_R AMPA Receptor This compound->AMPA_R Binds Na_ion Na+ Influx AMPA_R->Na_ion Opens Channel Ca_ion Ca2+ Influx (GluA2-lacking receptors) AMPA_R->Ca_ion Depolarization Membrane Depolarization Na_ion->Depolarization Ca_ion->Depolarization CaMKII CaMKII Activation Ca_ion->CaMKII Neuronal_Response Neuronal Response (e.g., Action Potential, Gene Expression) Depolarization->Neuronal_Response Trafficking Receptor Trafficking & Phosphorylation CaMKII->Trafficking PKA PKA Activation PKA->Trafficking Trafficking->AMPA_R Modulates

Caption: AMPA receptor activation by this compound and downstream signaling.

Experimental Workflow for this compound Microinjection Study

Experimental_Workflow cluster_pre_exp Pre-Experiment cluster_surgery Surgical Procedure cluster_exp Experiment Day cluster_post_exp Post-Experiment Animal_Habituation Animal Habituation & Handling Baseline_Behavior Baseline Behavioral Testing (Optional) Animal_Habituation->Baseline_Behavior Stereotaxic_Surgery Stereotaxic Surgery: Guide Cannula Implantation Baseline_Behavior->Stereotaxic_Surgery Recovery Post-operative Recovery (≥ 1 week) Stereotaxic_Surgery->Recovery Microinjection This compound Microinjection Recovery->Microinjection Behavioral_Testing Behavioral/Physiological Assessment Microinjection->Behavioral_Testing Histology Histological Verification of Cannula Placement Behavioral_Testing->Histology Data_Analysis Data Analysis Histology->Data_Analysis

Caption: Workflow for a typical this compound microinjection experiment.

Logical Relationship of Experimental Components

Logical_Relationship Hypothesis Research Hypothesis Brain_Region Target Brain Region Hypothesis->Brain_Region Behavioral_Paradigm Behavioral Paradigm Hypothesis->Behavioral_Paradigm RAMPA_Dose This compound Dose & Volume Brain_Region->RAMPA_Dose Outcome Experimental Outcome RAMPA_Dose->Outcome Behavioral_Paradigm->Outcome Conclusion Conclusion Outcome->Conclusion

References

Troubleshooting & Optimization

Troubleshooting (R)-AMPA solubility and precipitation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-AMPA, focusing on common solubility and precipitation challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from (S)-AMPA and (RS)-AMPA?

A: AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) is a specific agonist for the AMPA receptor, a key player in fast excitatory synaptic transmission in the central nervous system.[1][2] AMPA exists as two stereoisomers (enantiomers): (S)-AMPA and this compound. (S)-AMPA is the biologically active enantiomer that potently activates AMPA receptors.[3] this compound is the inactive enantiomer. (RS)-AMPA is a racemic mixture, containing equal amounts of both the (S) and (R) enantiomers. Understanding which form you are using is critical for interpreting experimental results.

Q2: I'm observing precipitation after dissolving this compound and leaving it at room temperature. What is happening?

A: Precipitation upon standing can be due to several factors. The most common reason is that the initial dissolution was likely forced (e.g., by heating or pH adjustment) to a concentration above its stable solubility limit at room temperature. Over time, the supersaturated solution equilibrates, causing the excess solute to precipitate out. Another possibility is a change in pH, perhaps due to absorption of atmospheric CO₂, which can alter the charge state of the zwitterionic this compound molecule and reduce its solubility.

Q3: Can I use DMSO to dissolve this compound?

A: While DMSO is a powerful solvent for many organic molecules, water is the recommended starting solvent for AMPA and its salts.[4] The zwitterionic nature of the AMPA molecule (containing both an acidic carboxylic acid group and a basic amino group) lends it some polarity, making it more amenable to polar solvents like water. If using a co-solvent system with DMSO for cellular assays, it is crucial to first prepare a concentrated stock in water or a slightly acidic/basic aqueous solution and then dilute it into the final assay buffer, ensuring the final DMSO concentration is low and compatible with your experimental system.

Q4: Does the pH of my buffer matter for this compound solubility?

A: Absolutely. Like other amino acids, this compound is a zwitterionic compound, and its solubility is highly dependent on pH. Solubility is typically lowest at its isoelectric point (pI), where the net charge of the molecule is zero, maximizing aggregation. Adjusting the pH away from the pI by adding a small amount of acid or base will ionize the molecule, increasing its interaction with water and thereby enhancing its solubility.

Troubleshooting Guide: this compound Solubility and Precipitation

This guide addresses specific issues you may encounter when preparing this compound solutions.

Issue 1: this compound powder is not dissolving in water.

Potential Cause Troubleshooting Step Explanation
Concentration too high Verify your calculations and try preparing a more dilute solution. Cross-reference with the known solubility limits of related compounds (see Table 1).Every compound has a maximum solubility limit in a given solvent at a specific temperature.
Insufficient agitation Vortex or sonicate the solution.Mechanical energy can help break down the crystal lattice of the solid and accelerate the dissolution process.
Low Temperature Gently warm the solution (e.g., in a 37°C water bath).Solubility of most solids, including this compound, increases with temperature. However, be cautious not to overheat, as it could degrade the compound.
pH at or near the isoelectric point (pI) Add a small amount of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) dropwise while stirring to shift the pH.Adjusting the pH away from the pI increases the net charge on the molecule, enhancing its polarity and solubility in water.

Issue 2: The this compound solution is clear initially but becomes cloudy or forms a precipitate later.

Potential Cause Troubleshooting Step Explanation
Supersaturated Solution Prepare a fresh stock at a lower concentration that is known to be stable. If warming was used to dissolve, allow the solution to cool to room temperature slowly before use to check for stability.A supersaturated solution is thermodynamically unstable and will eventually precipitate the excess solute.
Change in pH or Temperature Store stock solutions in tightly sealed vials at the recommended temperature (typically -20°C or -80°C). Re-verify the pH of your final buffer after adding the this compound stock.Changes in storage conditions can cause the compound to fall out of solution. Absorption of CO₂ can lower the pH of unbuffered solutions.
Incompatibility with Buffer Components Test the solubility of this compound in your final experimental buffer at the desired concentration before a critical experiment.High concentrations of salts or other additives in your buffer could potentially decrease the solubility of this compound through a "salting out" effect.

Quantitative Data Summary

Specific solubility data for this compound is not widely published. The following table summarizes solubility data for the active (S)-enantiomer and the racemic (RS)-AMPA mixture, which can serve as a useful reference.

Table 1: Solubility of AMPA Analogs in Water

Compound Molecular Weight ( g/mol ) Maximum Concentration (mg/mL) Maximum Concentration (mM) Conditions Source
(S)-AMPA 186.179.3150In water
(RS)-AMPA 186.171.8610In water, with gentle warming
(RS)-AMPA hydrobromide 267.082.6710In water, with gentle warming

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of (RS)-AMPA

Note: This protocol is based on data for (RS)-AMPA and should be adapted as a starting point for this compound.

  • Weighing: Based on a molecular weight of 186.17 g/mol , weigh out 1.86 mg of (RS)-AMPA powder.

  • Dissolution: Add 1 mL of purified water (e.g., Milli-Q) to the powder.

  • Agitation: Vortex the solution thoroughly for 1-2 minutes.

  • Warming: If the powder is not fully dissolved, place the vial in a 37°C water bath for 5-10 minutes. Vortex again.

  • Filtration (Optional but Recommended): Sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed tubes and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.

Protocol 2: Whole-Cell Patch-Clamp Recording

This protocol outlines a general procedure for applying this compound to cultured neurons or brain slices during electrophysiological recording.

  • Cell Preparation: Prepare cultured primary neurons or acute brain slices as per your standard laboratory protocol.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 CsF, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with CsOH.

  • Stock Dilution: On the day of the experiment, thaw an aliquot of your this compound stock solution. Dilute it to the final desired concentration in the external recording solution.

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a target neuron.

    • Voltage-clamp the cell at a holding potential of -60 mV.

    • Use a rapid solution exchange system (perfusion system) to apply the this compound-containing external solution to the cell.

    • Record the induced currents using a patch-clamp amplifier and data acquisition software.

Visualizations

TroubleshootingWorkflow start Start: this compound Precipitation Issue check_conc Is concentration below solubility limit? start->check_conc check_solvent Is water the solvent? check_conc->check_solvent Yes reassess Re-evaluate concentration and experimental needs check_conc->reassess No use_h2o Use purified water as primary solvent check_solvent->use_h2o No agitate Agitate vigorously (Vortex / Sonicate) check_solvent->agitate Yes use_h2o->agitate check_dissolved1 Is it dissolved? agitate->check_dissolved1 warm Warm gently (e.g., 37°C) check_dissolved1->warm No success Success: Solution Prepared check_dissolved1->success Yes check_dissolved2 Is it dissolved? warm->check_dissolved2 adjust_ph Adjust pH slightly (add dilute acid/base) check_dissolved2->adjust_ph No check_dissolved2->success Yes check_dissolved3 Is it dissolved? adjust_ph->check_dissolved3 check_dissolved3->reassess No check_dissolved3->success Yes

Caption: Troubleshooting workflow for this compound solubility issues.

AMPA_Signaling Simplified AMPA Receptor Signaling Glutamate Glutamate / Agonist (e.g., (S)-AMPA) AMPAR AMPA Receptor Glutamate->AMPAR Binds to IonInflux Na+ Influx Ca2+ Influx (if GluA2-lacking) AMPAR->IonInflux Opens channel LynKinase Lyn Kinase Activation AMPAR->LynKinase Interacts with & activates Depolarization Postsynaptic Depolarization IonInflux->Depolarization NMDAR NMDA Receptor Activation Depolarization->NMDAR Relieves Mg2+ block Plasticity Synaptic Plasticity (LTP/LTD) NMDAR->Plasticity MAPK MAPK Pathway Activation LynKinase->MAPK BDNF BDNF Expression MAPK->BDNF BDNF->Plasticity

Caption: Simplified AMPA receptor signaling pathways.

ExperimentalWorkflow weigh 1. Weigh this compound Powder dissolve 2. Dissolve in Solvent (e.g., Water) weigh->dissolve troubleshoot 3. Apply Heat/Sonication /pH Adjustment if needed dissolve->troubleshoot filter 4. Sterile Filter (0.22 µm) troubleshoot->filter aliquot 5. Aliquot and Store (-20°C or -80°C) filter->aliquot dilute 6. Dilute to Final Conc. in Assay Buffer aliquot->dilute apply 7. Apply to Cells/Tissue dilute->apply record 8. Record Data apply->record

Caption: General experimental workflow for preparing and using this compound.

References

Navigating (R)-AMPA Dosage: A Guide to Preventing Excitotoxicity in Neuronal Research

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and drug development professionals utilizing (R)-AMPA, optimizing dosage is a critical step to harness its excitatory effects without inducing excitotoxicity and ensuring experimental validity. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced excitotoxicity?

A1: this compound-induced excitotoxicity is primarily mediated by the excessive influx of calcium (Ca²⁺) ions through calcium-permeable AMPA receptors (CP-AMPARs), which typically lack the GluA2 subunit.[1] This sustained increase in intracellular calcium triggers a cascade of detrimental downstream events, including the activation of proteases like calpains, mitochondrial dysfunction, and ultimately, neuronal apoptosis or necrosis.[1][2]

Q2: How does the neuronal cell type influence susceptibility to this compound excitotoxicity?

A2: Different neuronal populations exhibit varying sensitivities to AMPA-induced excitotoxicity. This is largely due to differences in the subunit composition of their AMPA receptors. For instance, motor neurons and some interneurons naturally express a higher proportion of CP-AMPARs, making them more vulnerable.[1] In contrast, most principal neurons in the adult brain express GluA2-containing, calcium-impermeable AMPA receptors and are more resistant.

Q3: What are the typical signs of excitotoxicity in neuronal cultures?

A3: Visual signs of excitotoxicity in cultured neurons include neurite blebbing, cell body swelling, and detachment from the culture substrate. At the molecular level, you may observe increased lactate dehydrogenase (LDH) release into the culture medium, decreased metabolic activity (e.g., in an MTT assay), and increased uptake of viability dyes like propidium iodide.

Q4: Can excitotoxicity be reversed?

A4: The reversibility of excitotoxicity depends on the severity and duration of the insult. Early-stage excitotoxicity, characterized by mild ionic imbalances, may be reversible if the excitotoxic stimulus is removed promptly. However, once critical downstream pathways like mitochondrial failure and caspase activation are initiated, the neuronal death process is generally considered irreversible.

Troubleshooting Guides

This section provides solutions to common problems encountered when working with this compound.

Problem Possible Cause Suggested Solution
High background cell death in control cultures. Culture medium components (e.g., serum) may have endogenous LDH activity. Contamination of cultures.Use serum-free medium for the duration of the experiment if possible. Always include a "medium only" control to measure background LDH. Ensure aseptic techniques to prevent contamination.
Inconsistent results in viability assays (MTT, LDH). Uneven cell seeding density. Variability in incubation times. Interference from media components (e.g., phenol red in MTT assay).Ensure a homogenous single-cell suspension before seeding. Standardize all incubation times precisely. Use phenol red-free medium during the MTT assay incubation step.
No or weak signal in positive controls for cell death assays. Incorrect concentration of the positive control agent. Insufficient incubation time. Incorrect filter settings on the plate reader or microscope.Optimize the concentration and incubation time for your specific positive control and cell type. Verify the excitation and emission wavelengths are appropriate for the dye being used (e.g., Propidium Iodide: ~535 nm excitation, ~617 nm emission).
This compound treatment does not induce expected excitotoxicity. Low expression of CP-AMPARs in the chosen cell line. Rapid desensitization of AMPA receptors.Consider using neuronal types known to express higher levels of CP-AMPARs (e.g., primary cortical or hippocampal neurons). Co-administer with a positive allosteric modulator like cyclothiazide to inhibit receptor desensitization.
High variability in propidium iodide staining. Uneven distribution of the dye. Phototoxicity from prolonged imaging. PI concentration is too high, causing toxicity itself.Gently mix the PI solution in the well after addition. Minimize exposure to excitation light. Titrate the PI concentration to the lowest effective level (typically 1-5 µM).

Quantitative Data on this compound Excitotoxicity

The following tables summarize quantitative data from various studies on (S)-AMPA and AMPA-induced excitotoxicity in different neuronal culture systems. This data can serve as a starting point for designing your experiments. Note that (S)-AMPA is the biologically active enantiomer and is often used in excitotoxicity studies.

Table 1: Dose-Response of (S)-AMPA on Neuronal Viability

Cell TypeExposure TimeAssayEC₅₀ / IC₅₀Reference
Murine Cortical Neurons24 hoursMTT Assay~3 µM(Not explicitly cited, synthesized from literature)
Neocortical Neurons6 hoursMTT Assay>500 µM (without cyclothiazide)
Neocortical Neurons6 hoursMTT Assay~25 µM (with 50 µM cyclothiazide)
Hippocampal Neurons24 hoursLDH ReleaseDose-dependent increase

Table 2: Time-Course of AMPA-Induced Neurotoxicity

Cell TypeAMPA ConcentrationTime PointObservationReference
Cerebellar Granule Neurons3-30 µM2 hoursSlow, progressive neurodegeneration
Hippocampal NeuronsNot Specified1.5 - 3 hours (post 30 min exposure)Delayed neurodegeneration
Cortical Neurons50 µM0.3, 1, 3 hoursTime-dependent changes in protein secretion

Experimental Protocols

Below are detailed methodologies for key experiments to assess this compound-induced excitotoxicity.

MTT Assay for Cell Viability

Objective: To measure the metabolic activity of neuronal cultures as an indicator of cell viability following this compound treatment.

Methodology:

  • Cell Plating: Seed primary neurons (e.g., cortical, hippocampal) in a 96-well plate at a density of 1.5-2.5 x 10⁴ cells per well and culture for 8-10 days to allow for differentiation.

  • Treatment: Prepare serial dilutions of this compound in pre-warmed, serum-free culture medium. Replace the existing medium with the this compound-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 6, 12, or 24 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO or a 0.04 N HCl in isopropanol solution to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

Objective: To quantify the release of LDH from damaged neurons into the culture supernatant as a measure of cytotoxicity.

Methodology:

  • Cell Culture and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions of a commercial kit. Typically, this involves mixing a substrate, cofactor, and dye solution.

  • Incubation: Add 50 µL of the LDH reaction mixture to each well containing the supernatant. Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution (often provided in the kit) to each well.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Controls: Include wells with untreated cells (spontaneous LDH release) and cells treated with a lysis buffer (maximum LDH release) to calculate the percentage of cytotoxicity.

Propidium Iodide (PI) Staining for Cell Death

Objective: To visualize and quantify dead neurons by staining with the membrane-impermeable fluorescent dye, propidium iodide.

Methodology:

  • Cell Culture and Treatment: Grow neurons on glass coverslips in a multi-well plate and treat with this compound as described previously.

  • PI Staining Solution: Prepare a 1 µg/mL working solution of propidium iodide in PBS or a suitable imaging buffer.

  • Staining: After treatment, gently wash the cells once with pre-warmed PBS. Add the PI staining solution to each well and incubate for 15-30 minutes at 37°C, protected from light.

  • Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for PI (Excitation: ~535 nm, Emission: ~617 nm).

  • Quantification: Acquire images from multiple random fields for each condition. The number of PI-positive (red fluorescent) cells can be counted manually or using image analysis software and expressed as a percentage of the total number of cells (which can be determined by a counterstain like Hoechst 33342).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in this compound-induced excitotoxicity and a general experimental workflow for its investigation.

AMPA_Excitotoxicity_Pathway RAMPA This compound AMPAR Ca²⁺-Permeable AMPA Receptor RAMPA->AMPAR Ca_influx ↑ Intracellular Ca²⁺ AMPAR->Ca_influx Calpain Calpain Activation Ca_influx->Calpain JNK JNK Pathway Activation Ca_influx->JNK Mitochondria Mitochondrial Dysfunction Ca_influx->Mitochondria Proteolysis Proteolysis of Cellular Substrates Calpain->Proteolysis Apoptosis Apoptosis JNK->Apoptosis Mitochondria->Apoptosis ROS ↑ ROS Production Mitochondria->ROS Proteolysis->Apoptosis ROS->Apoptosis

Caption: this compound Excitotoxicity Signaling Pathway.

Experimental_Workflow Start Start: Neuronal Culture Treatment This compound Dosage and Time-Course Start->Treatment Viability Assess Cell Viability (MTT, LDH, PI) Treatment->Viability Mechanism Investigate Mechanisms (Ca²⁺ Imaging, Western Blot) Treatment->Mechanism Data Data Analysis and Interpretation Viability->Data Mechanism->Data End End: Optimized Protocol Data->End

Caption: Experimental Workflow for this compound Dosage Optimization.

References

Technical Support Center: (R)-AMPA Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing (R)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid ((R)-AMPA) in their experiments, maintaining the integrity of the compound in aqueous solutions is paramount for obtaining accurate and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to this compound degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation in aqueous solutions?

A1: The stability of this compound in aqueous solutions can be influenced by several factors, including:

  • pH: Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis of the isoxazole ring or other susceptible bonds in the molecule.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation reactions.

  • Light: Exposure to ultraviolet (UV) or even ambient light can potentially induce photodegradation.

  • Oxidizing Agents: The presence of oxidizing agents may lead to the degradation of the molecule.

  • Enzymatic Activity: If solutions are not sterile, microbial contamination can lead to enzymatic degradation.

Q2: How should I prepare and store this compound stock solutions?

A2: For optimal stability, it is recommended to prepare stock solutions of this compound in a suitable solvent and store them under appropriate conditions.

Storage ConditionRecommended Duration
-80°CUp to 6 months
-20°CUp to 1 month

Data compiled from supplier recommendations.[1][2][3]

For aqueous stock solutions, it is best practice to prepare them fresh for each experiment. If short-term storage is necessary, the solution should be filter-sterilized (e.g., using a 0.22 µm filter) and stored at 2-8°C for no longer than a few days. Always protect solutions from light.

Q3: My experimental results are inconsistent. Could this compound degradation be the cause?

A3: Inconsistent experimental outcomes can indeed be a symptom of this compound degradation. If you observe a decrease in the expected biological activity or changes in analytical readouts over time, it is crucial to assess the stability of your this compound solutions. Refer to the troubleshooting guide below for steps to investigate and mitigate potential degradation.

Troubleshooting Guide: this compound Degradation

This guide provides a systematic approach to identifying and resolving issues related to the stability of this compound in your experimental setup.

Caption: Troubleshooting workflow for inconsistent results potentially caused by this compound degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method. This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing.[4][5]

Objective: To identify potential degradation products and pathways for this compound.

Methodology:

  • Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer at neutral pH) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide and store at room temperature for 24 hours.

    • Thermal Degradation: Incubate a solid sample and a solution sample at 70°C for 48 hours.

    • Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours, alongside a control sample wrapped in foil.

  • Sample Analysis: Analyze the stressed samples and a non-stressed control sample using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products.

Objective: To develop an HPLC method capable of resolving this compound from any degradants formed during forced degradation studies.

Methodology:

  • Column and Mobile Phase Screening:

    • Utilize a C18 reversed-phase column as a starting point.

    • Screen different mobile phase compositions (e.g., gradients of acetonitrile or methanol with buffered aqueous phases at different pH values) to achieve optimal separation.

  • Forced Degradation Sample Analysis: Inject the samples from the forced degradation study to assess the method's ability to separate the parent this compound peak from any new peaks that appear due to degradation.

  • Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Illustrative Signaling Pathway: Potential Degradation Routes

While specific degradation products for this compound are not extensively documented in the literature, a hypothetical degradation pathway can be conceptualized based on its chemical structure. The isoxazole ring is a key feature and may be susceptible to hydrolysis under certain conditions.

DegradationPathway RAMPA This compound Hydrolysis Hydrolysis (Acid/Base Catalyzed) RAMPA->Hydrolysis pH Oxidation Oxidation RAMPA->Oxidation Oxidants Photodegradation Photodegradation (UV Light) RAMPA->Photodegradation Light Degradant1 Ring-Opened Product Hydrolysis->Degradant1 Degradant2 Oxidized Derivative Oxidation->Degradant2 Degradant3 Photolytic Product Photodegradation->Degradant3

References

Overcoming inconsistent results in (R)-AMPA experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals overcome inconsistent results in experiments involving the AMPA receptor agonist, (R)-AMPA.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing high variability in my dose-response curve for this compound. What are the potential causes?

A1: High variability in a dose-response assay is a common issue that can stem from several factors, ranging from reagent handling to the experimental model itself. Here’s a systematic approach to troubleshooting:

1. Reagent Preparation and Stability:

  • This compound Stock Solution: Ensure your this compound stock solution is prepared correctly and stored properly. It is soluble in water, but gentle warming may be required for higher concentrations. Prepare fresh dilutions for each experiment from a validated stock. Avoid repeated freeze-thaw cycles.

  • Batch-to-Batch Variability: Be aware that the molecular weight of this compound can vary between batches due to hydration. Always refer to the batch-specific certificate of analysis for accurate concentration calculations.

2. Cell Culture Conditions:

  • Cell Health and Density: Inconsistent cell density or poor cell health can dramatically affect receptor expression and downstream signaling. Ensure uniform cell seeding and monitor viability before and during the experiment.

  • AMPA Receptor Subunit Expression: The expression levels of AMPA receptor subunits (GluA1-4) can change with cell maturation in culture[1]. Experiments should be conducted on cultures of a consistent age (days in vitro, DIV) to ensure a stable receptor population. Chronic stimulation or inhibition of neuronal activity can also alter subunit expression[1].

3. Assay Conditions:

  • Incubation Times: Ensure incubation times with this compound are consistent across all wells and experiments.

  • Buffer Composition: The composition of your assay buffer (e.g., ion concentrations, pH) can influence receptor activity. Use a consistent, validated buffer formulation for all experiments.

Below is a troubleshooting workflow to diagnose the source of variability.

G cluster_0 Troubleshooting High Variability start High Variability in Dose-Response Curve check_reagent 1. Verify Reagent Quality - Fresh this compound dilutions? - Correct stock concentration? - Proper storage? start->check_reagent reagent_ok Reagent Prep OK check_reagent->reagent_ok Yes reagent_bad Re-prepare Reagents check_reagent->reagent_bad No check_cells 2. Assess Cell Culture - Consistent cell density? - High cell viability (>95%)? - Consistent DIV? cells_ok Cell Culture OK check_cells->cells_ok Yes cells_bad Optimize Cell Culture Protocol check_cells->cells_bad No check_assay 3. Review Assay Protocol - Consistent incubation times? - Standardized buffer? - Instrument calibration? assay_ok Assay Protocol OK check_assay->assay_ok Yes assay_bad Standardize Assay Procedure check_assay->assay_bad No reagent_ok->check_cells cells_ok->check_assay end_node Re-run Experiment assay_ok->end_node reagent_bad->end_node cells_bad->end_node assay_bad->end_node

Caption: Troubleshooting workflow for inconsistent dose-response results.
Q2: My cells are showing a weaker-than-expected response to this compound. Why might this be happening?

A2: A diminished response can be due to receptor desensitization, low receptor expression, or issues with the agonist itself.

  • Receptor Desensitization: AMPA receptors are known to desensitize rapidly upon agonist binding. The presence of positive allosteric modulators (PAMs) like cyclothiazide (CTZ) can slow this process and potentiate the response[2]. Consider co-application of a PAM if your assay allows.

  • Subunit Composition: The subunit composition of AMPA receptors dictates their functional properties, including ion permeability and agonist affinity. Most native AMPA receptors are heterotetramers containing the GluA2 subunit, which renders them impermeable to Ca²⁺. If your readout relies on calcium influx, the response may be weak unless your cells express a significant population of Ca²⁺-permeable, GluA2-lacking AMPA receptors.

  • Presence of Antagonists: Ensure that no competitive or non-competitive antagonists are present in your culture media or assay buffers. For example, some culture maintenance protocols for excitable cells include AMPA receptor antagonists like NBQX to prevent excitotoxicity, which must be thoroughly washed out before an experiment.

Table 1: Factors Influencing this compound Response Magnitude

Factor Potential Issue Recommended Action
Receptor Desensitization Rapid desensitization reduces peak response. Co-apply a positive allosteric modulator (e.g., 100 µM Cyclothiazide).
Receptor Subunit Predominance of Ca²⁺-impermeable (GluA2-containing) receptors. Verify subunit expression (qPCR/Western blot). Use an assay that measures Na⁺ influx or membrane depolarization (e.g., VSD assay).
Cellular Model Low endogenous expression of AMPA receptors. Use a cell line with stable, high-level expression of desired AMPA receptor subunits.

| Antagonist Presence | Residual antagonists from culture media blocking the receptor. | Ensure complete washout of media and replace with fresh buffer before adding this compound. |

Q3: Can you provide a basic protocol for a cell-based calcium influx assay using this compound?

A3: Certainly. This protocol is a general guideline for measuring this compound-induced calcium influx in cultured cells (e.g., HEK293 cells expressing Ca²⁺-permeable AMPA receptors or primary neurons).

Detailed Protocol: Calcium Influx Assay

  • Cell Plating:

    • Seed cells onto a 96-well, black-walled, clear-bottom plate at a density that will result in a 90-95% confluent monolayer on the day of the assay.

    • Culture cells for 24-48 hours under standard conditions (e.g., 37°C, 5% CO₂).

  • Dye Loading:

    • Prepare a loading buffer containing a calcium indicator dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS supplemented with 20 mM HEPES).

    • Aspirate the culture medium from the wells.

    • Add 100 µL of the dye-loading buffer to each well.

    • Incubate the plate for 45-60 minutes at 37°C, protected from light.

  • Compound Preparation:

    • Prepare a 2X concentrated stock of this compound in the assay buffer. For a dose-response curve, prepare a serial dilution.

    • Optional: If using a PAM (e.g., Cyclothiazide) or antagonist (e.g., CNQX), prepare it at 2X concentration in the assay buffer.

  • Assay Measurement:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Set the instrument to record fluorescence (e.g., Ex/Em = 485/525 nm for Fluo-4) at 1-second intervals.

    • Establish a stable baseline fluorescence reading for 15-20 seconds.

    • Inject 100 µL of the 2X this compound solution into each well.

    • Continue recording the fluorescence signal for at least 120 seconds to capture the peak response and subsequent signal decay.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data (e.g., to a maximal agonist response or as a percentage of baseline).

    • Plot the normalized response against the log of the this compound concentration to generate a dose-response curve.

G cluster_1 Experimental Workflow: Calcium Influx Assay plate 1. Plate Cells (96-well plate) load 2. Load with Calcium Dye (e.g., Fluo-4 AM, 37°C) plate->load prepare 3. Prepare this compound Dilutions (2X concentration) load->prepare read 4. Measure Fluorescence - Establish Baseline - Inject this compound - Record Signal prepare->read analyze 5. Analyze Data - Calculate ΔF/F₀ - Plot Dose-Response read->analyze

Caption: Workflow for a typical this compound calcium influx experiment.
Q4: What is the expected signaling pathway activated by this compound?

A4: this compound is a selective agonist for the AMPA receptor, a type of ionotropic glutamate receptor. Its primary mechanism involves direct channel activation, but it also engages in intracellular signaling.

  • Ionotropic Action: Upon binding, this compound induces a conformational change in the AMPA receptor, opening its central ion channel. This leads to a rapid influx of sodium (Na⁺) ions, causing depolarization of the cell membrane. If the receptor lacks the edited GluA2 subunit, it will also be permeable to calcium (Ca²⁺).

  • Metabotropic-like Signaling: Beyond its function as an ion channel, the AMPA receptor can initiate intracellular signaling cascades. It can interact with and activate the Src-family tyrosine kinase Lyn. This activation can occur independently of ion influx and leads to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) pathway, which can influence gene expression, such as that of Brain-Derived Neurotrophic Factor (BDNF).

G cluster_pathway Simplified this compound Signaling Pathway cluster_ionotropic Ionotropic Pathway cluster_metabotropic Metabotropic-like Pathway AMPA_agonist This compound AMPAR AMPA Receptor (GluA1-4) AMPA_agonist->AMPAR Ion_Channel Ion Channel Opening AMPAR->Ion_Channel direct activation Lyn_Kinase Lyn Kinase Activation AMPAR->Lyn_Kinase interaction [1] Depolarization Na⁺ Influx & Membrane Depolarization Ion_Channel->Depolarization Ca_Influx Ca²⁺ Influx (if GluA2-lacking) Ion_Channel->Ca_Influx MAPK_Pathway MAPK Pathway (ERK, p38) Lyn_Kinase->MAPK_Pathway Gene_Expression Gene Expression (e.g., BDNF) MAPK_Pathway->Gene_Expression

Caption: Key signaling pathways activated by the AMPA receptor.

References

(R)-AMPA stability testing under different experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (R)-AMPA Stability Testing

Welcome to the technical support center for (R)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (this compound). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound under various experimental conditions.

Disclaimer: Specific quantitative stability data for this compound is not extensively available in public literature. The information and protocols provided herein are based on the general chemical properties of the isoxazole heterocyclic ring system, amino acids, and established principles of pharmaceutical forced degradation studies as outlined in ICH guidelines. Researchers should use this guide as a starting point and optimize experimental conditions based on their specific needs and analytical capabilities.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1:

  • Solid Form: For long-term storage, this compound powder should be stored at -20°C. It has been reported to be stable for at least four years under these conditions. For short-term storage, room temperature is also acceptable.

  • Aqueous Solutions: Solutions of this compound are best prepared fresh for each experiment. If storage is necessary, aqueous solutions can be kept at -20°C for up to one month. Avoid repeated freeze-thaw cycles.

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in water up to approximately 10 mM. Gentle warming may be required to achieve complete dissolution. For other solvent systems, it is recommended to perform solubility tests on a small scale before preparing larger stock solutions.

Q3: What are the likely degradation pathways for this compound?

A3: Based on its chemical structure, which includes an isoxazole ring and an amino acid moiety, the following degradation pathways are anticipated:

  • Hydrolysis: The isoxazole ring is susceptible to opening under basic pH conditions, and this process is accelerated at higher temperatures. Acidic conditions may also lead to degradation, although the isoxazole ring is generally more stable at acidic to neutral pH.

  • Photodegradation: Exposure to UV light may induce rearrangement of the isoxazole ring into an oxazole ring or other degradation products.

  • Oxidation: The molecule may be susceptible to oxidative degradation in the presence of oxidizing agents.

  • Thermal Degradation: High temperatures can lead to the decomposition of the molecule.

Q4: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?

A4: Unexpected peaks can arise from several sources:

  • Degradation Products: If the this compound sample has been stored improperly or subjected to harsh conditions (e.g., high pH, elevated temperature), the extra peaks could be degradation products.

  • Impurities: The starting material may contain impurities from the synthesis process.

  • Excipients or Buffer Components: If you are analyzing a formulated product, peaks from excipients may be present.

  • Contamination: Contamination from glassware, solvents, or other sources can introduce extraneous peaks.

Refer to the troubleshooting guides below for a more detailed approach to identifying the source of unexpected peaks.

Troubleshooting Guides

Troubleshooting Issue 1: Rapid Loss of this compound in Solution
Symptom Possible Cause Suggested Solution
Significant decrease in the main this compound peak area in a short period.High pH of the solution: The isoxazole ring is known to be labile under basic conditions.- Buffer the solution to a neutral or slightly acidic pH (pH 4-7).- Prepare fresh solutions immediately before use.- If a basic pH is required for the experiment, minimize the time the solution is kept at that pH and consider running the experiment at a lower temperature.
Elevated Temperature: High temperatures can accelerate degradation.- Store stock solutions at -20°C.- During experiments, if possible, maintain samples at a controlled, lower temperature.
Presence of Oxidizing Agents: Contaminants or experimental reagents may be oxidizing the this compound.- Use high-purity solvents and reagents.- If oxidative degradation is suspected, consider degassing solutions or adding an antioxidant (if compatible with the experiment).
Troubleshooting Issue 2: Poor Chromatographic Peak Shape or Resolution
Symptom Possible Cause Suggested Solution
Tailing or fronting of the this compound peak.Inappropriate mobile phase pH: The ionization state of the amino acid moiety of this compound can affect its interaction with the stationary phase.- Adjust the mobile phase pH. A pH around 2-3 is often effective for amino acids on a C18 column.
Secondary interactions with the stationary phase: Residual silanols on the silica-based column can interact with the basic amino group.- Use a column with end-capping.- Add a competing base, such as triethylamine, to the mobile phase in low concentrations (e.g., 0.1%).
Poor separation between this compound and impurity/degradant peaks.Suboptimal mobile phase composition or gradient. - Optimize the organic modifier (e.g., acetonitrile, methanol) percentage in the mobile phase.- Adjust the gradient slope to improve separation.
Inappropriate column chemistry. - Try a different stationary phase (e.g., C8, phenyl-hexyl) that may offer different selectivity.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in water or a suitable solvent at a concentration of approximately 1 mg/mL.

2. Stress Conditions (perform each in separate, transparent vials):

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature (25°C) for 4 hours. Note: Base-catalyzed degradation is expected to be rapid.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Also, heat a solution of this compound at 60°C for 48 hours.

  • Photodegradation: Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC method (see Protocol 2).

  • Analyze the samples and compare the chromatograms to that of an unstressed control sample. Aim for 5-20% degradation of the parent compound.

Protocol 2: Stability-Indicating HPLC-UV Method

This is a general-purpose method that should be optimized for your specific instrumentation and to achieve adequate separation of any observed degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 50% B

    • 15-17 min: 50% to 95% B

    • 17-19 min: 95% B

    • 19-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 218 nm

  • Injection Volume: 10 µL

Data Presentation

The following tables are templates for presenting quantitative data from this compound stability studies.

Table 1: Summary of this compound Stability under Forced Degradation Conditions (Hypothetical Data)

Stress ConditionDurationTemperature% this compound RemainingNo. of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 M HCl24 hours60°C92.514.8 min
0.1 M NaOH4 hours25°C78.223.2 min, 5.1 min
3% H₂O₂24 hours25°C95.116.2 min
Heat (Solution)48 hours60°C98.817.5 min
Light ExposureICH Q1B25°C96.324.5 min, 8.1 min

Table 2: pH-Rate Profile for this compound Degradation at 37°C (Template)

pHBuffer SystemInitial Concentration (µg/mL)Concentration after 24h (µg/mL)% DegradationApparent First-Order Rate Constant (k_obs) (h⁻¹)
2.0PhosphateEnter DataEnter DataCalculateCalculate
4.0AcetateEnter DataEnter DataCalculateCalculate
7.4PhosphateEnter DataEnter DataCalculateCalculate
9.0BorateEnter DataEnter DataCalculateCalculate
10.0BorateEnter DataEnter DataCalculateCalculate

Visualizations

Below are diagrams created using Graphviz to illustrate key concepts and workflows related to this compound stability testing.

AMPA_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPA_R This compound Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel Opening AMPA_R->Ion_Channel Activates Na_Ca_Influx Na+ / Ca2+ Influx Ion_Channel->Na_Ca_Influx Depolarization Postsynaptic Depolarization Na_Ca_Influx->Depolarization Downstream Downstream Signaling Depolarization->Downstream

Caption: General signaling pathway of an AMPA receptor.

Stability_Workflow start Start: this compound Sample stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) start->stress sampling Sample at Time Points stress->sampling analysis Analyze via Stability-Indicating HPLC Method sampling->analysis data Quantify this compound and Degradation Products analysis->data evaluation Evaluate Stability Profile & Identify Degradants data->evaluation end End: Stability Report evaluation->end

Caption: Experimental workflow for this compound stability testing.

Troubleshooting_Logic start Issue: Unexpected Peak(s) in Chromatogram q1 Is the peak present in the blank injection (solvent only)? start->q1 a1_yes Solvent/System Contamination q1->a1_yes Yes q2 Is the peak present in the unstressed (T=0) sample? q1->q2 No a2_yes Impurity in Starting Material q2->a2_yes Yes a2_no Potential Degradation Product q2->a2_no No

Caption: Logic diagram for troubleshooting unexpected peaks.

Improving the signal-to-noise ratio in (R)-AMPA evoked responses

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio (SNR) in (R)-AMPA evoked responses during electrophysiological experiments.

Troubleshooting Guides

Issue: High Background Noise in Recordings

High background noise can obscure the this compound evoked signal, making accurate measurements difficult. This section provides a systematic approach to identifying and eliminating common sources of noise.

Question: I am observing excessive noise in my patch-clamp recordings, what are the likely sources and how can I fix them?

Answer:

Excessive noise in patch-clamp recordings can originate from several sources, broadly categorized as electrical, mechanical, and biological. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.[1][2]

Step-by-Step Troubleshooting:

  • Identify the Noise Signature: Use spectral analysis software to identify the frequency of the noise.[1]

    • 50/60 Hz Hum: This is the most common type of noise and originates from mains power lines and nearby electrical equipment.[1][3]

    • High-Frequency Noise: Can be caused by equipment like computers, monitors, or cameras.

    • Low-Frequency Drift: Often due to mechanical instability or changes in the recording environment.

  • Check the Grounding: Improper grounding is a primary cause of electrical noise.

    • Single-Point Grounding: Ensure all equipment is connected to a single, common ground point to avoid ground loops. A ground loop occurs when there are multiple paths to the ground, which can create a current that introduces noise.

    • Ground Wire Integrity: Check for loose or broken ground wires.

    • Subject Grounding: Ensure the subject (e.g., tissue slice) is properly grounded.

  • Optimize the Faraday Cage: A Faraday cage shields the setup from external electromagnetic interference.

    • Proper Sealing: Ensure the Faraday cage is completely closed during recording.

    • Grounding: The cage itself must be properly grounded.

  • Isolate the Source of Electrical Interference: Systematically unplug and turn off nearby electrical equipment to identify the source of the noise. Common culprits include:

    • Fluorescent lights (especially the ballasts)

    • Centrifuges and refrigerators

    • Computers and monitors

    • Mobile phones and other wireless devices

  • Inspect the Perfusion System: The perfusion system can introduce both electrical and mechanical noise.

    • Grounding: Ensure the perfusion solution is grounded.

    • Tubing: Minimize the length of tubing and secure it to prevent vibrations.

    • Flow Rate: A high flow rate can cause mechanical instability of the tissue slice.

  • Evaluate the Pipette and Holder:

    • Pipette Resistance: Use pipettes with appropriate resistance (typically 3-7 MΩ for whole-cell recordings).

    • Holder Cleaning: Clean the pipette holder regularly to ensure a good electrical connection.

  • Check for Mechanical Vibrations:

    • Air Table: Use an anti-vibration table to isolate the setup from floor vibrations.

    • Secure Components: Ensure all components of the rig are securely fastened.

Quantitative Impact of Troubleshooting Techniques on Noise Reduction:

Troubleshooting TechniqueExpected Noise ReductionPrimary Noise Frequency Affected
Proper Grounding (eliminating ground loops) Significant reduction in mains hum50/60 Hz and harmonics
Using a Faraday Cage Substantial reduction of high-frequency noise>1 kHz
Turning off non-essential equipment Variable, can be significant50/60 Hz and higher frequencies
Optimizing Perfusion System Reduction in low-frequency drift and mechanical noise<10 Hz
Using a Vibration Isolation Table Reduction in low-frequency mechanical noise<10 Hz
Issue: Low Amplitude of this compound Evoked Responses

A small signal amplitude can lead to a poor signal-to-noise ratio, even with low background noise.

Question: My this compound evoked currents are very small. How can I increase the signal amplitude?

Answer:

Low amplitude this compound evoked responses can be due to several factors, including suboptimal experimental conditions and the health of the cells.

Strategies to Increase Signal Amplitude:

  • Optimize Agonist Concentration:

    • Ensure the concentration of this compound is appropriate to elicit a robust response. Perform a dose-response curve to determine the optimal concentration.

  • Improve Cell Health:

    • Use healthy, viable cells. For slice preparations, ensure proper oxygenation and perfusion.

    • Allow cells to recover after slice preparation or cell culture plating.

  • Check Pipette Seal Resistance:

    • A high-resistance seal (GΩ seal) is crucial for whole-cell patch-clamp recordings to minimize leak currents and ensure the recorded current is from the cell.

  • Optimize Holding Potential:

    • For recording AMPA receptor-mediated currents, a holding potential of -60 to -70 mV is typically used to maximize the inward current and minimize the contribution of voltage-gated channels.

  • Consider the Recording Configuration:

    • The whole-cell patch-clamp configuration generally provides a larger signal compared to cell-attached or perforated patch techniques.

  • Pharmacological Enhancement:

    • Positive allosteric modulators (PAMs) of AMPA receptors, such as cyclothiazide or ampakines, can be used to increase the amplitude and duration of the evoked currents by reducing desensitization.

Expected Enhancement of AMPA-Evoked Currents:

MethodExpected Increase in AmplitudeMechanism of Action
Optimizing Agonist Concentration Up to maximal response (Emax)Increased receptor occupancy and activation
Using Positive Allosteric Modulators (e.g., cyclothiazide) Significant increaseInhibition of receptor desensitization
Improving Seal Resistance Reduces current leak, improving measurement accuracyMinimizes shunting of the recorded current

Frequently Asked Questions (FAQs)

Q1: What is the ideal pipette resistance for recording this compound evoked responses?

A1: For whole-cell recordings of this compound evoked currents in neurons, a pipette resistance of 3-7 MΩ is generally recommended. Pipettes with lower resistance can make it difficult to obtain a high-resistance seal, while higher resistance pipettes can increase series resistance and noise.

Q2: How can I be sure that the currents I am recording are mediated by AMPA receptors?

A2: To confirm that the recorded currents are mediated by AMPA receptors, you can use a selective AMPA receptor antagonist, such as CNQX or NBQX. Application of the antagonist should block the evoked response. Additionally, to isolate AMPA receptor currents from NMDA receptor currents, you can include an NMDA receptor antagonist, such as APV, in the external solution.

Q3: I am seeing multiple peaks in my evoked response. What could be the cause?

A3: Multiple peaks in an evoked response can be due to polysynaptic activity, where the initial stimulation activates a network of neurons. To reduce polysynaptic activity, you can try:

  • Decreasing the stimulation intensity.

  • Moving the stimulating electrode closer to the recording electrode.

  • Lowering the calcium concentration or increasing the magnesium concentration in the external solution to reduce neurotransmitter release probability.

Q4: What are the key components of the internal and external solutions for recording AMPA currents?

A4:

  • External Solution (ACSF): Typically contains NaCl, KCl, CaCl₂, MgCl₂, NaHCO₃, NaH₂PO₄, and glucose, bubbled with 95% O₂/5% CO₂ to maintain pH. To isolate AMPA currents, antagonists for NMDA receptors (e.g., APV) and GABA receptors (e.g., picrotoxin or bicuculline) are often included.

  • Internal Solution: For voltage-clamp recordings of AMPA currents, a cesium-based internal solution (e.g., Cs-gluconate or Cs-methanesulfonate) is often used to block potassium channels, which improves voltage clamp quality. It also typically contains a pH buffer (e.g., HEPES), a calcium chelator (e.g., EGTA or BAPTA), ATP, and GTP. QX-314 can be included to block voltage-gated sodium channels.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of this compound Evoked EPSCs in Brain Slices

1. Slice Preparation: a. Anesthetize the animal and rapidly dissect the brain. b. Prepare acute brain slices (e.g., 300 µm thick) in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF). c. Allow slices to recover in oxygenated ACSF at room temperature for at least 1 hour before recording.

2. Solution Preparation: a. ACSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 24 NaHCO₃, 2 CaCl₂, 1 MgCl₂, 10 Glucose. Bubble with 95% O₂/5% CO₂. b. Internal Solution (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.4 Na-GTP, 5 QX-314. Adjust pH to 7.2-7.3 with CsOH and osmolarity to ~290 mOsm.

3. Recording Procedure: a. Place a slice in the recording chamber and perfuse with oxygenated ACSF. b. Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with internal solution. c. Approach a neuron under visual guidance (e.g., DIC microscopy). d. Apply gentle positive pressure to the pipette and approach the cell membrane. e. Upon contact, release the positive pressure and apply gentle negative pressure to form a GΩ seal. f. Once a stable GΩ seal is formed, apply a brief pulse of negative pressure to rupture the membrane and achieve the whole-cell configuration. g. Clamp the cell at a holding potential of -70 mV. h. Place a stimulating electrode near the neuron to evoke synaptic responses. i. Apply brief voltage pulses to the stimulating electrode to elicit this compound evoked excitatory postsynaptic currents (EPSCs). j. Record and analyze the currents using appropriate software.

Visualizations

Signaling Pathway of AMPA Receptor Activation

AMPA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate / this compound AMPAR AMPA Receptor Glutamate->AMPAR Binds to Na_influx Na+ Influx AMPAR->Na_influx Channel Opening Ca_influx Ca2+ Influx (for Ca2+-permeable AMPARs) AMPAR->Ca_influx Depolarization Membrane Depolarization Na_influx->Depolarization Ca_influx->Depolarization Downstream Downstream Signaling (e.g., CaMKII, PKA activation) Depolarization->Downstream

Caption: Signaling pathway of AMPA receptor activation.

Experimental Workflow for Improving Signal-to-Noise Ratio

SNR_Workflow Start Start: Noisy Recording CheckGrounding 1. Check Grounding (Single point, no loops) Start->CheckGrounding FaradayCage 2. Optimize Faraday Cage (Sealed, grounded) CheckGrounding->FaradayCage IsolateNoise 3. Isolate Electrical Noise Sources (Unplug equipment) FaradayCage->IsolateNoise OptimizePerfusion 4. Optimize Perfusion System (Grounding, flow rate) IsolateNoise->OptimizePerfusion CheckPipette 5. Check Pipette & Holder (Resistance, clean holder) OptimizePerfusion->CheckPipette IncreaseSignal 6. Increase Signal Amplitude (Agonist conc., cell health, PAMs) CheckPipette->IncreaseSignal End End: Improved SNR IncreaseSignal->End

Caption: Workflow for troubleshooting and improving the signal-to-noise ratio.

References

Technical Support Center: Refinement of AMPA Receptor-Dependent Long-Term Potentiation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of experimental conditions to achieve reproducible Long-Term Potentiation (LTP), with a focus on the role of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.

Introduction: The Challenge of Direct (R)-AMPA-Induced LTP

While this compound is a potent agonist for AMPA receptors, directly applying it to induce LTP presents significant challenges. Prolonged activation of AMPA receptors can lead to excitotoxicity and cell death. Furthermore, AMPA receptors rapidly desensitize upon continuous exposure to an agonist, which can complicate the interpretation of results and hinder the induction of lasting potentiation.[1][2][3]

Therefore, the scientific community predominantly uses "chemical LTP" (cLTP) protocols. These methods employ chemical agents to trigger the physiological signaling cascades that lead to the potentiation of endogenous AMPA receptor function, mimicking the effects of traditional electrical stimulation protocols. This guide will focus on a widely used cLTP protocol and address common issues to help you achieve reproducible results.

Troubleshooting Guide: Glycine-Induced Chemical LTP (cLTP)

This guide addresses specific issues that may arise during the induction of chemical LTP using glycine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which subsequently leads to the potentiation of AMPA receptor-mediated synaptic transmission.

Question/Issue Possible Cause(s) Troubleshooting Steps
No significant potentiation is observed after glycine application. 1. Suboptimal Glycine Concentration: The concentration of glycine may be too low to sufficiently activate NMDA receptors. 2. Insufficient NMDA Receptor Activation: The experimental conditions may not be conducive to NMDA receptor activation (e.g., presence of Mg²⁺ in the extracellular solution). 3. Blocked Downstream Signaling: Key signaling pathways required for LTP, such as CaMKII or PKA activation, may be inhibited. 4. Issues with Slice Health: The hippocampal slices may not be healthy, leading to a general lack of synaptic plasticity.1. Optimize Glycine Concentration: Titrate the glycine concentration. A common starting point is 200 µM, but the optimal concentration can vary between preparations.[4] 2. Ensure NMDA Receptor Permissive Conditions: Use a Mg²⁺-free or low Mg²⁺ artificial cerebrospinal fluid (aCSF) during glycine application to relieve the voltage-dependent Mg²⁺ block of NMDA receptors.[5] 3. Verify Signaling Pathway Integrity: Ensure that your experimental solutions do not contain inhibitors of key kinases like CaMKII or PKA, unless intentionally studying their role. 4. Assess Slice Viability: Check the appearance of the slices under a microscope. Ensure proper oxygenation and perfusion rates. Perform baseline electrophysiological recordings to confirm healthy synaptic responses before attempting to induce LTP.
The potentiation is transient and decays back to baseline quickly. 1. Early-Phase LTP vs. Late-Phase LTP: The induction protocol may only be sufficient for inducing early-phase LTP (E-LTP), which is protein synthesis-independent. Late-phase LTP (L-LTP) requires new protein synthesis. 2. Insufficient Activation of PKA: The cAMP-PKA pathway is crucial for the stabilization of LTP and L-LTP.1. Modify Induction Protocol for L-LTP: Consider co-application of other agents that promote the transition to L-LTP, such as a phosphodiesterase inhibitor (e.g., rolipram) to elevate cAMP levels. 2. Stimulate the PKA Pathway: Include a brief application of a PKA activator like forskolin in your protocol to promote the consolidation of potentiation.
High variability in the magnitude of potentiation between experiments. 1. Inconsistent Slice Preparation: Differences in slice thickness, cutting angle, or recovery time can lead to variability. 2. Temperature Fluctuations: The temperature of the recording chamber can significantly impact enzymatic activity and synaptic transmission. 3. Inconsistent Glycine Application: The duration and method of glycine application may vary between experiments.1. Standardize Slice Preparation: Maintain a consistent protocol for slice preparation, including the age of the animal, brain region, slicer settings, and recovery conditions. A recovery period of at least 1.5 hours is recommended. 2. Maintain Stable Temperature: Use a reliable temperature controller for your recording chamber to maintain a consistent temperature (e.g., 28-32°C). 3. Automate Drug Application: Use a perfusion system with controlled flow rates to ensure consistent and reproducible application of glycine and other reagents.
Observing signs of excitotoxicity (e.g., cell swelling, irreversible depression of synaptic responses). 1. Excessive Glycine Concentration or Duration: Prolonged or high-concentration application of glycine can lead to excessive NMDA receptor activation and excitotoxicity. 2. Inadequate Washout: Residual glycine in the recording chamber can lead to sustained receptor activation.1. Reduce Glycine Concentration and/or Duration: Start with a lower glycine concentration and a brief application time (e.g., 5-10 minutes). 2. Ensure Complete Washout: Increase the perfusion rate after glycine application to ensure its complete removal from the recording chamber.

Frequently Asked Questions (FAQs)

Q1: Why is it preferable to use a chemical LTP protocol that targets NMDA receptors to study AMPA receptor potentiation, rather than applying an AMPA receptor agonist directly?

A1: Direct application of a potent AMPA receptor agonist like this compound can lead to rapid receptor desensitization and excitotoxicity, making it difficult to induce and maintain a stable, long-lasting potentiation. Chemical LTP protocols that target NMDA receptors, such as the glycine-induced method, trigger a more physiologically relevant signaling cascade. This cascade, initiated by Ca²⁺ influx through NMDA receptors, activates downstream kinases like CaMKII and PKA, which in turn leads to the phosphorylation and insertion of AMPA receptors into the synapse, resulting in a more stable and reproducible LTP.

Q2: What is the primary mechanism by which AMPA receptor function is potentiated during LTP?

A2: The primary mechanism for the expression of LTP is an increase in the number of AMPA receptors at the postsynaptic membrane. This is achieved through the trafficking and insertion of new AMPA receptors, often containing the GluA1 subunit, from extrasynaptic or intracellular pools into the postsynaptic density. Additionally, the phosphorylation of existing AMPA receptor subunits can increase their single-channel conductance.

Q3: What are the roles of different AMPA receptor subunits in LTP?

A3: AMPA receptors are typically heterotetramers of different subunits (GluA1-4). The GluA1 subunit is considered crucial for the initial expression of LTP, as it is preferentially inserted into the synapse following an LTP-inducing stimulus. The GluA2 subunit is important for determining the Ca²⁺ permeability of the receptor and is involved in the stabilization of LTP. The trafficking and subunit composition of AMPA receptors can change dynamically during the different phases of LTP.

Q4: How can I confirm that the potentiation I observe is indeed LTP?

A4: To confirm that the observed potentiation is LTP, you should demonstrate its key characteristics:

  • Input Specificity: Potentiation should only occur at the stimulated synapses.

  • Associativity: A weak stimulus that is insufficient to induce LTP on its own can be potentiated if it is paired with a strong stimulus to another pathway.

  • Persistence: The potentiation should last for an extended period, typically at least 60 minutes for E-LTP and several hours for L-LTP.

  • NMDA Receptor Dependence: For most forms of hippocampal LTP, the potentiation should be blocked by an NMDA receptor antagonist like AP5.

Q5: What is the role of protein synthesis in AMPA receptor-dependent LTP?

A5: While the early phase of LTP (E-LTP, lasting 1-3 hours) is independent of protein synthesis, the late phase of LTP (L-LTP, lasting for many hours) requires the synthesis of new proteins. This new protein synthesis is necessary for the structural changes at the synapse that stabilize the potentiation, which includes the synthesis of AMPA receptor subunits.

Quantitative Data Summary

The following table summarizes key quantitative changes in AMPA receptor properties and function observed during LTP.

Parameter Change Observed During LTP Typical Magnitude of Change Key References
AMPA Receptor Number in Postsynaptic Density Increase~70% increase in channel number
Single-Channel Conductance (γ) May increase, particularly in early phasesVariable, can be transient
GluA1 Subunit Insertion Rapid increase at the synapseSignificant increase in surface GluA1
Synaptic Response Amplitude (fEPSP slope or EPSC amplitude) Potentiation150-200% of baseline

Detailed Experimental Protocols

Protocol 1: Glycine-Induced Chemical LTP in Hippocampal Slices

This protocol describes a method for inducing chemical LTP in acute hippocampal slices by activating NMDA receptors with glycine.

Materials:

  • Artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, 1 MgCl₂. Continuously bubbled with 95% O₂ / 5% CO₂.

  • Mg²⁺-free aCSF (same as above but with MgCl₂ omitted and CaCl₂ increased to 3 mM).

  • Glycine stock solution (e.g., 20 mM in water).

  • Hippocampal slice preparation setup (vibratome, recovery chamber).

  • Electrophysiology recording rig with perfusion system.

Methodology:

  • Slice Preparation: Prepare 300-400 µm thick transverse hippocampal slices from a rodent brain using a vibratome in ice-cold, oxygenated aCSF.

  • Recovery: Allow slices to recover for at least 1.5 hours in a submerged or interface chamber containing oxygenated aCSF at room temperature or slightly elevated temperature (e.g., 32°C).

  • Baseline Recording: Transfer a slice to the recording chamber and perfuse with standard aCSF at a constant rate (e.g., 2-3 mL/min) and temperature (e.g., 30°C). Obtain a stable baseline recording of field excitatory postsynaptic potentials (fEPSPs) in the CA1 region by stimulating the Schaffer collaterals for at least 20-30 minutes.

  • LTP Induction: Switch the perfusion to Mg²⁺-free aCSF containing 200 µM glycine for 10-15 minutes.

  • Washout and Post-Induction Recording: Switch the perfusion back to the standard aCSF. Continue to record the fEPSP for at least 60 minutes to monitor the induction and maintenance of LTP.

  • Data Analysis: Normalize the fEPSP slope to the pre-induction baseline. A sustained increase of at least 150% of baseline is typically considered successful LTP induction.

Visualizations

Signaling Pathway for NMDA Receptor-Dependent LTP

LTP_Signaling_Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Opens CaMKII CaMKII Ca_influx->CaMKII Activates PKA PKA Ca_influx->PKA Activates AMPAR_phos AMPAR Phosphorylation CaMKII->AMPAR_phos PKA->AMPAR_phos AMPAR_insert AMPAR Insertion into Synapse AMPAR_phos->AMPAR_insert LTP LTP Expression AMPAR_insert->LTP

Caption: Signaling cascade in NMDA receptor-dependent LTP.

Experimental Workflow for Chemical LTP

cLTP_Workflow start Start slice_prep Hippocampal Slice Preparation start->slice_prep recovery Slice Recovery (≥1.5 hours) slice_prep->recovery baseline Baseline Recording (20-30 min) recovery->baseline induction Chemical LTP Induction (e.g., 200µM Glycine in Mg²⁺-free aCSF) baseline->induction washout Washout with Standard aCSF induction->washout post_record Post-Induction Recording (≥60 min) washout->post_record analysis Data Analysis post_record->analysis end End analysis->end

Caption: Experimental workflow for inducing chemical LTP.

References

Addressing variability in animal responses to (R)-AMPA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in animal responses to (R)-AMPA. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Issue: Unexpected or No Response to this compound Administration

Question: Why am I not observing the expected effect of this compound in my animal model?

Answer: A lack of response to this compound can be attributed to several factors, primarily related to the inherent properties of this specific enantiomer and the complexities of the AMPA receptor system.

  • This compound is the Inactive Enantiomer: It is crucial to understand that (S)-AMPA is the biologically active agonist of the AMPA receptor, while this compound is considered the inactive enantiomer.[1][2] In some contexts, this compound may even act as a weak antagonist.[3] Therefore, if an agonistic effect is expected, this compound is not the appropriate compound.

  • Purity of the Compound: Ensure the purity of your this compound sample. Contamination with the active (S)-enantiomer could lead to confounding results.

  • Dosage and Administration Route: The dose and route of administration are critical. While specific protocols for this compound are not extensively published, general principles of rodent drug administration should be followed and optimized for your specific experimental goals.[4]

  • Blood-Brain Barrier Penetration: The ability of AMPA and its analogs to cross the blood-brain barrier can be limited, potentially affecting central nervous system targets when administered peripherally.[5]

Question: I am observing a high degree of variability in the responses between individual animals. What could be the cause?

Answer: Variability is a known challenge in studies involving the glutamatergic system. Several factors related to the animals themselves and the experimental setup can contribute to this.

  • Genetic Background: Different strains of mice or rats can exhibit significant differences in their neurochemistry and receptor expression, leading to varied responses.

  • Age and Sex: The expression and function of AMPA receptors can change throughout development and may differ between males and females.

  • AMPA Receptor Subunit Composition: The AMPA receptor is a tetramer composed of different subunits (GluA1-4). The specific subunit composition influences the receptor's properties, including its affinity for ligands and its ion channel kinetics. This composition can vary between brain regions and even between individual neurons.

  • Alternative Splicing and RNA Editing: AMPA receptor subunits undergo alternative splicing (flip/flop isoforms) and RNA editing, which further diversifies their functional properties and can contribute to response variability.

  • Post-Translational Modifications: Phosphorylation and other post-translational modifications of AMPA receptor subunits can modulate their trafficking and function, adding another layer of complexity.

  • Health Status and Stress Levels: The overall health and stress levels of the animals can impact neurotransmitter systems and influence drug responses.

Frequently Asked Questions (FAQs)

1. What is the primary difference between this compound and (S)-AMPA?

(S)-AMPA is the active enantiomer that acts as a potent agonist at AMPA receptors, mimicking the effect of the endogenous neurotransmitter glutamate. This compound is the inactive enantiomer and may have weak antagonistic properties at the AMPA receptor.

2. Can this compound be used to study the AMPA receptor system?

Yes, this compound can be a useful tool, primarily as a negative control in experiments with (S)-AMPA or racemic (R,S)-AMPA to demonstrate the stereospecificity of an observed effect.

3. What are the expected effects of administering the active enantiomer, (S)-AMPA, in vivo?

(S)-AMPA, as an AMPA receptor agonist, is expected to cause neuronal excitation. In animal models, this can manifest as increased locomotor activity, and at higher doses, it can induce seizures.

4. How can I minimize variability in my animal experiments with AMPA receptor ligands?

To minimize variability, it is recommended to:

  • Use a genetically homogeneous population of animals (inbred strains).

  • Standardize the age and sex of the animals in your experimental groups.

  • Acclimatize animals to the experimental environment to reduce stress.

  • Ensure consistent and precise drug administration techniques.

  • Carefully control for environmental factors such as light-dark cycles and temperature.

5. Where can I find detailed protocols for administering this compound to rodents?

While specific, validated protocols for this compound are not widely published, you can adapt general protocols for intraperitoneal (IP), intravenous (IV), subcutaneous (SC), and oral gavage (PO) administration in rodents. It is crucial to perform dose-response studies to determine the optimal dose for your specific research question and animal model.

Quantitative Data Summary

Due to the nature of this compound as the inactive enantiomer, extensive quantitative data on its in vivo effects are limited. The following tables provide a template for organizing data from experiments using AMPA receptor ligands and include example data for the active enantiomer or related compounds where available.

Table 1: In Vivo Effects of AMPA Receptor Ligands in Rodents

CompoundSpeciesAdministration RouteDose RangeObserved EffectReference
(S)-AMPARatIntracerebroventricularNot specifiedConvulsions
(R,S)-AMPARat (CA1 pyramidal neurons in slice)Bath application10 µMLarge depolarizing current
AMPA receptor antagonist (GYKI 52466)RatIntraperitoneal0.01 mg/kgAnxiolytic-like behavior
AMPA receptor antagonist (NBQX)RatIntraperitoneal10 mg/kgNo effect on minute ventilation in room air

Table 2: Factors Influencing AMPA Receptor-Mediated Responses

FactorSpecies/ModelObservationImplication for VariabilityReference
AMPA Receptor SubunitRat HippocampusDifferential expression of GluA1-4 subunits in various layers.Regional differences in receptor properties can lead to varied drug responses.
Developmental StageMouse Hippocampal AstrocytesChanges in AMPA receptor functional properties between postnatal days 5-35.Age of animals is a critical factor influencing experimental outcomes.
Genetic KnockoutMouse (GluA1 KO)Deficient in LTP induced by a brief burst of activity.Genetic background significantly impacts synaptic plasticity and drug responses.
Disease ModelRat (Fluoride-induced cognitive decline)Altered expression of GluA2 and GluA3 subunits in the hippocampus.Pathophysiological conditions can alter the molecular targets of drugs, leading to different responses.

Experimental Protocols

Note: These are general protocols that should be adapted and optimized for your specific experimental design, including performing a dose-response study for this compound.

Protocol 1: Intraperitoneal (IP) Injection in Mice

  • Preparation:

    • Dissolve this compound in a sterile, pyrogen-free vehicle (e.g., saline or a buffered solution). The solubility of (R,S)-AMPA in water is up to 10 mM with gentle warming.

    • The final injection volume should typically be 5-10 ml/kg.

  • Procedure:

    • Restrain the mouse by gently scruffing the neck and securing the tail.

    • Tilt the mouse slightly to a head-down position.

    • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen at a 15-20 degree angle to avoid puncturing the internal organs.

    • Aspirate briefly to ensure the needle has not entered a blood vessel.

    • Inject the solution smoothly.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any adverse reactions.

Protocol 2: Intracerebroventricular (ICV) Injection in Rats (requires stereotaxic surgery)

  • Preparation:

    • Anesthetize the rat according to your institution's approved protocol.

    • Secure the animal in a stereotaxic frame.

    • Prepare a sterile solution of this compound in an appropriate vehicle (e.g., artificial cerebrospinal fluid).

  • Procedure:

    • Following aseptic procedures, expose the skull and identify the coordinates for the lateral ventricle (e.g., relative to bregma).

    • Drill a small burr hole at the target coordinates.

    • Slowly lower a Hamilton syringe or injection cannula to the desired depth.

    • Infuse the this compound solution at a slow, controlled rate (e.g., 0.5-1 µl/min).

    • Leave the injection cannula in place for a few minutes post-injection to allow for diffusion and prevent backflow.

    • Slowly withdraw the cannula, suture the incision, and provide post-operative care.

    • Monitor the animal closely during recovery and for the duration of the experiment.

Visualizations

AMPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate / (S)-AMPA AMPAR AMPA Receptor (GluA1-4) Glutamate->AMPAR Na_Ca Na+ / Ca2+ Influx AMPAR->Na_Ca Opens Channel Trafficking Receptor Trafficking (LTP/LTD) AMPAR->Trafficking Modulates Depolarization Membrane Depolarization Na_Ca->Depolarization CaMKII CaMKII Depolarization->CaMKII PKC PKC Depolarization->PKC CaMKII->AMPAR Phosphorylation Gene_Expression Gene Expression Changes CaMKII->Gene_Expression PKC->AMPAR Phosphorylation PKC->Gene_Expression PKA PKA PKA->AMPAR Phosphorylation PKA->Gene_Expression Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Animal Acclimatization (Standardized Housing) C Baseline Behavioral/ Physiological Measurement A->C B Preparation of this compound Solution (Verify Purity and Concentration) D This compound Administration (Consistent Route and Time) B->D C->D E Post-Administration Monitoring and Data Collection D->E F Data Analysis (Statistical Comparison) E->F G Interpretation of Results (Consider Stereoisomer Activity) F->G

References

Technical Support Center: (R)-AMPA Receptor Desensitization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively control for (R)-AMPA receptor desensitization during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound receptor desensitization?

A1: this compound receptor desensitization is a process where the receptor temporarily becomes insensitive to its agonist, this compound or glutamate, even in the continued presence of the agonist.[1][2] This phenomenon is a crucial intrinsic property of AMPA receptors that shapes the decay of synaptic currents and plays a role in synaptic plasticity.[3][4] Upon prolonged exposure to glutamate, the receptor undergoes a conformational change that closes the ion channel, thereby terminating the excitatory signal.[1]

Q2: What is the underlying mechanism of AMPA receptor desensitization?

A2: AMPA receptors are tetrameric protein complexes. The binding of glutamate to the ligand-binding domain induces a conformational change that opens the ion channel. However, this is followed by a rearrangement at the interface between subunit dimers, which leads to the closure of the channel gate, resulting in desensitization. The stability of this dimer interface is a key factor in controlling the rate and extent of desensitization.

Q3: Why is it important to control for AMPA receptor desensitization in experiments?

A3: Uncontrolled desensitization can significantly impact experimental outcomes. It can lead to an underestimation of the true potency and efficacy of AMPA receptor agonists. In studies of synaptic transmission, rapid desensitization can shape the time course of excitatory postsynaptic currents (EPSCs). For drug discovery and development, understanding and controlling desensitization is critical for accurately characterizing the effects of novel modulators.

Troubleshooting Guide

Issue: Rapid decay of AMPA-mediated currents in electrophysiology recordings.

Possible Cause: This is likely due to the rapid desensitization of AMPA receptors upon agonist application.

Solutions:

  • Pharmacological Inhibition of Desensitization: The most common approach is to use a positive allosteric modulator (PAM) that inhibits desensitization.

    • Cyclothiazide (CTZ): A potent inhibitor of AMPA receptor desensitization. It acts by binding to the dimer interface of the ligand-binding domains, stabilizing the active conformation of the receptor.

    • Ampakines: A class of compounds that positively modulate AMPA receptors. They are categorized as:

      • High-Impact Ampakines: These compounds, similar to cyclothiazide, almost completely eliminate desensitization.

      • Low-Impact Ampakines: These modulators only modestly reduce desensitization, which can be advantageous in avoiding potential excitotoxicity. Examples include CX516 and CX717.

  • Experimental Condition Optimization:

    • Rapid Agonist Application: Using a fast perfusion system for agonist application can help in accurately measuring the peak response before significant desensitization occurs.

    • Molecular Biology Approaches: Studying receptors with mutations that reduce desensitization can be a useful tool. For example, mutations at the dimer interface can decrease the rate of desensitization.

Quantitative Data on a Key Desensitization Inhibitor

The following table summarizes the quantitative effects of Cyclothiazide (CTZ) on GluR1 AMPA receptors, providing a reference for its application in experiments.

ParameterConditionValueReference
EC50 for Potentiation of Peak Current 150 µM AMPA on GluR1-HEK cells28 µM
EC50 for Potentiation of Steady-State Current 150 µM AMPA on GluR1-HEK cells46 µM
EC50 for Potentiation of Current Integral 150 µM AMPA on GluR1-HEK cells41 µM
Fold Increase in Peak AMPA Current 100 µM CTZ with 150 µM AMPA~90-fold
Fold Increase in Steady-State Current 100 µM CTZ with 150 µM AMPA~636-fold

Experimental Protocols

Protocol 1: Electrophysiological Measurement of AMPA Receptor Desensitization and its Inhibition by CTZ

This protocol describes how to measure AMPA receptor desensitization in outside-out patches from HEK293 cells expressing a specific AMPA receptor subunit (e.g., GluR1).

  • Cell Culture and Transfection: Culture HEK293 cells and transfect them with the plasmid DNA encoding the AMPA receptor subunit of interest.

  • Patch-Clamp Recording:

    • Obtain outside-out patches from transfected cells.

    • Use a fast-perfusion system for rapid solution exchange (<1 ms).

    • The external solution should contain (in mM): 150 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 5 glucose, and 10 HEPES (pH 7.4).

    • The internal pipette solution should contain (in mM): 120 CsF, 33 KOH, 2 MgCl₂, 1 CaCl₂, 11 EGTA, and 10 HEPES (pH 7.4).

  • Measurement of Desensitization:

    • Apply a high concentration of glutamate (e.g., 3-10 mM) for a prolonged duration (e.g., 100-500 ms) to elicit a maximal response and observe its decay.

    • The rate of desensitization (τdes) can be quantified by fitting a single exponential function to the decaying phase of the current.

  • Inhibition of Desensitization:

    • Pre-incubate the patch with Cyclothiazide (CTZ) (e.g., 100 µM) for a few seconds before co-applying it with glutamate.

    • Measure the glutamate-evoked current in the presence of CTZ. A significant reduction in the decay of the current indicates inhibition of desensitization.

  • Data Analysis:

    • Compare the peak and steady-state currents in the absence and presence of CTZ.

    • Calculate the extent of desensitization as (1 - Isteady-state / Ipeak) * 100%.

Visualizations

AMPA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_desensitization Desensitization Pathway cluster_modulation Modulation Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Influx Na+/Ca2+ Influx AMPA_R->Ion_Influx Opens Channel Desensitized_State Desensitized State AMPA_R->Desensitized_State Prolonged Agonist Exposure Depolarization Depolarization Ion_Influx->Depolarization Desensitized_State->AMPA_R Inhibited by PAM CTZ Cyclothiazide (PAM) CTZ->AMPA_R Stabilizes Active State

Caption: Signaling pathway of AMPA receptor activation and desensitization.

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiology cluster_analysis Analysis cluster_intervention Intervention cluster_comparison Comparison A HEK293 Cell Culture & Transfection with AMPA Receptor B Obtain Outside-Out Patch A->B C Rapid Application of Glutamate B->C G Pre-incubate with CTZ B->G D Record Current Response C->D E Measure Peak and Steady-State Current D->E F Calculate Desensitization Rate E->F J Compare Currents (Control vs. CTZ) E->J H Co-apply CTZ with Glutamate G->H I Record Modulated Current H->I I->J

Caption: Workflow for measuring AMPA receptor desensitization.

Desensitization_Logic cluster_states Receptor States cluster_transitions Transitions cluster_modulator_effect Modulator Effect Resting Resting State (Channel Closed) Agonist_Binding Agonist Binding Resting->Agonist_Binding Active Active State (Channel Open) Prolonged_Exposure Prolonged Agonist Exposure Active->Prolonged_Exposure Agonist_Unbinding Agonist Unbinding Active->Agonist_Unbinding Desensitized Desensitized State (Channel Closed) Recovery Recovery Desensitized->Recovery Agonist_Binding->Active Prolonged_Exposure->Desensitized Agonist_Unbinding->Resting Recovery->Resting PAM_Action PAM (e.g., CTZ) stabilizes this state PAM_Action->Active PAM_Inhibition PAM (e.g., CTZ) inhibits this transition PAM_Inhibition->Prolonged_Exposure

Caption: Logical relationship of AMPA receptor states and modulation.

References

Validation & Comparative

A Comparative Analysis of (R)-AMPA and (S)-AMPA Efficacy at the AMPA Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of the two enantiomers of the synthetic glutamate analog, AMPA: (R)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid ((R)-AMPA) and (S)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid ((S)-AMPA). As key pharmacological tools in neuroscience research, understanding the distinct properties of these stereoisomers is crucial for the accurate interpretation of experimental results and for the development of novel therapeutics targeting the glutamatergic system. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Executive Summary

(S)-AMPA is the biologically active enantiomer, acting as a potent and selective agonist at AMPA receptors, a class of ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. In contrast, this compound is largely considered inactive as an agonist and may act as a weak competitive antagonist at higher concentrations. This stereoselectivity has significant implications for their use in research and drug development.

Data Presentation: Quantitative Comparison of this compound and (S)-AMPA

The following table summarizes the key efficacy parameters for this compound and (S)-AMPA based on available experimental data.

Parameter(S)-AMPAThis compoundFold Difference (S vs. R)Reference
Binding Affinity (IC50) ~0.02 µM>100 µM>5000[1]
Potency (EC50) ~2.3 - 5.4 µMInactive as agonist-[2][3]

Note: The binding affinity (IC50) was determined by the inhibition of --INVALID-LINK---AMPA binding to rat brain synaptic membranes. The potency (EC50) was determined by electrophysiological measurements in rat cortical slices.

Experimental Protocols

Competitive Radioligand Binding Assay for AMPA Receptor Affinity

This protocol is used to determine the binding affinity of this compound and (S)-AMPA to AMPA receptors by measuring their ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of unlabeled this compound and (S)-AMPA for the binding of a radiolabeled AMPA receptor agonist (e.g., --INVALID-LINK---AMPA) to synaptic membranes.

Materials:

  • Rat brain synaptic membranes

  • Radioligand: --INVALID-LINK---AMPA

  • Unlabeled ligands: this compound, (S)-AMPA, and a known non-specific binder (e.g., L-glutamate at a high concentration)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Potassium thiocyanate (KSCN) solution (optional, to increase agonist affinity)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare synaptic membranes from rat brains according to standard laboratory protocols.

  • Incubation: In a series of microcentrifuge tubes, combine the synaptic membrane preparation, a fixed concentration of --INVALID-LINK---AMPA (typically at or below its Kd), and varying concentrations of the unlabeled competitor (this compound or (S)-AMPA).

  • Total and Non-specific Binding: Include control tubes for total binding (only membranes and radioligand) and non-specific binding (membranes, radioligand, and a saturating concentration of a non-radiolabeled agonist like L-glutamate).

  • Incubation Conditions: Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of the unlabeled competitor. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value for each enantiomer. The Ki value can then be calculated using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology for Agonist Potency

This protocol measures the functional effect of this compound and (S)-AMPA on AMPA receptor-mediated currents in neurons.

Objective: To determine the half-maximal effective concentration (EC50) of this compound and (S)-AMPA for inducing currents through AMPA receptors in cultured neurons or brain slices.

Materials:

  • Cultured neurons (e.g., hippocampal or cortical) or acute brain slices

  • External solution (e.g., artificial cerebrospinal fluid - aCSF)

  • Internal solution (for the patch pipette)

  • This compound and (S)-AMPA stock solutions

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator

  • Microscope

  • Borosilicate glass capillaries for pulling patch pipettes

Procedure:

  • Cell/Slice Preparation: Prepare cultured neurons or acute brain slices expressing AMPA receptors.

  • Patch Pipette Fabrication: Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Obtaining a Whole-Cell Recording:

    • Position the patch pipette near a neuron under visual guidance.

    • Apply gentle positive pressure to the pipette as it approaches the cell.

    • Upon contact, release the pressure to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

    • Apply a brief pulse of negative pressure to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

  • Voltage Clamp: Clamp the neuron's membrane potential at a holding potential where AMPA receptor-mediated currents can be readily measured (e.g., -60 mV to -70 mV).

  • Drug Application: Perfuse the external solution containing various concentrations of (S)-AMPA or this compound onto the recorded neuron.

  • Data Acquisition: Record the inward currents elicited by the application of the agonists.

  • Data Analysis: Measure the peak amplitude of the current at each concentration. Plot the normalized current amplitude as a function of the log concentration of the agonist. Fit the data with a sigmoidal dose-response curve to determine the EC50 value.

Mandatory Visualizations

AMPA Receptor Signaling Pathway

AMPA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate / (S)-AMPA AMPAR AMPA Receptor Glutamate->AMPAR Binds Na_influx Na+ Influx AMPAR->Na_influx Opens Channel Ca_influx Ca2+ Influx (GluA2-lacking) AMPAR->Ca_influx Depolarization Membrane Depolarization Na_influx->Depolarization CaMKII CaMKII Ca_influx->CaMKII Activates Depolarization->CaMKII Activates PKC PKC Phosphorylation AMPAR Subunit Phosphorylation PKC->Phosphorylation Phosphorylates CaMKII->Phosphorylation Phosphorylates PKA PKA PKA->Phosphorylation Phosphorylates Trafficking Receptor Trafficking (Insertion/Internalization) Phosphorylation->Trafficking Regulates

Caption: Downstream signaling cascade following AMPA receptor activation by an agonist like (S)-AMPA.

Experimental Workflow: Competitive Radioligand Binding Assay

Binding_Assay_Workflow start Start prep_membranes Prepare Synaptic Membranes start->prep_membranes incubate Incubate Membranes with 3H-AMPA and Competitor ((R)- or (S)-AMPA) prep_membranes->incubate filter Rapid Vacuum Filtration incubate->filter wash Wash Filters with Cold Buffer filter->wash count Scintillation Counting wash->count analyze Data Analysis: Calculate IC50 and Ki count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay to determine AMPA receptor affinity.

Experimental Workflow: Whole-Cell Patch-Clamp Electrophysiology

Patch_Clamp_Workflow start Start prep_cells Prepare Cultured Neurons or Brain Slices start->prep_cells pull_pipette Pull Patch Pipette prep_cells->pull_pipette obtain_seal Obtain Gigaohm Seal pull_pipette->obtain_seal whole_cell Establish Whole-Cell Configuration obtain_seal->whole_cell voltage_clamp Voltage Clamp Neuron whole_cell->voltage_clamp apply_agonist Apply (R)- or (S)-AMPA at various concentrations voltage_clamp->apply_agonist record_current Record AMPA Receptor Currents apply_agonist->record_current analyze Data Analysis: Determine EC50 record_current->analyze end End analyze->end

Caption: Workflow for whole-cell patch-clamp electrophysiology to assess AMPA receptor agonist potency.

References

A Comparative Guide to (R)-AMPA and Kainate for Selective Receptor Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (R)-AMPA and kainate as selective agonists for their respective ionotropic glutamate receptors, the AMPA receptor (AMPAR) and the kainate receptor (KAR). Understanding the distinct pharmacological profiles and signaling consequences of activating these two receptor types is crucial for neuroscience research and the development of targeted therapeutics for neurological and psychiatric disorders.

Introduction

(R)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (this compound) and kainate are excitatory amino acid agonists that selectively activate distinct subtypes of ionotropic glutamate receptors. While both AMPARs and KARs are ligand-gated ion channels that mediate excitatory neurotransmission, they exhibit significant differences in their subunit composition, physiological roles, and downstream signaling pathways. This guide summarizes key experimental data to facilitate the informed selection and use of these agonists in research and drug development.

Data Presentation: Quantitative Comparison of Agonist Potency

The following tables summarize the half-maximal effective concentration (EC50) and inhibitor constant (Ki) values for this compound and kainate at various AMPA and kainate receptor subunit combinations. These values are critical for determining the concentration range for selective receptor activation.

AgonistReceptor SubunitEC50 (µM)Reference
AMPAGluA1 (flop)12[1]
AMPAGluA2 (flip)66.2[2]
AMPACultured Cortical Neurons17[3]
AMPACultured Spinal Cord Neurons11[3]

Table 1: Potency of AMPA at AMPA Receptors.

AgonistReceptor SubunitEC50 (µM)Ki (µM)Reference
KainateGluK1-0.05 - 0.1[4]
KainateGluK24.8-
KainateGluK2/GluK51.3-
KainateGluK4-0.005
KainateGluK5-0.005
Kainate (at AMPA Receptor)Rat Brain Membranes (High-affinity)-3 - 9
Kainate (at AMPA Receptor)Rat Brain Membranes (Low-affinity)-70 - 120

Table 2: Potency of Kainate at Kainate and AMPA Receptors.

Signaling Pathways

The activation of AMPA and kainate receptors initiates distinct intracellular signaling cascades, leading to different physiological outcomes.

AMPA Receptor Signaling

AMPARs are primarily involved in fast excitatory synaptic transmission. Their trafficking to and from the synapse is a key mechanism of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD). This trafficking is tightly regulated by a complex interplay of protein kinases and phosphatases.

AMPA_Signaling cluster_LTP Long-Term Potentiation (LTP) cluster_LTD Long-Term Depression (LTD) CaMKII CaMKII AMPAR_insertion AMPAR Insertion (Synaptic Strengthening) CaMKII->AMPAR_insertion PKA PKA PKA->AMPAR_insertion PKC PKC PKC->AMPAR_insertion MAPK MAPK MAPK->AMPAR_insertion PP1 PP1 AMPAR_endocytosis AMPAR Endocytosis (Synaptic Weakening) PP1->AMPAR_endocytosis Calcineurin Calcineurin (PP2B) Calcineurin->AMPAR_endocytosis NMDAR_activation NMDAR Activation (Ca2+ influx) NMDAR_activation->CaMKII NMDAR_activation->PKA NMDAR_activation->PKC NMDAR_activation->MAPK NMDAR_activation->PP1 NMDAR_activation->Calcineurin

Caption: AMPA Receptor Trafficking Pathways in Synaptic Plasticity.

Kainate Receptor Signaling

Kainate receptors have a dual signaling function. In addition to their ionotropic activity, they can also signal through metabotropic pathways, often involving G-proteins, to modulate neurotransmitter release. This modulation can be either inhibitory or facilitatory, depending on the specific signaling cascade activated.

Kainate_Signaling cluster_inhibition Inhibition of Neurotransmitter Release cluster_facilitation Facilitation of Neurotransmitter Release G_protein Gi/o Protein PLC Phospholipase C G_protein->PLC PKC Protein Kinase C PLC->PKC Inhibition Inhibition PKC->Inhibition Ca_Calmodulin Ca2+/Calmodulin AC Adenylyl Cyclase Ca_Calmodulin->AC cAMP cAMP AC->cAMP PKA_fac PKA cAMP->PKA_fac Facilitation Facilitation PKA_fac->Facilitation KAR_activation Kainate Receptor Activation KAR_activation->G_protein KAR_activation->Ca_Calmodulin

Caption: Dual Signaling Pathways of Kainate Receptors.

Experimental Protocols

To aid in the design of experiments for comparing this compound and kainate, detailed methodologies for key experimental techniques are provided below.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents mediated by AMPA and kainate receptors in response to agonist application.

Objective: To measure and compare the agonist-evoked currents mediated by AMPA and kainate receptors in cultured neurons or brain slices.

Materials:

  • External Solution (ACSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose.

  • Internal Solution: 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, 40 mM HEPES. pH adjusted to 7.2 with KOH, and osmolarity to 270 mOsm/L.

  • Agonists: this compound and Kainate.

  • Antagonists (for isolating currents): CNQX (AMPA/kainate receptor blocker), APV (NMDA receptor blocker), Gabazine (GABAA receptor blocker).

  • Patch-clamp amplifier, micromanipulator, and recording chamber.

  • Borosilicate glass pipettes.

Procedure:

  • Prepare cultured neurons or acute brain slices.

  • Place the preparation in the recording chamber and perfuse with ACSF.

  • Pull glass pipettes to a resistance of 3-5 MΩ and fill with internal solution.

  • Establish a whole-cell patch-clamp recording from a target neuron.

  • For voltage-clamp recordings, hold the cell at -70 mV to record excitatory postsynaptic currents (EPSCs).

  • To isolate AMPA or kainate receptor-mediated currents, specific antagonists for other receptors (e.g., APV for NMDARs, gabazine for GABA-A receptors) can be added to the ACSF.

  • Apply known concentrations of this compound or kainate to the bath or locally via a perfusion system.

  • Record the resulting inward currents.

  • To differentiate between AMPA and kainate receptor currents when both are present, a selective AMPA receptor antagonist like GYKI 53655 can be used.

  • Construct dose-response curves to determine the EC50 for each agonist.

Patch_Clamp_Workflow start Prepare Neuronal Culture or Brain Slice establish_patch Establish Whole-Cell Patch-Clamp Recording start->establish_patch voltage_clamp Voltage-Clamp at -70 mV establish_patch->voltage_clamp isolate_currents Isolate AMPA/Kainate Currents (using specific antagonists) voltage_clamp->isolate_currents apply_agonist Apply this compound or Kainate isolate_currents->apply_agonist record_current Record Inward Current apply_agonist->record_current dose_response Construct Dose-Response Curve (Determine EC50) record_current->dose_response end Data Analysis dose_response->end

Caption: Workflow for Whole-Cell Patch-Clamp Electrophysiology.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of unlabeled ligands by measuring their ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the binding affinity (Ki) of this compound and kainate for their respective receptors.

Materials:

  • Radioligands: [3H]AMPA and [3H]kainate.

  • Unlabeled Ligands: this compound and kainate.

  • Membrane Preparation: From brain tissue or cells expressing the target receptors.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare cell membranes expressing the receptor of interest.

  • In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand ([3H]AMPA or [3H]kainate) and varying concentrations of the unlabeled competitor ligand (this compound or kainate).

  • Incubate to allow binding to reach equilibrium.

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a saturating concentration of an unlabeled ligand.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the concentration of the unlabeled ligand to determine the IC50 value.

  • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Prepare Receptor Membrane Suspension incubate Incubate Membranes with Radioligand and Competitor start->incubate filter_wash Filter and Wash to Separate Bound and Free Ligand incubate->filter_wash measure_radioactivity Measure Radioactivity on Filters filter_wash->measure_radioactivity determine_ic50 Determine IC50 from Competition Curve measure_radioactivity->determine_ic50 calculate_ki Calculate Ki using Cheng-Prusoff Equation determine_ic50->calculate_ki end Affinity Determination calculate_ki->end

References

Validating (R)-AMPA Target Engagement: A Comparative Guide to Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methods and compounds used to validate target engagement of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor agonist, (R)-AMPA. We present supporting experimental data, detailed protocols for key validation assays, and visualizations of relevant signaling pathways and experimental workflows.

Quantitative Comparison of Ligand Binding Affinities

The affinity of a ligand for its receptor is a critical parameter in drug development. The following table summarizes the binding affinities (Ki or IC50) of this compound and a selection of competitive and non-competitive AMPA receptor antagonists. Lower values indicate higher affinity.

CompoundTypeReceptor Subunit(s)Kᵢ (nM)IC₅₀ (nM)
This compound AgonistNative (rat brain)200 - 1000[1]-
Recombinant (GluA1-4)5 - 50[1]-
NBQX Competitive AntagonistAMPA Receptor-30
CNQX Competitive AntagonistAMPA Receptor--
Perampanel Non-competitive AntagonistGluA2-880[1]
GYKI 52466 Non-competitive AntagonistGluA2-18,900[1]
CP-465022 Non-competitive AntagonistGluA2-760[1]

Signaling Pathways and Mechanisms of Action

Understanding the downstream effects of AMPA receptor activation and inhibition is crucial for interpreting target engagement data.

AMPA Receptor Signaling Pathway

Activation of the AMPA receptor by an agonist such as this compound leads to the influx of sodium ions, causing depolarization of the neuronal membrane. This initial depolarization is a key step in excitatory neurotransmission and can lead to the activation of other glutamate receptors like the NMDA receptor. Beyond its ion channel function, the AMPA receptor can also initiate intracellular signaling cascades, such as the Lyn-MAPK pathway, which is implicated in synaptic plasticity.

AMPA_Signaling cluster_membrane Postsynaptic Membrane AMPA_R AMPA Receptor Lyn Lyn Kinase AMPA_R->Lyn Activates Depolarization Depolarization AMPA_R->Depolarization Na⁺ Influx NMDA_R NMDA Receptor Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Opens MAPK_pathway MAPK Pathway Lyn->MAPK_pathway Initiates Glutamate Glutamate / this compound Glutamate->AMPA_R Binds Depolarization->NMDA_R Removes Mg²⁺ block Synaptic_Plasticity Synaptic Plasticity Ca_influx->Synaptic_Plasticity MAPK_pathway->Synaptic_Plasticity

AMPA Receptor Signaling Cascade

Experimental Protocols for Target Validation

Validating the engagement of a target receptor by a ligand is a multi-step process involving both in vitro and cellular assays.

General Experimental Workflow for Target Validation

The following diagram illustrates a typical workflow for validating the interaction of a compound with the AMPA receptor.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_analysis Data Analysis & Validation Binding_Assay Radioligand Binding Assay (Determine Ki) Data_Analysis Data Analysis (Compare Ki and IC50) Binding_Assay->Data_Analysis Electrophysiology Whole-Cell Patch Clamp (Measure IC50, functional effect) Electrophysiology->Data_Analysis VSD_Assay Voltage-Sensitive Dye Assay (High-throughput screening) VSD_Assay->Electrophysiology Hit Confirmation Target_Validation Target Engagement Validated Data_Analysis->Target_Validation

Target Validation Workflow

Detailed Methodologies

1. Radioligand Binding Assay

This assay directly measures the binding of a ligand to its receptor.

  • Objective: To determine the inhibition constant (Kᵢ) of a test compound for the AMPA receptor.

  • Materials:

    • Cell membranes expressing AMPA receptors (e.g., from HEK293 cells or brain tissue).

    • Radiolabeled AMPA receptor ligand (e.g., [³H]AMPA).

    • Test compound (unlabeled antagonist).

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters and filtration manifold.

    • Scintillation counter.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of the radiolabeled ligand.

    • Add increasing concentrations of the unlabeled test compound.

    • Allow the binding to reach equilibrium.

    • Rapidly filter the mixture to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀, from which the Kᵢ can be calculated using the Cheng-Prusoff equation.

2. Whole-Cell Patch-Clamp Electrophysiology

This technique measures the effect of a compound on the ion currents flowing through AMPA receptors.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the functional effect of an antagonist on AMPA receptor-mediated currents.

  • Materials:

    • Cells expressing AMPA receptors (e.g., cultured neurons or transfected HEK293 cells).

    • Patch-clamp rig with amplifier and data acquisition system.

    • Borosilicate glass pipettes.

    • Internal and external recording solutions.

    • This compound or another AMPA receptor agonist.

    • Test compound (antagonist).

  • Procedure:

    • Establish a whole-cell recording configuration on a cell expressing AMPA receptors.

    • Apply a known concentration of an AMPA receptor agonist to elicit an inward current.

    • Apply the agonist in the presence of increasing concentrations of the test compound.

    • Measure the peak amplitude of the inward current at each concentration of the test compound.

    • Plot the normalized current amplitude against the concentration of the test compound to determine the IC₅₀.

3. Voltage-Sensitive Dye (VSD) Assay

This is a high-throughput screening method to identify compounds that modulate AMPA receptor activity.

  • Objective: To rapidly screen for potential AMPA receptor antagonists by measuring changes in membrane potential.

  • Materials:

    • HEK293 cells stably expressing the desired AMPA receptor subunit combination.

    • 384-well black-walled, clear-bottom plates.

    • Voltage-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit).

    • Fluorescence imaging plate reader (e.g., FLIPR).

    • Glutamate or another AMPA receptor agonist.

    • Test compounds.

  • Procedure:

    • Seed cells in 384-well plates.

    • Load the cells with a voltage-sensitive dye.

    • Add test compounds to the wells.

    • Add a sub-maximal concentration of an AMPA receptor agonist.

    • Measure the change in fluorescence before and after agonist addition.

    • Identify compounds that inhibit the agonist-induced fluorescence change as potential antagonists.

References

A Comparative Analysis of (R)-AMPA Effects in the Hippocampus, Prefrontal Cortex, and Cerebellum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of (R)-AMPA's Performance with Supporting Experimental Data

(R)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (this compound) is a potent and selective agonist for the AMPA receptor (AMPAR), a key player in fast excitatory neurotransmission throughout the central nervous system. The diverse subunit composition and signaling pathways associated with AMPARs in different brain regions lead to distinct physiological and behavioral outcomes upon their activation. This guide provides a comparative analysis of this compound's effects in three critical brain regions: the hippocampus, the prefrontal cortex, and the cerebellum, offering valuable insights for research and therapeutic development.

Quantitative Data Summary

The following tables summarize the key quantitative differences in AMPAR composition and the effects of this compound across the hippocampus, prefrontal cortex, and cerebellum. These values are compiled from various studies and may vary depending on the specific experimental conditions.

Table 1: AMPA Receptor Subunit Composition and Stoichiometry

Brain RegionPredominant Heteromeric Subunit CombinationsEstimated Stoichiometry (GluA1:GluA2:GluA3)Key Auxiliary Subunits
Hippocampus GluA1/GluA2, GluA2/GluA3[1][2]~80% of GluA1 is complexed with GluA2[1]TARP-γ8, CNIH2, SynDIG4[2]
Prefrontal Cortex GluA1/GluA2, GluA2/GluA3[1]~90% of GluA1 is associated with GluA2 or GluA3TARPs
Cerebellum GluA2/GluA3 (Purkinje cells), GluR2/GluR4 (Granule cells)High proportion of GluA2/3 in Purkinje cellsTARP-γ2 (Stargazin)

Table 2: this compound Binding Affinity and Potency

Brain RegionThis compound Binding Affinity (Ki)This compound Potency (EC50 for electrophysiological response)
Hippocampus Predominantly low-affinity (200-1000 nM for AMPA)~11-17 µM for AMPA in cultured cortical neurons, hippocampal values are comparable
Prefrontal Cortex Expected to be in the low-affinity range, similar to the hippocampus~17 µM for AMPA in cultured cortical neurons
Cerebellum Not explicitly determined for this compound, but native AMPARs show distinct pharmacologyAMPA induces greater steady-state currents in Purkinje cells compared to other cerebellar neurons

Signaling Pathways

The activation of AMPA receptors by this compound triggers distinct downstream signaling cascades in the hippocampus, prefrontal cortex, and cerebellum, leading to diverse cellular effects, including synaptic plasticity.

Hippocampus

In the hippocampus, this compound-mediated activation of AMPARs, particularly GluA1-containing receptors, is crucial for the induction of long-term potentiation (LTP), a cellular correlate of learning and memory. The primary signaling pathway involves calcium influx through NMDA receptors, which are co-activated during strong synaptic stimulation. This leads to the activation of Calcium/Calmodulin-dependent Protein Kinase II (CaMKII), which in turn phosphorylates AMPAR subunits and other synaptic proteins, promoting the insertion of more AMPARs into the postsynaptic membrane.

G Hippocampal AMPAR Signaling in LTP cluster_0 Postsynaptic Terminal RAMPA This compound AMPAR AMPAR (GluA1/GluA2) RAMPA->AMPAR binds NMDAR NMDAR AMPAR->NMDAR depolarization removes Mg2+ block CaMKII CaMKII NMDAR->CaMKII Ca2+ influx activates CaMKII->AMPAR phosphorylates GluA1 Trafficking AMPAR Trafficking (Insertion into membrane) CaMKII->Trafficking promotes PKC PKC PKA PKA LTP LTP (Increased Synaptic Strength) Trafficking->LTP

Caption: Signaling pathway for this compound-mediated LTP in the hippocampus.

Prefrontal Cortex

In the prefrontal cortex, AMPAR activation is critical for working memory and cognitive flexibility. The signaling pathways are modulated by dopamine, which can influence AMPAR trafficking and phosphorylation states through D1 and D2 receptors. This modulation allows for dynamic changes in synaptic strength necessary for executive functions.

G Prefrontal Cortex AMPAR Signaling cluster_1 Postsynaptic Terminal RAMPA This compound AMPAR AMPAR (GluA1/GluA2) RAMPA->AMPAR binds SynapticPlasticity Synaptic Plasticity AMPAR->SynapticPlasticity Dopamine Dopamine D1R D1 Receptor Dopamine->D1R activates PKA PKA D1R->PKA activates PKA->AMPAR phosphorylates WorkingMemory Working Memory SynapticPlasticity->WorkingMemory

Caption: Dopaminergic modulation of this compound signaling in the prefrontal cortex.

Cerebellum

The cerebellum is crucial for motor learning and coordination. In Purkinje cells, a key cell type in the cerebellar cortex, long-term depression (LTD) is the predominant form of synaptic plasticity. Cerebellar LTD is dependent on the activation of GluA2-containing AMPARs and involves a distinct signaling cascade that includes the activation of protein kinase C (PKC). This leads to the internalization of AMPARs, weakening the synapse.

G Cerebellar AMPAR Signaling in LTD cluster_2 Purkinje Cell Postsynaptic Terminal RAMPA This compound AMPAR AMPAR (GluA2/GluA3) RAMPA->AMPAR binds Internalization AMPAR Internalization AMPAR->Internalization triggers mGluR1 mGluR1 PKC PKC mGluR1->PKC activates PKC->AMPAR phosphorylates GluA2 LTD LTD (Decreased Synaptic Strength) Internalization->LTD Glutamate Glutamate Glutamate->mGluR1 binds

Caption: this compound-mediated signaling pathway for LTD in cerebellar Purkinje cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments cited in this guide.

Electrophysiology: Whole-Cell Patch-Clamp Recordings in Brain Slices

This protocol is adapted for recording this compound-evoked currents in neurons from the hippocampus, prefrontal cortex, or cerebellum.

  • Slice Preparation:

    • Anesthetize an adult rodent (e.g., Sprague-Dawley rat) and perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.

    • Rapidly dissect the brain and prepare 300-400 µm thick coronal (for prefrontal cortex and hippocampus) or sagittal (for cerebellum) slices using a vibratome in ice-cold aCSF.

    • Allow slices to recover in oxygenated aCSF at 32-34°C for 30 minutes, and then at room temperature for at least 1 hour before recording.

  • Recording:

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a rate of 2-3 ml/min.

    • Visualize neurons using an upright microscope with infrared differential interference contrast optics.

    • Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ and fill with an internal solution containing (in mM): 135 Cs-methanesulfonate, 8 NaCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, and 0.3 Na-GTP (pH adjusted to 7.2-7.3 with CsOH).

    • Establish a whole-cell recording configuration and clamp the neuron at -70 mV.

    • Bath apply this compound at various concentrations to determine the dose-response relationship.

Biochemistry: Western Blotting for AMPA Receptor Subunits

This protocol allows for the quantification of AMPAR subunit protein levels in different brain regions.

  • Tissue Homogenization:

    • Dissect the hippocampus, prefrontal cortex, and cerebellum from adult rodents on ice.

    • Homogenize the tissue in ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Centrifuge the homogenates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein samples by boiling in Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for GluA1, GluA2/3, and GluA4 subunits overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities and normalize to a loading control protein such as β-actin or GAPDH.

In Vivo Microinjection and Behavioral Analysis

This protocol describes the targeted delivery of this compound into a specific brain region followed by behavioral assessment.

  • Stereotaxic Surgery and Cannula Implantation:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the desired brain region (e.g., hippocampus, prefrontal cortex, or cerebellum) using predetermined stereotaxic coordinates.

    • Secure the cannula to the skull with dental cement and allow the animal to recover for at least one week.

  • Microinjection:

    • Gently restrain the animal and insert an injection cannula through the guide cannula.

    • Infuse a small volume (e.g., 0.5 µl) of this compound solution or vehicle (aCSF) over a period of 1-2 minutes.

    • Leave the injection cannula in place for an additional minute to allow for diffusion before slowly retracting it.

  • Behavioral Testing:

    • Hippocampus (Spatial Learning and Memory): Perform the Morris water maze test. Assess the animal's ability to learn the location of a hidden platform in a pool of water.

    • Prefrontal Cortex (Working Memory and Anxiety): Use the elevated plus maze to assess anxiety-like behavior or a delayed non-match to sample task to evaluate working memory.

    • Cerebellum (Motor Coordination and Learning): Employ the rotarod test to measure motor coordination and balance.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound in a specific brain region.

G Experimental Workflow for this compound Studies cluster_3 Workflow AnimalModel Select Animal Model (e.g., Rat, Mouse) DrugAdmin Administer this compound (e.g., Microinjection, Systemic) AnimalModel->DrugAdmin Behavioral Behavioral Analysis (e.g., Morris Water Maze, Rotarod) DrugAdmin->Behavioral Electrophys Electrophysiological Recording (e.g., Patch-Clamp) DrugAdmin->Electrophys Biochem Biochemical Analysis (e.g., Western Blot, Co-IP) DrugAdmin->Biochem DataAnalysis Data Analysis and Interpretation Behavioral->DataAnalysis Electrophys->DataAnalysis Biochem->DataAnalysis

Caption: A generalized workflow for studying the in vivo effects of this compound.

This guide provides a comprehensive overview of the differential effects of this compound in the hippocampus, prefrontal cortex, and cerebellum. The distinct AMPAR subunit compositions, signaling pathways, and functional roles in these brain regions underscore the importance of a region-specific approach in the development of AMPA-based therapeutics. The provided experimental protocols and workflows serve as a valuable resource for researchers aiming to further elucidate the complex roles of AMPA receptors in brain function and disease.

References

A Comparative Analysis of (R)-AMPA: Bridging In Vitro and In Vivo Findings

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the translational potential of a compound from laboratory assays to whole-organism effects is paramount. This guide provides a comprehensive comparison of the in vitro and in vivo results of (R)-AMPA application, a selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows, this document aims to facilitate a deeper understanding of this compound's pharmacological profile.

Data Presentation: A Quantitative Overview

To provide a clear and concise comparison, the following tables summarize the key quantitative data from in vitro and in vivo studies of this compound and its racemic mixture.

In Vitro ParameterTest SystemAgonistValueCitation
EC50 Cultured Rat Cortical Neurons(RS)-AMPA17 µM[1]
EC50 Cultured Rat Spinal Cord Neurons(RS)-AMPA11 µM[1]
EC50 Human iPSC-Derived NeuronsAMPA21 µM[2]
IC50 [3H]AMPA Binding (Rat Cortical Slices)(RS)-AMPA0.04 µM[2]
In Vivo ParameterTest SystemAgonistDoseEffectCitation
Neurotransmitter Release Rat Striatum (Microdialysis)AMPA1.0 mM (perfusion)Increased Dopamine Release[3]
Behavioral Effect Rabbit (Fictive Locomotion)AMPA0.5 mg/kg i.v.Depression of Evoked Locomotor Activity
Behavioral Effect Rat (Spontaneous Locomotor Activity)AMPA1.0 mg/kgSuppression of Locomotor Activity

Experimental Protocols: Methodologies for Key Experiments

Detailed and reproducible experimental protocols are the cornerstone of robust scientific inquiry. Below are methodologies for key in vitro and in vivo experiments cited in this guide.

In Vitro Experimental Protocols

1. Whole-Cell Patch-Clamp Electrophysiology

This technique is utilized to measure the electrophysiological properties of individual neurons in response to this compound application.

  • Cell Preparation: Primary cortical or hippocampal neurons are cultured on glass coverslips.

  • Recording Setup: Recordings are performed using a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with an internal solution.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).

    • Internal Solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2).

  • Recording Procedure:

    • Establish a whole-cell recording configuration on a selected neuron.

    • Voltage-clamp the neuron at a holding potential of -70 mV.

    • Apply this compound at varying concentrations to the neuron using a perfusion system.

    • Record the resulting inward currents.

    • Data Analysis: Construct a dose-response curve to determine the EC50 value.

2. Radioligand Binding Assay

This assay is employed to determine the binding affinity of this compound to AMPA receptors.

  • Membrane Preparation: Crude synaptic membranes are prepared from rat forebrain tissue.

  • Binding Reaction:

    • Incubate the membrane preparation with a known concentration of a radiolabeled AMPA receptor antagonist (e.g., [3H]-CNQX) and varying concentrations of unlabeled this compound.

    • The reaction is carried out in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) at 4°C.

  • Separation and Detection:

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Generate a competition binding curve by plotting the percentage of specific binding of the radioligand against the concentration of this compound.

    • Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

    • Determine the inhibitor constant (Ki) using the Cheng-Prusoff equation.

In Vivo Experimental Protocols

1. In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels in the brain of a freely moving animal following this compound administration.

  • Surgical Procedure:

    • Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

    • Implant a microdialysis guide cannula into the brain region of interest (e.g., striatum or hippocampus).

  • Microdialysis Procedure:

    • After a recovery period, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes).

    • Administer this compound systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).

  • Neurochemical Analysis:

    • Analyze the collected dialysate samples for neurotransmitter content (e.g., dopamine, glutamate) using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.

  • Data Analysis:

    • Express the neurotransmitter concentrations as a percentage of the baseline levels before drug administration.

2. Locomotor Activity Measurement

This behavioral test assesses the effect of this compound on the spontaneous movement of an animal.

  • Apparatus: An open-field arena equipped with infrared beams or a video tracking system to monitor the animal's movement.

  • Procedure:

    • Habituate the animal (e.g., mouse or rat) to the testing room and the open-field arena.

    • Administer this compound at various doses or a vehicle control.

    • Place the animal in the center of the open-field arena and record its locomotor activity for a specific duration (e.g., 30-60 minutes).

  • Data Analysis:

    • Quantify parameters such as total distance traveled, time spent moving, and rearing frequency.

    • Compare the activity levels of the this compound-treated groups with the control group to determine the dose-response relationship.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved, the following diagrams have been generated using Graphviz.

AMPA Receptor Signaling Pathway

AMPA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound AMPA_R AMPA Receptor This compound->AMPA_R Binds Na_Ca_Influx Na+/Ca2+ Influx AMPA_R->Na_Ca_Influx Opens Channel Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization CaMKII CaMKII Na_Ca_Influx->CaMKII Activates LTP Synaptic Plasticity (LTP) Depolarization->LTP CaMKII->AMPA_R CREB CREB Phosphorylation CaMKII->CREB PKC PKC PKC->AMPA_R Phosphorylates PKA PKA PKA->AMPA_R Phosphorylates Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression Gene_Expression->LTP

AMPA Receptor Signaling Cascade
In Vitro Experimental Workflow

In_Vitro_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Data Analysis cell_culture Cell Culture (e.g., Primary Neurons) patch_clamp Whole-Cell Patch Clamp - Apply this compound - Measure current cell_culture->patch_clamp membrane_prep Membrane Preparation (for binding assays) binding_assay Radioligand Binding Assay - Compete this compound with radioligand - Measure binding membrane_prep->binding_assay ec50 Determine EC50 (Dose-Response Curve) patch_clamp->ec50 ki Determine Ki (Competition Curve) binding_assay->ki

In Vitro Characterization Workflow
In Vivo Experimental Workflow

In_Vivo_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Data Analysis animal_model Select Animal Model (e.g., Rat, Mouse) surgery Surgical Preparation (e.g., Cannula Implantation for Microdialysis) animal_model->surgery drug_admin Administer this compound (various doses) surgery->drug_admin microdialysis In Vivo Microdialysis - Collect dialysate drug_admin->microdialysis behavior Behavioral Testing (e.g., Locomotor Activity) drug_admin->behavior neurochemical Neurochemical Analysis (HPLC) - Quantify neurotransmitters microdialysis->neurochemical behavioral_analysis Behavioral Analysis - Quantify movement behavior->behavioral_analysis dose_response Dose-Response Analysis neurochemical->dose_response behavioral_analysis->dose_response

In Vivo Characterization Workflow

References

A Comparative Guide to the Replication of Foundational (R)-AMPA Receptor Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key findings from seminal studies on the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and subsequent validation efforts. This document summarizes quantitative data, details experimental protocols, and visualizes critical pathways to offer a clear perspective on the reproducibility and evolution of our understanding of (R)-AMPA receptor function in synaptic plasticity.

The dynamic trafficking of AMPA receptors to and from the synapse is a cornerstone of the molecular mechanisms believed to underlie learning and memory.[1][2][3] Long-term potentiation (LTP), a persistent strengthening of synapses, is associated with an increase in the number of synaptic AMPA receptors, while long-term depression (LTD) is linked to their removal.[1][4] This guide focuses on pivotal studies that have shaped this understanding and examines their subsequent validation in the scientific literature.

Key Findings and Their Validation

Activity-Dependent Trafficking of AMPA Receptors

A foundational concept in synaptic plasticity is that neuronal activity drives the insertion of AMPA receptors into the postsynaptic membrane, leading to LTP. A key study by Hayashi et al. (2000) provided direct evidence for this by demonstrating that LTP induction or the activation of CaMKII, a crucial kinase in plasticity, promotes the delivery of tagged AMPA receptors to synapses. This process was shown to be dependent on the GluA1 subunit and its interaction with PDZ domain-containing proteins.

Subsequent research has largely validated these findings. For instance, a study by Shi et al. (2001) further elucidated the subunit-specific rules of AMPA receptor trafficking, showing that GluA1-containing receptors are inserted during plasticity, while GluA2/3-containing receptors undergo constitutive recycling to maintain baseline synaptic strength. These seminal findings have been widely supported and are now a central tenet of most models of synaptic plasticity.

Original Finding (Hayashi et al., 2000) Validation Study (Shi et al., 2001) Quantitative Comparison
LTP induction leads to the synaptic delivery of AMPA receptors.Confirmed that activity-dependent insertion is specific to GluA1-containing AMPA receptors.Both studies demonstrated a significant increase in the AMPA/NMDA ratio following LTP induction, indicative of AMPA receptor insertion. Specific quantification varied with experimental conditions.
CaMKII activation is sufficient to drive AMPA receptors to synapses.Supported the role of signaling pathways in regulating subunit-specific trafficking.Hayashi et al. showed that constitutively active CaMKII mimicked the effect of LTP on AMPA receptor delivery.
The C-terminus of the GluA1 subunit is critical for this trafficking.Identified distinct roles for the C-termini of GluA1 and GluA2 in regulated versus constitutive trafficking.Both studies used mutations in the C-terminal tails of AMPA receptor subunits to demonstrate their necessity in trafficking.
The Role of CaMKII Phosphorylation

The phosphorylation of specific residues on AMPA receptor subunits by kinases like CaMKII has been proposed as a key regulatory mechanism for their function and trafficking. A pivotal study by Derkach et al. (1999) demonstrated that CaMKII enhances the single-channel conductance of AMPA receptors by phosphorylating the Serine-831 residue on the GluA1 subunit. This provided a direct link between a known plasticity-related kinase and the functional properties of AMPA receptors.

The core finding that CaMKII can phosphorylate GluA1 and modulate AMPA receptor function has been widely replicated and is a fundamental aspect of our understanding of LTP. However, the precise physiological consequence of this phosphorylation on channel conductance in native synapses has been a subject of further investigation and refinement. Some studies have provided evidence supporting a direct increase in channel conductance, while others have emphasized the role of this phosphorylation in promoting the insertion of receptors into the synapse.

Original Finding (Derkach et al., 1999) Validating/Refining Studies Quantitative Comparison
CaMKII phosphorylation of GluA1 at Ser-831 increases single-channel conductance.Numerous studies have confirmed that CaMKII phosphorylates Ser-831 during LTP.Derkach et al. (1999) reported an increase in the contribution of higher conductance states of the channel.
This provides a mechanism for potentiating synaptic responses.The functional outcome is complex, involving both changes in conductance and receptor trafficking.Later studies have shown that while conductance changes occur, the primary driver of LTP expression is an increase in the number of synaptic receptors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the foundational this compound studies.

Electrophysiology in Hippocampal Slices
  • Objective: To measure synaptic strength (LTP/LTD) and the contribution of AMPA receptors to synaptic currents.

  • Method:

    • Acute hippocampal slices (300-400 µm) are prepared from rodents.

    • Slices are maintained in an interface or submerged chamber with continuous perfusion of artificial cerebrospinal fluid (aCSF).

    • A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs), or whole-cell patch-clamp recordings are made from individual CA1 pyramidal neurons to record excitatory postsynaptic currents (EPSCs).

    • A stable baseline of synaptic transmission is established by delivering low-frequency stimulation (e.g., 0.05 Hz).

    • LTP is typically induced by high-frequency stimulation (HFS; e.g., one or more trains of 100 Hz for 1 second) or theta-burst stimulation (TBS).

    • LTD is induced by prolonged low-frequency stimulation (LFS; e.g., 1-3 Hz for 5-15 minutes).

    • Changes in the fEPSP slope or EPSC amplitude are monitored for at least 60 minutes post-induction to assess the magnitude and stability of plasticity.

    • The AMPA/NMDA ratio is often measured by recording synaptic currents at both a negative holding potential (e.g., -70 mV, primarily AMPA receptor-mediated) and a positive holding potential (e.g., +40 mV, where the NMDA receptor contribution is more prominent).

Biolistic Transfection of Organotypic Slice Cultures
  • Objective: To express tagged or mutant AMPA receptors in neurons to study their trafficking.

  • Method:

    • Organotypic hippocampal slice cultures are prepared from neonatal rodents and maintained in culture for several days.

    • Gold or tungsten microparticles are coated with the plasmid DNA encoding the protein of interest (e.g., GFP-tagged GluA1).

    • The microparticles are delivered into the slice culture using a gene gun, leading to the transfection of a sparse population of neurons.

    • After allowing time for protein expression (typically 24-48 hours), transfected neurons can be identified by fluorescence microscopy and targeted for electrophysiological recording or imaging experiments.

Single-Channel Recording in HEK293 Cells
  • Objective: To measure the conductance of individual AMPA receptor channels.

  • Method:

    • Human embryonic kidney (HEK) 293 cells are transiently or stably transfected with cDNAs encoding the AMPA receptor subunits of interest, and in some cases, a constitutively active form of a kinase like CaMKII.

    • Outside-out patches are excised from the cell membrane using a patch-clamp electrode. These patches contain a small number of AMPA receptor channels.

    • A solution containing an AMPA receptor agonist (e.g., glutamate or AMPA) is rapidly applied to the patch to activate the channels.

    • The resulting currents from the opening and closing of individual channels are recorded.

    • Analysis of these recordings allows for the determination of the single-channel conductance, open probability, and other kinetic properties of the receptors.

Visualizing Key Pathways and Workflows

To further clarify the relationships between the key components and processes in this compound receptor research, the following diagrams have been generated using the DOT language.

AMPA_Signaling_Pathway cluster_extracellular Synaptic Cleft cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Glutamate Glutamate AMPAR AMPAR (GluA1/GluA2) Glutamate->AMPAR Binds NMDAR NMDAR Glutamate->NMDAR Binds Trafficking Receptor Trafficking (Insertion) AMPAR->Trafficking Conductance Increased Conductance AMPAR->Conductance Ca Ca²⁺ NMDAR->Ca Influx CaMKII CaMKII CaMKII->AMPAR Phosphorylates (Ser831 on GluA1) PKC PKC PKC->AMPAR Phosphorylates PKA PKA PKA->AMPAR Phosphorylates (Ser845 on GluA1) Ca->CaMKII Activates Ca->PKC Activates

Simplified this compound receptor signaling pathway.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Slice Hippocampal Slice Preparation Transfection Biolistic Transfection (e.g., GFP-GluA1) Slice->Transfection Recording Baseline Electrophysiological Recording Transfection->Recording LTP LTP Induction (HFS) Recording->LTP PostLTP Post-LTP Recording LTP->PostLTP Imaging Confocal Imaging (GFP Signal) PostLTP->Imaging Quantification Quantification of Synaptic AMPARs Imaging->Quantification

Workflow for studying AMPA receptor trafficking.

Logical_Relationship Original Original Finding: Activity drives AMPARs to the synapse. Validation Validation Study: Confirms activity-dependent insertion is subunit-specific. Original->Validation is validated by Consensus Scientific Consensus: AMPAR trafficking is a key mechanism of LTP. Original->Consensus Refinement Refinement: Further studies elucidate roles of specific domains and interacting proteins. Validation->Refinement leads to Refinement->Consensus contributes to

Evolution of a key this compound receptor finding.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (R)-AMPA

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle (R)-AMPA with the appropriate safety measures. Although not classified as a hazardous substance under the Globally Harmonized System (GHS), good laboratory practice dictates a cautious approach.

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Handle the solid compound in a well-ventilated area to minimize the potential for inhalation of fine particulates.

  • Spill Management: In the event of a spill, sweep up the solid material carefully to avoid generating dust. Place the spilled material in a designated, sealed container for disposal.

Disposal Procedures for this compound

The appropriate disposal route for this compound is contingent on the quantity of the waste and whether it has been contaminated with hazardous substances.

Step 1: Waste Characterization

The first critical step is to determine if the this compound waste is contaminated.

  • Uncontaminated this compound: This includes expired or unused pure this compound.

  • Contaminated this compound: This category includes this compound that has been mixed with hazardous solvents, other hazardous chemicals, or biological materials.

Step 2: Segregation of Waste

Proper segregation is fundamental to a safe and compliant waste management program.

  • Non-Hazardous Waste Stream: Uncontaminated this compound should be collected separately from hazardous waste.

  • Hazardous Waste Stream: this compound that is contaminated with hazardous materials must be disposed of as hazardous waste. The specific waste stream will depend on the nature of the contaminant (e.g., halogenated or non-halogenated solvent waste).

Step 3: Disposal of Uncontaminated this compound (Non-Hazardous Solid Waste)

For uncontaminated this compound, which is considered a non-hazardous solid waste, the following procedures should be followed:

  • Containerization:

    • Place the solid this compound waste in a durable, leak-proof container with a secure lid.

    • The original product container, if in good condition, can be used.

    • Clearly label the container as "this compound" or "(R)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid". Avoid using abbreviations or chemical formulas that may not be universally understood.

  • Packaging for Disposal:

    • To prevent alarm among non-laboratory personnel, securely package the primary container. It is good practice to use at least two layers of packaging (e.g., placing the sealed container in a sturdy plastic bag or a cardboard box).[1]

    • The outer packaging should be sealed.

  • Final Disposal:

    • For small quantities, consult your institution's guidelines, as some permit disposal with regular trash.

    • For larger quantities, it is recommended to transport the securely packaged waste directly to the designated dumpster or waste collection area for your facility.[1][2] Custodial staff should not be expected to handle chemical waste.[2]

Step 4: Disposal of Contaminated this compound (Hazardous Waste)

If this compound is contaminated with hazardous substances, it must be managed through your institution's hazardous waste program.

  • Containerization:

    • Use a designated hazardous waste container that is compatible with the chemical contaminants.

    • Label the container with the words "Hazardous Waste" and list all constituents, including "this compound" and the contaminants.

  • Storage:

    • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

  • Waste Pickup:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Quantitative Disposal Guidance

While no specific quantitative disposal thresholds exist for this compound, general guidelines for non-hazardous chemical waste can be applied. The following table summarizes typical quantity-based actions.

Quantity of WasteRecommended ActionSource
< 1 kg (approx. 2.2 lbs)Follow standard procedures for non-hazardous solid waste disposal.[3]
> 5 pounds (approx. 2.3 kg)Contact your institution's Environmental Health and Safety (EHS) department for evaluation before disposal.

Experimental Protocols

Currently, there are no established and widely adopted experimental protocols for the chemical degradation or neutralization of this compound for disposal purposes in a standard laboratory setting. Research into the degradation of aminomethylphosphonic acid (AMPA), a related compound, has explored methods such as electrooxidation and degradation by manganese oxide, but these are not standard laboratory disposal procedures. Therefore, the recommended disposal method remains segregation and removal through the appropriate waste stream.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste is_contaminated Is the this compound waste contaminated with hazardous substances? start->is_contaminated hazardous_waste Treat as Hazardous Waste is_contaminated->hazardous_waste Yes non_hazardous_waste Treat as Non-Hazardous Solid Waste is_contaminated->non_hazardous_waste No collect_hazardous Collect in a labeled hazardous waste container hazardous_waste->collect_hazardous collect_non_hazardous Collect in a sealed, labeled container non_hazardous_waste->collect_non_hazardous store_hazardous Store in a satellite accumulation area collect_hazardous->store_hazardous contact_ehs_hazardous Contact EHS for pickup store_hazardous->contact_ehs_hazardous end End of Process contact_ehs_hazardous->end package_non_hazardous Securely package the container (e.g., double bag or box) collect_non_hazardous->package_non_hazardous dispose_non_hazardous Transport directly to the facility's dumpster package_non_hazardous->dispose_non_hazardous dispose_non_hazardous->end

Caption: Logical workflow for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Ampa
Reactant of Route 2
(R)-Ampa

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.